Product packaging for 3-Ethoxythiophenol(Cat. No.:CAS No. 86704-82-7)

3-Ethoxythiophenol

Cat. No.: B1585842
CAS No.: 86704-82-7
M. Wt: 154.23 g/mol
InChI Key: RTJMJGJLVSKSEB-UHFFFAOYSA-N
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Description

3-ethoxythiophenol (ETP) ) is a thiol derivative.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10OS B1585842 3-Ethoxythiophenol CAS No. 86704-82-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethoxybenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10OS/c1-2-9-7-4-3-5-8(10)6-7/h3-6,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTJMJGJLVSKSEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC=C1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10371298
Record name 3-Ethoxythiophenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86704-82-7
Record name 3-Ethoxythiophenol
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Record name 3-Ethoxybenzenethiol
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Foundational & Exploratory

Introduction: The Role of 3-Ethoxythiophenol in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Ethoxythiophenol: Structure, Properties, and Applications

This compound (CAS No: 86704-82-7) is an aromatic organosulfur compound that serves as a versatile intermediate in synthetic organic chemistry.[1] While not as commonly cited as its methoxy analogue, its unique combination of a nucleophilic thiol group and an electron-donating ethoxy substituent makes it a valuable building block. The strategic placement of the ethoxy group at the meta-position influences the reactivity of both the thiol and the aromatic ring, offering distinct advantages in the synthesis of complex molecules.

This guide provides a comprehensive overview for researchers and drug development professionals, delving into the core chemical properties, synthesis, reactivity, and applications of this compound. We will explore its characterization by modern spectroscopic techniques and outline critical safety protocols for its handling, providing a holistic view grounded in established chemical principles.

Chemical Structure and Physicochemical Properties

This compound is characterized by a benzene ring substituted with a thiol (-SH) group and an ethoxy (-OCH₂CH₃) group at positions 1 and 3, respectively. The ethoxy group acts as a moderate electron-donating group through resonance, influencing the electron density of the aromatic ring. The thiol group imparts the characteristic nucleophilicity and mild acidity associated with thiophenols.

The key physicochemical properties of this compound are summarized below, providing essential data for experimental design and process development.

PropertyValueSource(s)
CAS Number 86704-82-7[1]
Molecular Formula C₈H₁₀OS[2]
Molecular Weight 154.23 g/mol Calculated
Appearance Colorless liquid[1]
Odor Stench[1]
Boiling Point 238 - 239 °C[1]
Density 1.096 g/cm³ at 25 °C[1]
Flash Point 110 °C (closed cup)[1]
Solubility Insoluble in water; Soluble in organic solvents like methanol, benzene, toluene, and dichloromethane.[3][4]

Synthesis and Reactivity

The synthesis of thiophenols can be achieved through several established methods.[5] One of the most reliable approaches for a substituted thiophenol like this compound is the reduction of the corresponding benzenesulfonyl chloride. This method avoids the often harsh conditions or side reactions associated with other pathways, such as the xanthate method.[5]

G cluster_0 Synthesis Pathway 3-Ethoxybenzenesulfonyl\nchloride 3-Ethoxybenzenesulfonyl chloride Zn, H2SO4 Zn, H2SO4 This compound This compound 3-Ethoxybenzenesulfonyl\nchloride->this compound Reduction G cluster_1 S-Alkylation Workflow Thiophenol This compound Thiolate Thiolate Anion Thiophenol->Thiolate + Base Base Base (e.g., NaH) Product Thioether Product Thiolate->Product + R-X Electrophile Electrophile (R-X)

References

An In-depth Technical Guide to 3-Ethoxythiophenol for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with or considering the use of 3-Ethoxythiophenol. The document provides foundational chemical data, practical experimental insights, and safety protocols, structured to facilitate both strategic planning and laboratory execution.

Core Chemical Identification

This compound is an aromatic thiol compound characterized by an ethoxy group at the meta-position relative to the thiol functional group. This substitution pattern imparts specific electronic and steric properties that are of interest in synthetic and medicinal chemistry.

The definitive identifier for this compound is its CAS (Chemical Abstracts Service) number:

  • CAS Number : 86704-82-7 [1]

Accurate identification is the cornerstone of chemical research, ensuring reproducibility and safety. The CAS number uniquely identifies this compound, distinguishing it from isomers and related compounds such as its more common analog, 3-Methoxythiophenol (CAS: 15570-12-4).[2][3][4][5][6][7][8][9]

Key Physicochemical & Structural Data

A summary of the essential properties of this compound is provided below. These parameters are critical for designing reaction conditions, purification strategies, and appropriate storage solutions.

PropertyValueSource
Molecular Formula C₈H₁₀OSCalculated
Molecular Weight 154.23 g/mol Calculated
Appearance Colorless liquid[1]
Odor Stench[1]
Boiling Point 238 - 239 °C[1]
Density 1.096 g/cm³ at 25 °C[1]
Flash Point 110 °C (closed cup)[1]

Synthesis, Mechanism, and Workflow

While numerous methods exist for the synthesis of aryl thiols, a robust and increasingly common approach involves the copper-catalyzed C-S cross-coupling of an aryl halide with a sulfur source.[10] This methodology is valued for its functional group tolerance and generally high yields.

Proposed Synthetic Pathway

A plausible and efficient route to this compound starts from 3-ethoxy-iodobenzene. The causality behind this choice is the high reactivity of aryl iodides in copper-catalyzed coupling reactions compared to bromides or chlorides. Sodium sulfide nonahydrate serves as an inexpensive and effective sulfur source.[10][11]

The reaction is catalyzed by copper powder, with a ligand such as 1,2-ethanedithiol facilitating the catalytic cycle.[10][11] The ligand helps to stabilize the copper catalyst and promote the reductive elimination step that forms the C-S bond.

G cluster_start Starting Materials cluster_catalyst Catalytic System cluster_process Process A 3-Ethoxy-iodobenzene F Reaction at 100°C (Inert Atmosphere) A->F B Na₂S·9H₂O (Sulfur Source) B->F C Copper Powder (Catalyst) C->F D 1,2-Ethanedithiol (Ligand) D->F E DMSO (Solvent) E->F G Aqueous Workup (HCl, EtOAc, Brine) F->G H Purification (Column Chromatography) G->H I This compound (Product) H->I

Caption: Proposed synthesis workflow for this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a self-validating system, incorporating steps for reaction, workup, and purification to yield a well-characterized final product.

  • Vessel Preparation : To a 50 mL Schlenk tube equipped with a magnetic stir bar, add 3-ethoxy-iodobenzene (1.0 mmol, 248 mg), copper powder (0.1 mmol, 6.4 mg), and sodium sulfide nonahydrate (Na₂S·9H₂O, 3.0 mmol, 720 mg).[11]

  • Solvent and Ligand Addition : Add dimethyl sulfoxide (DMSO, 2 mL).[11]

  • Inert Atmosphere : Seal the tube, and evacuate and backfill with argon three times to ensure an inert atmosphere. This is critical as thiols and the copper catalyst can be sensitive to oxidation.

  • Ligand Injection : Using a syringe, add 1,2-ethanedithiol (0.1 mmol, 8.4 µL).[11]

  • Reaction : Place the sealed tube in a preheated oil bath at 100 °C and stir for 20 hours.[11] The extended reaction time ensures maximum conversion of the aryl iodide.

  • Cooling and Quenching : After 20 hours, remove the tube from the oil bath and allow it to cool to room temperature.

  • Aqueous Workup : Dilute the reaction mixture with 5% aqueous HCl (15 mL) and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL). The acidic quench protonates the thiolate intermediate to form the desired thiol.

  • Washing : Combine the organic layers and wash sequentially with water (20 mL) and brine (20 mL). This removes residual DMSO and inorganic salts.

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification and Validation : Purify the crude residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.[11] The purity of the collected fractions should be validated by TLC and GC-MS to confirm the identity and purity of the this compound product.

Applications in Drug Discovery and Materials Science

While specific research citing this compound is limited, its structural motifs—the aromatic thiol and the ethoxy group—are highly relevant in modern drug development.[12]

  • Thiol as a Pharmacophore : The thiol (-SH) group is a potent hydrogen bond donor and can act as a nucleophile. It is particularly known for its ability to coordinate with metal ions in metalloenzymes, making it a key feature in the design of enzyme inhibitors.

  • Modulation of Physicochemical Properties : The ethoxy group (-OCH₂CH₃) increases the lipophilicity of the molecule compared to a methoxy or hydroxyl group. In drug design, tuning lipophilicity is a fundamental strategy for optimizing a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile, which is crucial for bioavailability and efficacy.[13]

  • Synthetic Building Block : As a functionalized thiol, this compound is an excellent starting material for synthesizing more complex molecules. It can readily undergo reactions such as S-alkylation, S-arylation, and oxidation to disulfides, providing access to a diverse range of chemical entities for screening libraries.[14][15]

Safety, Handling, and Storage

Proper handling of this compound is essential due to its potential hazards. The information below is synthesized from its Safety Data Sheet (SDS).[1]

Hazard Identification and First Aid
  • Hazards : The compound is associated with skin, eye, and respiratory irritation.[2][16][17] Like most thiophenols, it has a strong, unpleasant odor.

  • First Aid (Eyes) : Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[1][18]

  • First Aid (Skin/Inhalation) : Move the person to fresh air. Wash skin thoroughly with soap and water.[17][18] If irritation persists or breathing is difficult, seek medical attention.

  • First Aid (Ingestion) : Do NOT induce vomiting. Rinse mouth and seek immediate medical advice.[2][16]

Personal Protective Equipment (PPE) and Handling

The following workflow ensures a safe laboratory environment when handling this chemical.

G A Pre-Handling Check: Review SDS B Don PPE: - Nitrile Gloves - Safety Goggles/Face Shield - Lab Coat A->B C Work in a certified Chemical Fume Hood B->C D Handling: - Use only outdoors or in a well-ventilated area - Avoid breathing vapors - Avoid contact with skin/eyes C->D E Post-Handling: - Tightly close container - Wash hands thoroughly D->E F Storage: - Store in a cool, dry, well-ventilated place E->F

Caption: Mandatory safety workflow for handling this compound.

Storage and Disposal
  • Storage : Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and sealed until use.[1][3] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[1]

  • Disposal : Dispose of the substance and its container as hazardous waste. Do not allow the product to enter drains.[1] All disposal must be in accordance with local, state, and federal regulations.

References

Authored by: A Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 3-Ethoxythiophenol

Abstract

This compound is a substituted aromatic thiol of significant interest in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Its structural motif, featuring a nucleophilic thiol group and an electron-donating ethoxy substituent, makes it a versatile building block in organic synthesis. The selection of an appropriate synthetic pathway is critical for achieving optimal yield, purity, and scalability, while also considering economic and environmental factors. This guide provides a comprehensive technical overview of the principal synthetic strategies for preparing this compound. We will delve into four major pathways: the Newman-Kwart rearrangement starting from 3-ethoxyphenol, the reduction of 3-ethoxybenzenesulfonyl chloride, the transformation of 3-ethoxyaniline via a diazonium intermediate, and the direct C-S coupling from 3-ethoxyhalobenzenes. Each section will explore the underlying reaction mechanisms, provide field-proven experimental protocols, and discuss the strategic advantages and limitations, thereby equipping researchers and process chemists with the knowledge to make informed decisions for their specific applications.

Synthesis via Newman-Kwart Rearrangement

The Newman-Kwart rearrangement (NKR) is a powerful and widely utilized method for converting phenols into the corresponding thiophenols.[1][2] This thermal, intramolecular rearrangement involves the migration of an aryl group from an oxygen atom to a sulfur atom within a thiocarbamate intermediate.[1][2] The overall transformation is a three-step process: formation of an O-aryl thiocarbamate, the key rearrangement step, and subsequent hydrolysis to yield the target thiophenol.[1]

Mechanistic Rationale and Causality

The driving force for the NKR is the thermodynamic stability gained by converting a carbon-sulfur double bond (C=S) in the O-aryl thiocarbamate into a more stable carbon-oxygen double bond (C=O) in the S-aryl thiocarbamate product (ΔH ≈ -13 kcal mol⁻¹)[2]. The reaction is believed to proceed through a concerted, four-membered cyclic transition state.[1]

Traditionally, the rearrangement requires high temperatures (200-300 °C), which can sometimes lead to decomposition.[1][3] However, modern advancements have introduced palladium-catalyzed and photoredox-catalyzed versions that proceed under much milder conditions, expanding the reaction's functional group tolerance.[1][3][4] For the synthesis of this compound, the starting material, 3-ethoxyphenol, is readily available. The initial step involves its deprotonation followed by reaction with an N,N-dialkylthiocarbamoyl chloride, typically N,N-dimethylthiocarbamoyl chloride, to form the O-(3-ethoxyphenyl) dimethylthiocarbamate intermediate.

Experimental Protocol: Thermal Newman-Kwart Rearrangement

Step 1: Synthesis of O-(3-Ethoxyphenyl) dimethylthiocarbamate

  • To a stirred solution of 3-ethoxyphenol (1.0 eq) in a suitable aprotic solvent (e.g., THF, DMF) under an inert atmosphere (N₂ or Ar), add a base such as sodium hydride (1.1 eq) portion-wise at 0 °C.

  • Allow the mixture to warm to room temperature and stir for 30 minutes until hydrogen evolution ceases.

  • Cool the resulting sodium phenoxide solution back to 0 °C.

  • Add a solution of N,N-dimethylthiocarbamoyl chloride (1.1 eq) in the same solvent dropwise, ensuring the temperature does not exceed 10 °C.[5]

  • After the addition is complete, allow the reaction to stir at room temperature for 12-16 hours or until TLC analysis indicates complete consumption of the starting phenol.

  • Quench the reaction with saturated aqueous NH₄Cl solution and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the pure O-aryl thiocarbamate.

Step 2: Rearrangement to S-(3-Ethoxyphenyl) dimethylthiocarbamate

  • Place the purified O-(3-Ethoxyphenyl) dimethylthiocarbamate in a flask suitable for high-temperature reactions, equipped with a condenser and an inert atmosphere inlet.

  • Heat the neat compound (or in a high-boiling solvent like diphenyl ether) to 220-250 °C.[1]

  • Maintain this temperature for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature. The crude S-aryl thiocarbamate can often be used directly in the next step after solidification and washing with a non-polar solvent like hexane.

Step 3: Hydrolysis to this compound

  • To the crude S-(3-Ethoxyphenyl) dimethylthiocarbamate, add a solution of NaOH or KOH (5-10 eq) in a mixture of water and a co-solvent like methanol or ethanol.

  • Heat the mixture to reflux and maintain for 4-8 hours until the hydrolysis is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and dilute with water.

  • Wash the aqueous solution with a non-polar solvent (e.g., diethyl ether or toluene) to remove any non-acidic impurities.

  • Carefully acidify the aqueous layer with cold, concentrated HCl or H₂SO₄ to pH 1-2, which will precipitate the thiophenol or cause it to separate as an oil.

  • Extract the this compound with ethyl acetate or dichloromethane (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford the final product. Further purification can be achieved by vacuum distillation.

Visualization of the Newman-Kwart Rearrangement Pathway

NKR_Pathway Start 3-Ethoxyphenol Step1_reagents + NaH + Me₂NCSCl Start->Step1_reagents Intermediate1 O-(3-Ethoxyphenyl) dimethylthiocarbamate Step1_reagents->Intermediate1 Step2_reagents Heat (Δ) ~250 °C Intermediate1->Step2_reagents Intermediate2 S-(3-Ethoxyphenyl) dimethylthiocarbamate Step2_reagents->Intermediate2 Step3_reagents + KOH/MeOH + H₃O⁺ Intermediate2->Step3_reagents End This compound Step3_reagents->End Reduction_Pathway Start 3-Ethoxybenzenesulfonyl Chloride Reagents Zn dust H₂SO₄ (aq) Δ Start->Reagents End This compound Reagents->End Diazonium_Pathway Start 3-Ethoxyaniline Step1_reagents + NaNO₂ + HCl (aq) 0-5 °C Start->Step1_reagents Intermediate1 3-Ethoxyphenyldiazonium Chloride Step1_reagents->Intermediate1 Step2_reagents + Potassium Ethyl Xanthate Intermediate1->Step2_reagents Intermediate2 Aryl Xanthate Intermediate Step2_reagents->Intermediate2 Step3_reagents 1. KOH, EtOH, Δ 2. H₃O⁺ Intermediate2->Step3_reagents End This compound Step3_reagents->End Coupling_Workflow Start 3-Iodoethoxybenzene Reagents + Na₂S·9H₂O + CuI (cat.) DMSO, 100 °C Start->Reagents End This compound Reagents->End

References

An In-depth Technical Guide to 3-Ethoxythiophenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-Ethoxythiophenol, a key building block in organic synthesis with significant potential in materials science and drug discovery. Authored from the perspective of a Senior Application Scientist, this document synthesizes its fundamental properties, handling protocols, and applications, grounded in authoritative sources.

Core Molecular and Physical Properties

This compound, identified by the CAS Number 86704-82-7, is an aromatic thiol compound. Its core identity is defined by its molecular formula and weight, which are fundamental for all stoichiometric and analytical considerations.[1][2][3][][5]

Table 1: Core Identifiers and Molecular Properties of this compound

PropertyValueSource(s)
Molecular Formula C₈H₁₀OS[1][3][][5]
Molecular Weight 154.23 g/mol [2][3][5][6]
Linear Formula C₂H₅OC₆H₄SH[2]
CAS Number 86704-82-7[1][2][3][7]
Synonyms 3-Ethoxybenzenethiol, Benzenethiol, 3-ethoxy-[1][7]

The physical characteristics of a compound are critical for its application in experimental settings, dictating everything from reaction conditions to storage requirements. This compound is a colorless to pale yellow liquid characterized by a strong, unpleasant stench typical of thiol compounds.[7][8]

Table 2: Physicochemical Properties of this compound

PropertyValueSource(s)
Appearance Colorless to pale yellow liquid[7][8]
Odor Stench[7]
Density 1.096 g/cm³ at 25 °C[7]
Boiling Point 238 - 239 °C[2][7]
Flash Point 110 °C (closed cup)[2][7]
Refractive Index n20/D 1.5706[2]

Safety, Handling, and Storage

Due to its hazardous nature, the proper handling and storage of this compound are paramount to ensure laboratory safety. The compound is classified as a skin and eye irritant and may cause respiratory irritation.[2]

Hazard Identification and Precautionary Measures
  • Hazard Classifications : Skin Irritation (Category 2), Serious Eye Irritation (Category 2), Specific target organ toxicity — single exposure (Category 3 - Respiratory system).[2]

  • Signal Word : Warning.[2]

  • Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

The necessary workflow for handling this chemical involves a sequence of preventative measures to minimize exposure and risk.

G cluster_prep Preparation cluster_handling Handling cluster_storage Storage & Disposal P1 Consult Safety Data Sheet (SDS) P2 Don Personal Protective Equipment (PPE) (Gloves, Eyeshields, Respirator) P1->P2 H1 Work in a well-ventilated area (e.g., fume hood) P2->H1 H2 Avoid breathing vapors/mist H1->H2 H3 Avoid contact with skin and eyes H2->H3 S1 Store in a cool, dry, well-ventilated place H3->S1 S2 Keep container tightly closed S1->S2 S3 Dispose of as hazardous waste S2->S3

Caption: Recommended workflow for safely handling this compound.

First Aid and Emergency Procedures
  • Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

  • Skin Contact : Wash with plenty of soap and water.[2]

  • Inhalation : Move person into fresh air and keep comfortable for breathing.

  • Ingestion : Do not induce vomiting. Rinse mouth.

Synthesis and Characterization

While specific, detailed protocols for the synthesis of this compound are not widely published in top-tier journals, its availability from various chemical suppliers indicates that established manufacturing processes exist.[9][10] The general synthesis of substituted thiophenols often involves the reduction of corresponding sulfonyl chlorides or the reaction of aryl halides with a sulfur source.

Spectroscopic Characterization

The identity and purity of this compound can be confirmed using standard analytical techniques. An Attenuated Total Reflectance Infrared (ATR-IR) spectrum is available and provides key information about its functional groups.[11]

Table 3: Key Spectroscopic Data for this compound

TechniqueData SourceKey Features (Expected)
ATR-IR SpectraBase[11]- S-H stretch (thiol) ~2550 cm⁻¹- C-O-C stretch (ether) ~1250-1000 cm⁻¹- Aromatic C-H and C=C stretches
¹H NMR Predicted- Aromatic protons (m, ~6.7-7.2 ppm)- O-CH₂ quartet (~4.0 ppm)- S-H singlet (~3.4 ppm)- CH₃ triplet (~1.4 ppm)
¹³C NMR Predicted- Aromatic carbons (~110-160 ppm)- O-CH₂ carbon (~63 ppm)- CH₃ carbon (~15 ppm)
Mass Spec PredictedMolecular Ion (M⁺) at m/z = 154.05

The logical flow for synthesizing and verifying a compound like this compound is a multi-step process that ensures the final product meets the required specifications for research and development.

G cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis & Characterization R Select Starting Materials (e.g., 3-ethoxy-benzenesulfonyl chloride) S Perform Reduction Reaction R->S W Extraction and Washing S->W P Column Chromatography or Distillation W->P A1 Spectroscopic Analysis (NMR, IR, MS) P->A1 A2 Purity Assessment (HPLC, GC) A1->A2

Caption: General workflow for synthesis and quality control.

Applications in Research and Development

This compound serves as a valuable intermediate and building block in several areas, most notably in materials science and as a potential scaffold in medicinal chemistry.

Materials Science

A primary application of this compound is in the functionalization of gold nanoparticles. The thiol group has a strong affinity for gold surfaces, allowing for the creation of self-assembled monolayers. These modified nanoparticles are utilized in the development of advanced sensor technologies:

  • Chemiresistor Sensors : For the detection and quantification of volatile organic compounds like benzene, toluene, and xylene in water samples.[2]

  • Flexible and Tunable Sensors : Monolayer-capped nanoparticles (MCNPs) based on this compound are being explored for applications in electronic skin (e-skin) devices due to their unique sensory properties.[2]

Organic Synthesis and Drug Discovery

In the pharmaceutical and agrochemical industries, this compound is employed as a starting material or intermediate.[9] Its bifunctional nature—possessing both a nucleophilic thiol and an ether linkage on an aromatic ring—allows for diverse chemical modifications. This makes it a useful component for constructing more complex molecules with potential biological activity. While specific drug molecules derived directly from this compound are not prominently cited, its structural motif is relevant in the broader context of developing novel therapeutic agents. The thiol group can be used to link to other molecules or to interact with biological targets.

Conclusion

This compound is a specialized chemical with well-defined physical and hazardous properties. Its primary utility lies in the field of materials science for the creation of sophisticated nanoparticle-based sensors. Furthermore, its role as an intermediate in organic synthesis provides a foundation for its use in the development of new pharmaceuticals and agrochemicals. Adherence to strict safety protocols is essential when working with this compound. This guide provides the foundational knowledge required for its effective and safe use in a research and development setting.

References

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Ethoxythiophenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 3-Ethoxythiophenol (CAS No. 66334-11-2), a key intermediate in various chemical syntheses. Aimed at researchers, scientists, and professionals in drug development, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data that define the structure and purity of this compound. By integrating detailed experimental protocols with in-depth spectral interpretation, this guide serves as an essential reference for the unambiguous identification and characterization of this compound.

Introduction

This compound is an organosulfur compound featuring an ethoxy group and a thiol group attached to a benzene ring at the meta position. The precise characterization of its molecular structure is paramount for its application in research and development, ensuring reproducibility and the integrity of subsequent reactions. Spectroscopic techniques are the cornerstone of this characterization, providing a non-destructive and highly detailed fingerprint of the molecule. This guide will explore the ¹H NMR, ¹³C NMR, IR, and Mass Spec data, explaining not only the results but also the underlying principles and experimental considerations that lead to reliable and reproducible data.

Molecular Structure and Analysis Workflow

The structural integrity of this compound is confirmed by a synergistic approach, utilizing multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together, they offer unambiguous confirmation.

Caption: Integrated workflow for the spectroscopic characterization of this compound.

The first step in spectral interpretation is a clear understanding of the molecule's topology. The diagram below illustrates the structure of this compound with numbering conventions used for NMR assignments.

Caption: Structure of this compound with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

Proton NMR provides information on the number of distinct proton environments, their electronic surroundings, and the connectivity between neighboring protons.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is standard for its excellent solubilizing power for a wide range of organic compounds and its single, easily identifiable residual solvent peak at ~7.26 ppm.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving complex multiplets in the aromatic region.

  • Parameters: Utilize a standard pulse program with a 30° pulse angle and a relaxation delay of 1-2 seconds to ensure quantitative integration.

Data and Interpretation:

Signal LabelChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
a~7.20t, J ≈ 7.8 Hz1HAr-H5
b~6.90m2HAr-H2, Ar-H6
c~6.75m1HAr-H4
d~4.05q, J ≈ 7.0 Hz2H-O-CH₂-CH₃
e~3.40s1H-SH
f~1.40t, J ≈ 7.0 Hz3H-O-CH₂-CH₃
  • Aromatic Region (δ 6.7-7.2): The aromatic protons appear as a complex set of multiplets. The proton at position 5 (H5) is expected to be a triplet due to coupling with two adjacent protons. The other aromatic protons (H2, H4, H6) will show more complex splitting patterns due to their differing relationships (ortho and meta coupling).

  • Thiol Proton (δ ~3.40): The thiol (-SH) proton typically appears as a broad singlet. Its chemical shift can be variable and is concentration-dependent.

  • Ethoxy Group (δ 4.05 and 1.40): The ethoxy group gives a characteristic quartet-triplet pattern. The methylene protons (-O-CH₂-) are deshielded by the adjacent oxygen atom, appearing as a quartet around 4.05 ppm due to coupling with the three methyl protons. The methyl protons (-CH₃) appear as a triplet around 1.40 ppm, coupled to the two methylene protons.

¹³C NMR Spectroscopy

Carbon NMR reveals the number of unique carbon environments in the molecule.

Experimental Protocol:

  • Sample and Solvent: The same sample prepared for ¹H NMR can be used.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum on a 100 MHz (or higher) spectrometer. Proton decoupling is essential to simplify the spectrum, resulting in a single sharp peak for each unique carbon atom.

  • Parameters: A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio, as the ¹³C isotope has a low natural abundance.

Data and Interpretation:

Chemical Shift (δ, ppm)AssignmentRationale
~159.0C3 (-O)Aromatic carbon directly attached to the highly electronegative oxygen.
~139.0C1 (-S)Aromatic carbon attached to sulfur, deshielded relative to other C-H carbons.
~129.8C5Aromatic C-H.
~119.0C6Aromatic C-H.
~114.5C2Aromatic C-H.
~113.0C4Aromatic C-H.
~63.5-O-CH₂-Methylene carbon, deshielded by the oxygen atom.
~14.8-CH₃Methyl carbon, the most upfield signal.

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol:

  • Technique: Attenuated Total Reflectance (ATR) is the preferred method for liquid samples. It requires minimal sample preparation and is highly reproducible.

  • Sample Application: A single drop of this compound is placed directly onto the ATR crystal (typically diamond or germanium).

  • Data Acquisition: The spectrum is recorded, typically over the range of 4000-400 cm⁻¹. A background spectrum of the clean ATR crystal is taken first and automatically subtracted from the sample spectrum.

Data and Interpretation:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3050C-H stretchAromatic C-H
~2980, ~2870C-H stretchAliphatic (ethoxy) C-H
~2550S-H stretchThiol (-SH)
~1580, ~1480C=C stretchAromatic Ring
~1250C-O stretchAryl-Alkyl Ether
~1040C-O stretchAryl-Alkyl Ether
  • Key Diagnostic Peaks: The most characteristic peaks for this compound are the weak S-H stretch around 2550 cm⁻¹ and the strong C-O stretching bands of the aryl-alkyl ether around 1250 cm⁻¹ and 1040 cm⁻¹. The presence of both confirms the key functional groups.[1] The aromatic C=C stretching peaks confirm the presence of the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural information through the analysis of its fragmentation patterns.

Experimental Protocol:

  • Technique: Electron Ionization (EI) is a common technique for volatile, thermally stable compounds like this compound.

  • Ionization: The sample is vaporized and bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

  • Analysis: The resulting positively charged ions are separated by their mass-to-charge ratio (m/z) and detected.

Data and Interpretation:

The mass spectrum of this compound (Molecular Weight: 154.23 g/mol ) would be expected to show the following key peaks:

m/zIonInterpretation
154[M]⁺Molecular Ion
125[M - C₂H₅]⁺Loss of the ethyl group
97[M - C₂H₅O]⁺Loss of the ethoxy group
  • Molecular Ion Peak: A strong peak at m/z = 154 confirms the molecular weight of the compound.[2]

  • Fragmentation: The fragmentation pattern provides corroborating structural evidence. The loss of an ethyl radical (29 Da) to give a peak at m/z 125 is a highly probable fragmentation pathway, resulting from the cleavage of the C-O bond in the ethoxy group.

MS_Fragmentation Parent This compound [M]⁺˙ m/z = 154 Fragment1 [M - C₂H₅]⁺ m/z = 125 Parent->Fragment1 - •C₂H₅

Caption: Primary fragmentation pathway of this compound in EI-MS.

Conclusion

The combined application of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry provides a robust and comprehensive characterization of this compound. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework and the specific substitution pattern of the aromatic ring. IR spectroscopy provides definitive evidence for the presence of the key thiol and ether functional groups. Finally, mass spectrometry confirms the molecular weight and provides insight into the molecule's stability and fragmentation. This integrated spectroscopic approach ensures the identity and purity of the material, a critical requirement for its use in research and development.

References

Physical properties of 3-Ethoxythiophenol (boiling point, density)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of 3-Ethoxythiophenol

Introduction

This compound is an organosulfur compound that presents as a colorless liquid with a characteristic stench.[1] As a derivative of thiophenol, it is of interest to researchers and professionals in drug development and chemical synthesis due to the versatile reactivity of its thiol group. A thorough understanding of its physical properties, such as boiling point and density, is fundamental for its safe handling, application in synthetic protocols, and for the design of processes in which it is a component. This guide provides a detailed overview of these key physical characteristics and outlines the experimental procedures for their determination.

Core Physical Properties

The boiling point and density are critical physical constants that provide insight into the intermolecular forces and the purity of a substance. For this compound, these properties are essential for purification processes like distillation and for calculating mass-to-volume relationships in reaction setups.

Data Summary

The experimentally determined physical properties of this compound are summarized in the table below.

Physical PropertyValueConditions
Boiling Point 238 - 239 °CStandard atmospheric pressure
Density 1.096 g/cm³at 25 °C

Data sourced from the Safety Data Sheet for this compound.[1]

Experimental Determination of Physical Properties

Accurate measurement of boiling point and density is crucial for the verification of a substance's identity and purity. The following sections detail the methodologies for these determinations, grounded in established laboratory practices.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[2] Distillation is a common method for both purifying liquids and determining their boiling points.[3]

  • Apparatus Setup : Assemble a simple distillation apparatus in a fume hood due to the compound's stench and potential hazards.[1][4] This includes a round-bottom flask, a condenser, a thermometer, and a receiving flask. Ensure all glassware is dry.

  • Sample Preparation : Place approximately 10-15 mL of this compound into the round-bottom flask along with a few boiling chips or a magnetic stir bar to ensure smooth boiling.

  • Thermometer Placement : Position the thermometer so that the top of the bulb is level with the bottom of the side arm of the distillation head. This ensures an accurate reading of the vapor temperature as it passes into the condenser.

  • Heating : Gently heat the flask. As the liquid boils, the vapor will rise and condense in the condenser.

  • Data Collection : Record the temperature at which a steady stream of distillate is collected. This stable temperature is the boiling point of the liquid.[4]

  • Safety Precautions : Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1] Handle the compound in a well-ventilated area.[1]

Density Determination

Density is a measure of mass per unit volume and is a characteristic property of a substance. A straightforward and accurate method for determining the density of a liquid is by measuring the mass of a known volume.[5]

  • Mass of Empty Container : Using an analytical balance, accurately measure the mass of a clean, dry volumetric flask or pycnometer.

  • Volume of Liquid : Carefully fill the container to the calibration mark with this compound. Ensure the liquid level is read at the bottom of the meniscus.

  • Mass of Filled Container : Measure the mass of the container with the liquid.

  • Calculation : Calculate the density using the formula: Density = (Mass of Filled Container - Mass of Empty Container) / Volume of Liquid[5]

  • Temperature Control : Record the ambient temperature as density is temperature-dependent. For high accuracy, perform the measurement in a temperature-controlled water bath.

  • Repeatability : Repeat the measurement at least three times and calculate the average to ensure precision and accuracy.[5][6]

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental procedures for determining the boiling point and density of this compound.

G cluster_boiling_point Boiling Point Determination cluster_density Density Determination bp_setup Assemble Simple Distillation Apparatus bp_sample Add this compound and Boiling Chips bp_setup->bp_sample bp_thermometer Position Thermometer Correctly bp_sample->bp_thermometer bp_heat Gently Heat the Sample bp_thermometer->bp_heat bp_record Record Stable Distillation Temperature bp_heat->bp_record end_bp End: Boiling Point Established bp_record->end_bp d_mass_empty Weigh Empty Volumetric Flask d_add_liquid Fill Flask to Calibration Mark d_mass_empty->d_add_liquid d_mass_full Weigh Filled Flask d_add_liquid->d_mass_full d_calculate Calculate Density (m/V) d_mass_full->d_calculate d_repeat Repeat for Accuracy d_calculate->d_repeat end_d End: Density Established d_repeat->end_d start Start: Characterization of this compound start->bp_setup start->d_mass_empty

Caption: Experimental workflows for boiling point and density determination.

Conclusion

The physical properties of this compound, namely its boiling point of 238-239 °C and density of 1.096 g/cm³ at 25 °C, are foundational data for its use in research and development.[1] The experimental protocols outlined in this guide provide a framework for the accurate and safe determination of these properties. Adherence to these methodologies ensures the generation of reliable data, which is paramount for the successful application of this chemical compound in various scientific endeavors.

References

An In-depth Technical Guide to the Solubility of 3-Ethoxythiophenol in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Nuances of Solubility for Enhanced Drug Discovery

In the landscape of modern drug development and fine chemical synthesis, a profound understanding of a molecule's physicochemical properties is not merely academic—it is a cornerstone of innovation and efficiency. Among these properties, solubility stands out as a critical parameter that dictates the feasibility of reaction engineering, the efficacy of purification strategies, and the ultimate bioavailability of a pharmaceutical agent. This guide is dedicated to an in-depth exploration of the solubility of 3-Ethoxythiophenol, a versatile aromatic thiol intermediate. While extensive quantitative data for this specific compound remains to be comprehensively published, this document, grounded in established chemical principles and data from analogous structures, aims to provide researchers, scientists, and drug development professionals with a robust framework for predicting and understanding its behavior in various organic solvents. By elucidating the interplay of intermolecular forces and molecular structure, we can confidently navigate solvent selection and optimize processes involving this valuable synthetic building block.

Physicochemical Profile of this compound: A Molecular Portrait

To comprehend the solubility of this compound, we must first dissect its molecular architecture and the inherent properties that arise from it.

Molecular Structure:

Caption: Molecular structure of this compound.

This compound (C₈H₁₀OS) is an aromatic compound characterized by a benzene ring substituted with a thiol (-SH) group and an ethoxy (-OCH₂CH₃) group at the meta position. This arrangement of functional groups dictates its polarity, hydrogen bonding capabilities, and overall solubility.

  • Hydrogen Bonding: The thiol group (-SH) in this compound can act as a weak hydrogen bond donor. The sulfur atom is less electronegative than oxygen, and the S-H bond is less polarized than an O-H bond, resulting in weaker hydrogen bonds compared to phenols or alcohols.[1][2] The oxygen atom of the ethoxy group, with its lone pairs of electrons, can act as a hydrogen bond acceptor. This dual capability, albeit with a weak donor, allows for a range of intermolecular interactions.

  • Intermolecular Forces: The solubility of this compound is governed by a combination of intermolecular forces:

    • Van der Waals Forces (Dispersion Forces): The aromatic ring and the ethyl group contribute to significant dispersion forces, which are the primary interactions in nonpolar solvents.

    • Dipole-Dipole Interactions: The molecule's permanent dipole moment allows for electrostatic interactions with other polar molecules.

    • Hydrogen Bonding: As discussed, weak hydrogen bonding interactions are possible, influencing solubility in protic and other hydrogen-bond-accepting solvents.

Predicted Solubility Profile of this compound in Common Organic Solvents

Due to the limited availability of quantitative solubility data for this compound, the following table provides a predicted solubility profile based on the principle of "like dissolves like" and available data for the closely related compound, 3-methoxythiophenol. These predictions are intended to guide solvent selection for research and development purposes.

Solvent ClassificationSolventPredicted SolubilityRationale for Prediction
Nonpolar HexaneSolubleThe nonpolar ethyl group and the aromatic ring of this compound will interact favorably with the nonpolar hexane molecules primarily through van der Waals forces.
TolueneVery SolubleThe aromatic ring of toluene facilitates π-stacking interactions with the benzene ring of this compound, in addition to favorable van der Waals forces, leading to high solubility.
Diethyl EtherSolubleDiethyl ether is a weakly polar solvent. The moderate polarity of this compound allows for favorable dipole-dipole interactions, and the ether's oxygen can act as a hydrogen bond acceptor for the thiol's proton.
Polar Aprotic Dichloromethane (DCM)Very SolubleDCM is a polar aprotic solvent that can effectively solvate this compound through dipole-dipole interactions.
Tetrahydrofuran (THF)Very SolubleTHF is a polar aprotic solvent with a cyclic ether structure. Its oxygen atom is an effective hydrogen bond acceptor for the thiol group, and its overall polarity is well-suited to dissolve this compound.
Ethyl AcetateSolubleEthyl acetate possesses a moderate polarity and a carbonyl group that can act as a hydrogen bond acceptor, leading to good solubility.
AcetoneSolubleAcetone is a polar aprotic solvent with a prominent carbonyl group that can accept a hydrogen bond from the thiol group, contributing to its solubility.
AcetonitrileSolubleAcetonitrile is a polar aprotic solvent, and its polarity is sufficient to dissolve this compound through dipole-dipole interactions.
Dimethylformamide (DMF)Very SolubleDMF is a highly polar aprotic solvent with a strong hydrogen bond accepting carbonyl group, making it an excellent solvent for moderately polar compounds like this compound.
Dimethyl Sulfoxide (DMSO)Very SolubleDMSO is a highly polar aprotic solvent with a sulfoxide group that is a very strong hydrogen bond acceptor, ensuring high solubility.
Polar Protic MethanolVery SolubleMethanol is a polar protic solvent capable of both donating and accepting hydrogen bonds. It can interact favorably with both the thiol and ethoxy groups of this compound.
EthanolVery SolubleSimilar to methanol, ethanol is a polar protic solvent that can engage in hydrogen bonding with this compound, and its slightly larger alkyl chain has a favorable interaction with the ethoxy group.
IsopropanolSolubleIsopropanol is a polar protic solvent that will dissolve this compound, although its bulkier structure might slightly reduce the solvation efficiency compared to methanol and ethanol.
WaterSparingly SolubleWhile the ethoxy and thiol groups can engage in hydrogen bonding with water, the large, nonpolar aromatic ring and ethyl group significantly reduce its aqueous solubility. Thiophenols are generally less soluble in water than their phenol counterparts.[2]

Experimental Determination of Solubility: A Validated Protocol

For applications requiring precise solubility data, experimental determination is essential. The equilibrium shake-flask method is a robust and widely accepted technique for quantifying the solubility of a liquid in a solvent.

Objective

To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature (e.g., 25 °C).

Materials and Equipment
  • This compound (of known purity)

  • Selected organic solvent (analytical grade)

  • Thermostatic shaker or water bath

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Vials with screw caps

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV or FID)

Experimental Workflow

Caption: Workflow for the shake-flask solubility determination.

Step-by-Step Procedure
  • Preparation of Supersaturated Solution: In a sealed vial, add an excess amount of this compound to a precisely known volume of the chosen organic solvent. The presence of a separate phase of the solute is necessary to ensure saturation.

  • Equilibration: Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C ± 0.1 °C). Agitate the mixture for a sufficient duration (typically 24 to 72 hours) to ensure that thermodynamic equilibrium is reached.

  • Phase Separation: After equilibration, cease agitation and allow the vial to stand undisturbed at the same temperature for at least 24 hours to allow for the complete separation of the undissolved solute from the saturated solution.

  • Sampling: Carefully withdraw an aliquot of the clear supernatant using a pipette.

  • Filtration: Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE) to remove any microscopic undissolved droplets.

  • Dilution: Accurately dilute the filtered sample with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted sample using a validated HPLC or GC method. A calibration curve must be generated using standard solutions of this compound of known concentrations.

  • Calculation: Calculate the concentration of this compound in the original saturated solution, accounting for the dilution factor. The solubility can be expressed in various units, such as g/L, mg/mL, or mol/L.

Analysis of Solute-Solvent Interactions: A Spectroscopic Perspective

Spectroscopic techniques can provide valuable insights into the specific intermolecular interactions between this compound and the solvent molecules, thereby explaining the observed solubility trends.

  • Infrared (IR) Spectroscopy: Changes in the stretching frequency of the S-H bond (typically around 2550 cm⁻¹) upon dissolution in different solvents can indicate the extent of hydrogen bonding. A shift to a lower frequency (red shift) in a hydrogen-bond-accepting solvent compared to a nonpolar solvent like hexane would provide evidence of this interaction.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shift of the thiol proton is highly sensitive to its electronic environment. In hydrogen-bond-accepting solvents, the thiol proton signal will typically shift downfield (to a higher ppm value) due to the deshielding effect of the hydrogen bond. This can be a powerful tool for ranking the hydrogen bond acceptor strength of different solvents towards this compound.

Conclusion: A Practical Framework for the Application of this compound

This technical guide has provided a comprehensive overview of the solubility of this compound in a range of common organic solvents. While quantitative experimental data is not extensively documented, a robust understanding of its solubility profile has been constructed based on its physicochemical properties and data from analogous compounds. The key takeaways for researchers and drug development professionals are:

  • This compound is a molecule of moderate polarity with both hydrogen bond donor (weak) and acceptor capabilities.

  • It is predicted to be highly soluble in a wide array of polar aprotic and polar protic organic solvents.

  • Its solubility in nonpolar solvents is expected to be good, driven by van der Waals interactions.

  • Aqueous solubility is predicted to be low due to the hydrophobic nature of the aromatic ring and ethyl group.

  • For applications demanding precise solubility values, the provided shake-flask experimental protocol offers a reliable method for their determination.

By leveraging the insights and methodologies presented in this guide, scientists can make informed decisions regarding solvent selection for the synthesis, purification, and formulation of this compound and its derivatives, thereby accelerating the pace of discovery and development.

References

An In-depth Technical Guide to 3-Ethoxythiophenol: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 3-ethoxythiophenol, a substituted aromatic thiol of significant interest in synthetic organic chemistry and drug development. While direct literature on the discovery and history of this compound is sparse, its structural similarity to other alkoxy-substituted thiophenols allows for a robust understanding of its synthesis, properties, and reactivity. This document will detail established synthetic routes applicable to its preparation, predict its physicochemical properties based on analogous compounds, and explore its potential applications as a versatile building block in medicinal chemistry and materials science. The protocols and mechanistic insights presented herein are designed to be a valuable resource for researchers, scientists, and professionals in the field of drug development.

Introduction and Chemical Context

This compound (C₈H₁₀OS) is an organosulfur compound characterized by an ethoxy group and a thiol group attached to a benzene ring at the meta position. Aromatic thiols, or thiophenols, are a critical class of reagents in organic synthesis, primarily serving as potent nucleophiles and precursors to a wide array of sulfur-containing molecules. The presence of the ethoxy group at the 3-position modulates the electronic properties and reactivity of the thiol moiety, influencing its acidity, nucleophilicity, and susceptibility to oxidation.

While a singular "discovery" of this compound is not prominently documented, its existence and utility are predicated on the broader development of synthetic methodologies for aromatic thiols. The historical progression of this field has provided a toolbox of reactions that make compounds like this compound readily accessible for research and development. This guide will focus on the practical synthesis and application of this compound, drawing from established chemical principles and analogous transformations.

Synthesis of this compound

The synthesis of this compound can be approached through several well-established methods for introducing a thiol group onto an aromatic ring. The choice of a specific route often depends on the availability of starting materials, desired scale, and functional group tolerance. The following sections detail the most pertinent synthetic strategies.

Reduction of 3-Ethoxybenzenesulfonyl Chloride

A common and reliable method for the preparation of thiophenols is the reduction of the corresponding sulfonyl chloride.[1] This two-step process begins with the sulfonation of phenetole (ethoxybenzene), followed by chlorination to yield 3-ethoxybenzenesulfonyl chloride, which is then reduced to the target thiol.

Experimental Protocol:

Step 1: Synthesis of 3-Ethoxybenzenesulfonyl Chloride

  • To a stirred solution of phenetole in a suitable solvent (e.g., chloroform or dichloromethane) at 0 °C, add chlorosulfonic acid dropwise.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC).

  • Carefully pour the reaction mixture onto ice and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude sulfonyl chloride.

Step 2: Reduction to this compound

  • In a three-necked flask equipped with a mechanical stirrer and a reflux condenser, prepare a mixture of a strong acid, such as concentrated sulfuric acid, and a reducing agent, like zinc dust.[1]

  • Cool the mixture to 0 °C and slowly add the crude 3-ethoxybenzenesulfonyl chloride.

  • After the addition is complete, allow the reaction to proceed at or below 0 °C with vigorous stirring.[1]

  • The reaction is then carefully warmed, which may initiate a vigorous evolution of hydrogen gas.[1]

  • After the reaction subsides, heat the mixture to complete the reduction.

  • The product, this compound, is isolated by steam distillation.[1]

  • Separate the organic layer, dry with a suitable drying agent (e.g., calcium chloride), and purify by distillation under reduced pressure.

Causality of Experimental Choices: The use of a strong reducing agent like zinc in an acidic medium is crucial for the efficient conversion of the sulfonyl chloride to the thiol. The initial low temperature is necessary to control the exothermic reaction, while the subsequent heating ensures the completion of the reduction. Steam distillation is an effective method for isolating the volatile thiophenol from the inorganic salts and unreacted starting materials.

Newman-Kwart Rearrangement

The Newman-Kwart rearrangement offers an alternative pathway, starting from the corresponding phenol, 3-ethoxyphenol. This method involves the conversion of the phenol to an O-aryl thiocarbamate, followed by a thermal rearrangement to the S-aryl thiocarbamate, and subsequent hydrolysis to the thiophenol.[2]

Experimental Protocol:

Step 1: Synthesis of O-(3-Ethoxyphenyl) dimethylthiocarbamate

  • Dissolve 3-ethoxyphenol in an aqueous solution of potassium hydroxide.

  • Cool the solution and add a solution of N,N-dimethylthiocarbamoyl chloride in a suitable solvent like tetrahydrofuran, keeping the temperature below 12 °C.[2]

  • Stir the reaction mixture and then make it alkaline with additional potassium hydroxide.[2]

  • Extract the product with an organic solvent (e.g., benzene), wash the combined organic layers, and dry over anhydrous magnesium sulfate.[2]

  • Remove the solvent under reduced pressure and recrystallize the crude product from methanol.[2]

Step 2: Thermal Rearrangement to S-(3-Ethoxyphenyl) dimethylthiocarbamate

  • Heat the O-(3-ethoxyphenyl) dimethylthiocarbamate in a flask under a nitrogen atmosphere at a high temperature (typically 270–275 °C).[2]

Step 3: Hydrolysis to this compound

  • After cooling, add a solution of potassium hydroxide in ethylene glycol and water to the flask.

  • Reflux the mixture for one hour to effect hydrolysis.[2]

  • Cool the reaction mixture and pour it onto ice.

  • Wash with an organic solvent (e.g., chloroform) to remove any non-acidic impurities.

  • Acidify the aqueous layer with concentrated hydrochloric acid and extract the desired this compound with an organic solvent.

  • Dry the combined organic extracts and purify the product by distillation.

Authoritative Grounding: The Newman-Kwart rearrangement is a well-documented and reliable method for converting phenols to thiophenols.[2] The mechanism involves an intramolecular nucleophilic attack of the sulfur atom on the aromatic ring, driven by the thermodynamic stability of the resulting thiocarbamate.

Diagram of the Newman-Kwart Rearrangement Workflow:

Newman_Kwart_Rearrangement Start 3-Ethoxyphenol Step1 Reaction with N,N-Dimethylthiocarbamoyl Chloride Start->Step1 Intermediate1 O-(3-Ethoxyphenyl) dimethylthiocarbamate Step1->Intermediate1 Step2 Thermal Rearrangement (Newman-Kwart) Intermediate1->Step2 Intermediate2 S-(3-Ethoxyphenyl) dimethylthiocarbamate Step2->Intermediate2 Step3 Hydrolysis Intermediate2->Step3 End This compound Step3->End

Caption: Workflow of the Newman-Kwart Rearrangement for this compound Synthesis.

Other Synthetic Approaches

Other methods for the synthesis of thiophenols that could be adapted for this compound include:

  • From Aryl Halides: Copper-catalyzed coupling of 3-ethoxy-iodobenzene with a sulfur source like sodium sulfide can yield the desired thiophenol.[3] This method is advantageous due to its tolerance of a wide range of functional groups.

  • From Diazonium Salts: The reaction of a diazonium salt derived from 3-ethoxyaniline with potassium ethyl xanthate, followed by hydrolysis, can also produce this compound. However, this method can be hazardous due to the potential for explosions if not performed under carefully controlled conditions.[1]

Physicochemical Properties

The physicochemical properties of this compound can be predicted with a high degree of confidence by comparison with its close analog, 3-methoxythiophenol.

PropertyPredicted Value for this compoundReference Value for 3-Methoxythiophenol
Molecular Formula C₈H₁₀OSC₇H₈OS
Molecular Weight 154.23 g/mol 140.20 g/mol [2]
Appearance Colorless to pale yellow liquidLiquid[2]
Boiling Point Expected to be slightly higher than 3-methoxythiophenol223-226 °C (lit.)[2]
Density Expected to be slightly lower than 3-methoxythiophenol1.13 g/mL at 25 °C (lit.)[2]
Refractive Index Expected to be similar to 3-methoxythiophenoln20/D 1.587 (lit.)[2]
Solubility Insoluble in water; soluble in organic solventsNot miscible or difficult to mix in water. Soluble in methanol, benzene, hexane, toluene and dichloromethane.[4]

Reactivity and Applications

This compound is expected to exhibit reactivity characteristic of aromatic thiols. The thiol group is nucleophilic and can participate in a variety of chemical transformations.

Nucleophilic Reactions

The thiolate anion, formed by deprotonation of the thiol with a base, is a strong nucleophile. It can undergo S-alkylation, S-acylation, and Michael additions. These reactions are fundamental in the construction of more complex molecules.

Diagram of Key Reactions of this compound:

Thiophenol_Reactions Thiophenol This compound Alkylation S-Alkylation (e.g., with R-X) Thiophenol->Alkylation Acylation S-Acylation (e.g., with RCOCl) Thiophenol->Acylation Michael Michael Addition (e.g., with α,β-unsaturated carbonyl) Thiophenol->Michael Oxidation Oxidation Thiophenol->Oxidation Thioether 3-Ethoxyphenyl thioether Alkylation->Thioether Thioester 3-Ethoxyphenyl thioester Acylation->Thioester MichaelAdduct Michael Adduct Michael->MichaelAdduct Disulfide Disulfide Oxidation->Disulfide Mild Oxidant SulfonicAcid Sulfonic Acid Oxidation->SulfonicAcid Strong Oxidant

Caption: Key reactions of this compound, highlighting its nucleophilic and redox chemistry.

Oxidation

The thiol group is susceptible to oxidation. Mild oxidizing agents will convert this compound to the corresponding disulfide, while stronger oxidizing agents can lead to the formation of the sulfonic acid.

Applications in Drug Development and Materials Science

Thiophenols are important intermediates in the synthesis of pharmaceuticals and agrochemicals. The thioether linkage, readily formed from thiophenols, is a common structural motif in many biologically active molecules. The antioxidant properties of phenolic compounds are well-known, and the introduction of a thiol group can modulate this activity.

In materials science, thiols are widely used for their ability to bind to metal surfaces, making them useful in the development of self-assembled monolayers and functionalized nanoparticles. Polythiols are also used in the formulation of high-performance polymers and adhesives.

Conclusion

While the specific historical discovery of this compound may not be a singular, celebrated event, its chemical identity and utility are firmly established within the broader context of aromatic thiol chemistry. This guide has provided a comprehensive overview of its synthesis, predicted properties, and likely reactivity based on sound chemical principles and data from analogous compounds. The synthetic protocols and mechanistic discussions herein offer a solid foundation for researchers and professionals to confidently work with and explore the potential of this compound in their scientific endeavors.

References

An In-depth Technical Guide to 3-Ethoxybenzenethiol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-ethoxybenzenethiol, a substituted aromatic thiol of interest in synthetic and medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from its close structural analog, 3-methoxybenzenethiol, to infer its physicochemical properties, reactivity, and handling procedures. This document will cover the nomenclature, potential synthetic routes, and prospective applications in drug discovery, supported by established chemical principles and data from related compounds. A detailed, multi-step synthesis protocol, including the Newman-Kwart rearrangement, is presented as a viable pathway for its preparation from readily available starting materials.

Nomenclature and Chemical Identity

The compound referred to as "3-Ethoxythiophenol" is systematically named 3-ethoxybenzenethiol according to IUPAC nomenclature. This name clearly defines the arrangement of the functional groups on the benzene ring: an ethoxy group (-OCH₂CH₃) and a thiol group (-SH) at positions 1 and 3, respectively.

Synonyms:

  • This compound

  • m-Ethoxybenzenethiol

  • m-Ethoxyphenyl mercaptan

A Note on Data Analogy: Direct experimental data for 3-ethoxybenzenethiol is not widely available in the public domain. Therefore, for quantitative properties such as boiling point, density, and refractive index, data for the closely related compound, 3-methoxybenzenethiol (CAS No: 15570-12-4), is provided as a reasonable estimate. It is imperative for researchers to experimentally verify these properties for 3-ethoxybenzenethiol.

Table 1: Physicochemical Properties of 3-Methoxybenzenethiol (Analog)
PropertyValue
Molecular Formula C₈H₁₀OS (for 3-ethoxybenzenethiol)
Molecular Weight 154.23 g/mol (for 3-ethoxybenzenethiol)
Appearance (Predicted) Clear, colorless to light yellow liquid with a strong, unpleasant odor.
Boiling Point (Analog) 223-226 °C (lit.)
Density (Analog) 1.13 g/mL at 25 °C (lit.)
Refractive Index (Analog) n20/D 1.587 (lit.)
pKa (Analog, Predicted) 6.36 ± 0.10
Solubility (Analog) Insoluble in water; soluble in methanol, benzene, hexane, toluene, and dichloromethane.

Synthesis of 3-Ethoxybenzenethiol

A plausible and efficient synthetic route to 3-ethoxybenzenethiol involves a multi-step process starting from resorcinol. This pathway includes the synthesis of the precursor 3-ethoxyphenol, followed by its conversion to the target thiol via the Newman-Kwart rearrangement.

Overall Synthetic Pathway

G Resorcinol Resorcinol Step1 Williamson Ether Synthesis Resorcinol->Step1 Ethoxyphenol 3-Ethoxyphenol Step1->Ethoxyphenol Step2 Thiocarbamoylation Ethoxyphenol->Step2 Thiocarbamate O-(3-ethoxyphenyl) dimethylthiocarbamate Step2->Thiocarbamate Step3 Newman-Kwart Rearrangement Thiocarbamate->Step3 Carbamate S-(3-ethoxyphenyl) dimethylthiocarbamate Step3->Carbamate Step4 Hydrolysis Carbamate->Step4 Thiophenol 3-Ethoxybenzenethiol Step4->Thiophenol

Caption: Proposed synthetic route to 3-Ethoxybenzenethiol.

Step-by-Step Experimental Protocols

Step 1: Synthesis of 3-Ethoxyphenol (Williamson Ether Synthesis)

The Williamson ether synthesis is a reliable method for preparing aryl ethyl ethers from phenols.[1]

  • Reagents: Resorcinol, sodium hydroxide (or potassium carbonate), diethyl sulfate (or ethyl iodide), and a suitable solvent (e.g., ethanol, acetone).

  • Procedure:

    • Dissolve resorcinol in the chosen solvent in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

    • Add a stoichiometric equivalent of base (e.g., sodium hydroxide) to deprotonate one of the hydroxyl groups, forming the sodium resorcinolate.

    • Slowly add one equivalent of the ethylating agent (e.g., diethyl sulfate) to the reaction mixture.

    • Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture, neutralize with a dilute acid, and extract the product with an organic solvent (e.g., diethyl ether).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography to yield 3-ethoxyphenol.

Step 2 & 3: Synthesis of 3-Ethoxybenzenethiol via Newman-Kwart Rearrangement

The Newman-Kwart rearrangement is a powerful method for converting phenols to thiophenols.[2][3] It involves the thermal rearrangement of an O-aryl thiocarbamate to an S-aryl thiocarbamate, which is then hydrolyzed to the corresponding thiophenol.[4]

  • Reagents: 3-Ethoxyphenol, sodium hydride (or another strong base), N,N-dimethylthiocarbamoyl chloride, a high-boiling solvent (e.g., diphenyl ether), and potassium hydroxide for hydrolysis.

  • Procedure:

    • Thiocarbamoylation:

      • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve 3-ethoxyphenol in a suitable anhydrous solvent (e.g., THF).

      • Carefully add one equivalent of sodium hydride to form the sodium phenoxide.

      • Slowly add a solution of N,N-dimethylthiocarbamoyl chloride in the same solvent.

      • Stir the reaction at room temperature until completion (monitored by TLC).

      • Quench the reaction with water and extract the O-(3-ethoxyphenyl) dimethylthiocarbamate with an organic solvent.

      • Purify the intermediate by recrystallization or column chromatography.

    • Newman-Kwart Rearrangement:

      • Place the purified O-(3-ethoxyphenyl) dimethylthiocarbamate in a flask with a high-boiling solvent like diphenyl ether.

      • Heat the mixture to a high temperature (typically 200-300 °C) to induce the rearrangement.[5] The reaction progress can be monitored by TLC or GC-MS.

      • Once the rearrangement is complete, cool the mixture.

    • Hydrolysis:

      • Add a solution of potassium hydroxide in a suitable solvent (e.g., ethanol/water mixture) to the cooled reaction mixture containing the S-(3-ethoxyphenyl) dimethylthiocarbamate.

      • Reflux the mixture to hydrolyze the thiocarbamate.

      • After cooling, acidify the mixture with a strong acid (e.g., HCl) to protonate the thiophenolate.

      • Extract the 3-ethoxybenzenethiol with an organic solvent.

      • Wash, dry, and concentrate the organic phase.

      • Purify the final product by vacuum distillation.

G cluster_0 Newman-Kwart Rearrangement Mechanism Thiocarbamate O-Aryl Thiocarbamate TS Four-membered Transition State Thiocarbamate->TS Heat (Δ) Carbamate S-Aryl Thiocarbamate TS->Carbamate

Caption: The core mechanism of the Newman-Kwart Rearrangement.

Applications in Drug Discovery and Medicinal Chemistry

Thiophenol and its derivatives are important structural motifs in medicinal chemistry due to their diverse biological activities.[6][7] The introduction of an alkoxy group, such as ethoxy, at the meta-position can modulate the pharmacokinetic and pharmacodynamic properties of a molecule.

  • Building Block for Bioactive Molecules: 3-Ethoxybenzenethiol can serve as a versatile intermediate in the synthesis of more complex molecules. The thiol group is a nucleophile and can participate in various coupling reactions, such as S-arylation, to introduce the 3-ethoxyphenylthio moiety into a target structure.

  • Modulation of Lipophilicity and Electronic Properties: The ethoxy group increases the lipophilicity of the molecule compared to a simple hydroxyl or methoxy group, which can influence its ability to cross cell membranes. The position of the ethoxy group also affects the electronic properties of the aromatic ring, which can be crucial for receptor binding.

  • Potential Pharmacological Activities: Thiophene and its derivatives have been investigated for a wide range of therapeutic applications, including as anti-inflammatory, antimicrobial, and anticancer agents.[8][9] While specific studies on 3-ethoxybenzenethiol are limited, its structural features suggest it could be a valuable scaffold in the development of novel therapeutics in these areas. For instance, phenoxy derivatives have been explored as selective COX-2 inhibitors for anti-inflammatory drug discovery.[10][11]

Safety and Handling

Note: The following safety information is based on data for 3-methoxybenzenethiol and should be considered as a guideline for handling 3-ethoxybenzenethiol. A substance-specific risk assessment is mandatory before use.

  • Hazards:

    • Harmful if swallowed, in contact with skin, or if inhaled.

    • Causes skin and serious eye irritation.

    • May cause respiratory irritation.

    • Possesses a strong, unpleasant stench.

  • Precautionary Measures:

    • Work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat.

    • Avoid breathing vapors or mist.

    • Wash hands thoroughly after handling.

    • Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Conclusion

3-Ethoxybenzenethiol represents a valuable, albeit understudied, chemical entity with potential applications in synthetic and medicinal chemistry. This guide has outlined its systematic nomenclature and provided a plausible and detailed synthetic route for its preparation. By drawing analogies with 3-methoxybenzenethiol, we have also provided insights into its likely physicochemical properties and necessary safety precautions. As the demand for novel molecular scaffolds in drug discovery continues to grow, compounds like 3-ethoxybenzenethiol offer promising opportunities for the development of new therapeutic agents.

References

Theoretical Investigations into the Physicochemical Properties and Bioactivity of 3-Ethoxythiophenol: A Computational Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Ethoxythiophenol is a sulfur-containing organic molecule with potential applications in materials science and drug discovery. A comprehensive understanding of its molecular structure, electronic properties, and reactivity is crucial for the rational design of novel functional materials and therapeutic agents. This technical guide provides an in-depth overview of the theoretical studies on this compound, employing quantum chemical calculations to elucidate its fundamental physicochemical characteristics. We will explore its optimized geometry, vibrational signatures, electronic behavior, and potential as a bioactive compound through molecular docking simulations. The methodologies and findings presented herein offer a robust computational framework for researchers, scientists, and drug development professionals engaged in the study and application of thiophenol derivatives.

Introduction

Thiophenol and its derivatives are a versatile class of organic compounds characterized by a sulfhydryl group (-SH) attached to a benzene ring. These molecules are of significant interest due to their diverse applications, ranging from building blocks in organic synthesis to key components in the development of pharmaceuticals and advanced materials.[1][2] The introduction of an ethoxy group (-OCH2CH3) at the meta-position of the thiophenol scaffold, yielding this compound, can significantly modulate its electronic and steric properties, thereby influencing its reactivity and potential biological activity.

Theoretical and computational chemistry provide powerful tools to investigate the intricacies of molecular systems at the atomic level.[3][4] By leveraging quantum mechanical principles, we can predict and analyze a wide array of molecular properties, including equilibrium geometries, vibrational frequencies, and electronic structures.[5] Such computational insights are invaluable for interpreting experimental data and guiding the design of new molecules with desired functionalities.[6] This guide will delve into the theoretical examination of this compound, with a particular focus on Density Functional Theory (DFT) calculations, a widely used and reliable computational method.[7][8]

Computational Methodology: A Self-Validating Approach

The cornerstone of reliable theoretical research lies in the selection of appropriate computational methods and a well-defined, reproducible workflow. The protocols described herein are designed to be self-validating, ensuring the accuracy and robustness of the calculated properties.

Geometry Optimization and Vibrational Analysis

The initial step in our theoretical investigation is to determine the most stable three-dimensional arrangement of atoms in the this compound molecule, known as its equilibrium geometry. This is achieved through a process called geometry optimization.

Protocol:

  • Initial Structure Generation: A plausible initial 3D structure of this compound is constructed using molecular modeling software.

  • Quantum Chemical Calculation: The geometry is optimized using the Gaussian suite of programs.[9] The DFT method with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional is employed.[10] This functional is known for providing a good balance between accuracy and computational cost for a wide range of organic molecules.

  • Basis Set Selection: The 6-311++G(d,p) basis set is utilized. This is a triple-zeta basis set that includes diffuse functions (++) to accurately describe the behavior of electrons far from the nucleus and polarization functions (d,p) to account for the non-spherical nature of electron density in molecules.

  • Convergence Criteria: The optimization is continued until the forces on the atoms are negligible and the geometry has reached a minimum on the potential energy surface.

  • Vibrational Frequency Calculation: Following a successful optimization, a vibrational frequency analysis is performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.[6] These calculated frequencies can be directly compared with experimental infrared (IR) and Raman spectra.[11][12]

The causality behind this choice of methodology lies in its proven track record for accurately predicting the geometries and vibrational spectra of organic molecules. The B3LYP functional, in conjunction with a flexible basis set like 6-311++G(d,p), provides a reliable description of electron correlation effects, which are crucial for determining molecular structure and properties.

G cluster_workflow Computational Workflow start Initial 3D Structure opt Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) start->opt freq Vibrational Frequency Calculation opt->freq min True Minimum? (No Imaginary Frequencies) freq->min min->opt No end Optimized Structure & Vibrational Spectra min->end Yes G cluster_docking Molecular Docking Workflow ligand Prepare Ligand (this compound) docking Perform Docking (e.g., AutoDock) ligand->docking receptor Prepare Receptor (Target Protein from PDB) receptor->docking analysis Analyze Binding Poses & Scoring docking->analysis results Predicted Binding Affinity & Interactions analysis->results

References

Methodological & Application

Use of 3-Ethoxythiophenol in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthetic Utility of 3-Ethoxythiophenol

Molecule Profile: this compound

This compound is an aromatic organosulfur compound that serves as a versatile building block in modern organic synthesis.[1][2][3] Its utility stems from the nucleophilic character of the thiol group, which can be readily transformed into a variety of other functional groups, enabling the construction of complex molecular architectures. The presence of the meta-ethoxy group subtly modulates the electronic properties of the aromatic ring and the reactivity of the sulfur atom, making it a valuable synthon in the development of pharmaceuticals, agrochemicals, and advanced materials.[1] While extensive literature exists for its close analog, 3-methoxythiophenol, the synthetic principles and protocols are directly translatable to this compound, with minor considerations for steric and electronic differences.[4][5]

This guide provides an in-depth look at the core reactivity of this compound and offers detailed protocols for its most common and impactful synthetic transformations.

Table 1: Physicochemical Properties of this compound & Analogs

PropertyThis compound (Predicted)3-Methoxythiophenol (Literature)Reference
CAS Number 135149-83-615570-12-4[4]
Molecular Formula C₈H₁₀OSC₇H₈OS
Molecular Weight 154.23 g/mol 140.20 g/mol
Appearance Colorless to pale yellow liquidColorless to pale yellow liquid
Boiling Point Not available223-226 °C
Density Not available1.13 g/mL at 25 °C
pKa (Thiol) ~6-7~6-7[6]

Safety & Handling: this compound, like other thiophenols, should be handled with care in a well-ventilated fume hood. It is expected to be an irritant to the skin, eyes, and respiratory system. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. Store in a cool, dry place away from oxidizing agents.

Core Principles of Reactivity: The Thiophenolate Anion

The synthetic utility of this compound is dominated by the reactivity of the thiol (-SH) group. The thiol proton is acidic (pKa ≈ 6-7), allowing for easy deprotonation by mild bases (e.g., K₂CO₃, Et₃N, NaOH) to form the corresponding 3-ethoxythenethiolate anion. This thiophenolate is a potent, soft nucleophile that readily participates in a variety of bond-forming reactions.[6] The meta-ethoxy group acts as a weak electron-donating group, slightly enhancing the nucleophilicity of the sulfur atom compared to unsubstituted thiophenol.[6]

G cluster_start Starting Material cluster_products Key Synthetic Transformations Thiophenol This compound (Ar-SH) Disulfide Disulfide (Ar-S-S-Ar) Thiophenol->Disulfide + Oxidant (Oxidative Coupling) ArylThioether Aryl Thioether (Ar-S-Ar') Thiophenol->ArylThioether + Ar'-X (S-Arylation) Thiolate Thiophenolate Anion (Ar-S⁻) Thiophenol->Thiolate + Base Thioether Thioether (Ar-S-R) Base Base (e.g., K₂CO₃) Thiolate->Thioether + R-X (S-Alkylation) AlkylHalide Alkyl Halide (R-X) Oxidant Oxidant (e.g., Air, I₂, H₂O₂) ArylHalide Aryl Halide (Ar'-X) + Pd/Cu Catalyst

Fig. 1: Core synthetic pathways originating from this compound.

Application Protocol 1: S-Alkylation for Thioether Synthesis

The S-alkylation of this compound is a fundamental transformation that provides access to a wide range of thioethers (sulfides). This reaction typically proceeds via a nucleophilic substitution (Sₙ2) mechanism.[7] The choice of solvent is critical; polar aprotic solvents like DMF or acetone are preferred as they favor the Sₙ2 pathway and prevent competitive C-alkylation.[8]

Detailed Protocol: Synthesis of 1-Ethoxy-3-(benzylthio)benzene
  • Reagent Preparation:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq., 1.54 g, 10.0 mmol).

    • Dissolve the thiol in 30 mL of anhydrous dimethylformamide (DMF).

  • Deprotonation:

    • Add potassium carbonate (K₂CO₃, 1.5 eq., 2.07 g, 15.0 mmol) to the solution.

    • Causality Note: K₂CO₃ is a mild, inexpensive base sufficient for deprotonating the acidic thiol to form the highly nucleophilic thiophenolate in situ. Its heterogeneity is not an issue in DMF.

  • Nucleophilic Substitution:

    • Add benzyl bromide (1.1 eq., 1.31 mL, 11.0 mmol) dropwise to the stirring suspension at room temperature.

    • Stir the reaction mixture for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting thiol is consumed.

  • Work-up and Extraction:

    • Pour the reaction mixture into 100 mL of water and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (2 x 50 mL) to remove residual DMF and salts.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 1-ethoxy-3-(benzylthio)benzene.

Fig. 2: Generalized Sₙ2 mechanism for S-alkylation of the thiophenolate.

Table 2: Troubleshooting Common S-Alkylation Issues [8]

IssuePotential Cause(s)Recommended Solution(s)
Low Yield Incomplete deprotonation; Insufficient reaction time; Poor quality alkyl halide.Use a stronger base (e.g., NaH, carefully); Increase reaction time/temperature; Use freshly distilled/purified alkyl halide.
C-Alkylation Byproduct Use of protic solvent (e.g., ethanol); High reaction temperature.Switch to a polar aprotic solvent (DMF, DMSO, Acetone); Run the reaction at a lower temperature (e.g., 0 °C to RT).
Disulfide Formation Presence of oxygen/oxidants; Basic conditions can facilitate air oxidation.Degas the solvent and run the reaction under an inert atmosphere (N₂ or Ar).

Application Protocol 2: Oxidation to Symmetrical Disulfides

The oxidation of thiols to disulfides is a fundamental and often unavoidable reaction. While sometimes a side reaction, it can be a deliberate strategy to form symmetrical disulfides, which are important in materials science and as stable precursors. A variety of mild oxidants can be employed, including air (oxygen), hydrogen peroxide, or iodine.[9][10]

Detailed Protocol: Air Oxidation to Bis(3-ethoxyphenyl) Disulfide
  • Reagent Preparation:

    • Dissolve this compound (1.0 eq., 1.54 g, 10.0 mmol) in 50 mL of a suitable solvent (e.g., DMF or a basic aqueous solution).

    • Add a catalytic amount of a base such as triethylamine (Et₃N, 0.2 eq., 0.28 mL, 2.0 mmol) or an aqueous base like NaOH.

    • Causality Note: The presence of a base facilitates the formation of the thiophenolate, which is more susceptible to oxidation than the neutral thiol.[10]

  • Oxidation:

    • Stir the solution vigorously in a flask open to the atmosphere for 12-24 hours. The progress can be monitored by TLC.

    • Alternative: For a faster, more controlled reaction, dissolve the thiol in methanol, add a catalytic amount of iodine (I₂), and stir at room temperature for 1-2 hours.[11]

  • Work-up and Isolation:

    • If using an organic solvent, concentrate the mixture under reduced pressure.

    • If using an aqueous solution, the disulfide product may precipitate and can be collected by filtration. Otherwise, extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate (MgSO₄), and remove the solvent in vacuo.

  • Purification:

    • The crude disulfide can be purified by recrystallization from a solvent like ethanol or by silica gel chromatography.

Application Protocol 3: Metal-Catalyzed S-Arylation

The formation of diaryl thioethers via S-arylation is a powerful tool for constructing molecules relevant to pharmaceuticals and materials science.[12][13] While classical SₙAr reactions are possible with highly electron-deficient aryl halides, modern transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination-type coupling, offer a much broader substrate scope.[14][15] Copper-catalyzed protocols are also highly effective and often more economical.[16][17]

Detailed Protocol: Copper-Catalyzed Synthesis of (3-Ethoxyphenyl)(phenyl)sulfane

This protocol is adapted from general methods for copper-catalyzed S-arylation of thiols.[16]

  • Reaction Setup:

    • In an oven-dried Schlenk tube under an inert atmosphere (Argon or N₂), combine copper(I) iodide (CuI, 0.1 eq., 19 mg, 0.1 mmol), and potassium carbonate (K₂CO₃, 2.0 eq., 276 mg, 2.0 mmol).

    • Add iodobenzene (1.0 eq., 0.11 mL, 1.0 mmol) and this compound (1.2 eq., 0.18 g, 1.2 mmol).

    • Add 3 mL of anhydrous DMF as the solvent.

    • Causality Note: Cu(I) is the active catalyst, and a base is required for the reaction cycle. DMF is a common high-boiling polar solvent suitable for these couplings.[16]

  • Reaction Execution:

    • Seal the tube and heat the reaction mixture to 90-110 °C with vigorous stirring for 12-24 hours.

    • Monitor the reaction by TLC or GC-MS.

  • Work-up and Extraction:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate (30 mL) and filter through a pad of Celite to remove the copper catalyst and inorganic salts.

    • Wash the filtrate with water (2 x 20 mL) and brine (20 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification:

    • Purify the crude product by silica gel column chromatography to obtain the desired diaryl thioether.

Role in Drug Discovery & Advanced Materials

This compound is a valuable building block in drug discovery, where the thioether linkage it forms is present in numerous biologically active compounds.[18][19][20][21] The resulting aryl thioethers can serve as isosteres for ethers or other linkages, modifying a molecule's pharmacokinetic properties. The specific 3-ethoxy substitution pattern can be crucial for optimizing binding to a biological target. Furthermore, sulfur-containing aromatic compounds are key components in the synthesis of conductive polymers and other advanced materials.[1][22]

References

Application Notes & Protocols: 3-Ethoxythiophenol as a Reagent in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 3-ethoxythiophenol as a valuable sulfur nucleophile in modern cross-coupling reactions for the synthesis of diaryl and alkyl aryl thioethers. While this compound is a potent reagent, the broader class of alkoxy-substituted thiophenols, such as 3-methoxythiophenol, are more extensively documented in scientific literature. Therefore, this guide establishes protocols based on well-validated reactions for analogous thiophenols, providing a robust and adaptable framework for researchers utilizing this compound. We detail reaction mechanisms, step-by-step protocols, and optimization strategies for Palladium, Copper, and Nickel-catalyzed C-S cross-coupling reactions, tailored for professionals in pharmaceutical and materials science research.

Introduction: The Utility of this compound in Organic Synthesis

Aryl thioethers are a cornerstone structural motif in a vast array of functional molecules, including pharmaceuticals, agrochemicals, and advanced materials. The incorporation of a sulfur linkage imparts critical physicochemical properties, influencing everything from receptor binding affinity to electronic characteristics. This compound, with its electron-donating ethoxy group meta to the thiol, is a particularly useful building block. The ethoxy group modulates the nucleophilicity of the thiol and provides a handle for secondary modifications, making its derivatives attractive targets in drug discovery and materials science.

Transition metal-catalyzed cross-coupling reactions have become the definitive method for constructing C(sp²)–S bonds, offering significant advantages in efficiency, scope, and functional group tolerance over traditional methods like nucleophilic aromatic substitution.[1] This guide focuses on the three most prevalent and practical catalytic systems for this transformation:

  • Palladium-Catalyzed Coupling: Often referred to as Buchwald-Hartwig amination analogues for sulfur, these reactions are known for their broad substrate scope and high efficiency, albeit with higher catalyst cost.[1][2]

  • Copper-Catalyzed Coupling (Ullmann Condensation): A classical method that has seen a modern resurgence.[3] Copper catalysis is significantly more economical than palladium and is highly effective, especially for aryl iodides.[4]

  • Nickel-Catalyzed Coupling: As an earth-abundant metal, nickel presents a cost-effective and sustainable alternative to palladium, with distinct reactivity profiles that are increasingly being exploited.[5][6]

This document serves as a practical guide for chemists, explaining the causality behind protocol design and providing robust, step-by-step instructions to successfully employ this compound and its analogs in these pivotal reactions.

Safety, Handling, and Reagent Properties

Thiophenols, including this compound and its common analog 3-methoxythiophenol, are hazardous materials that require strict safety protocols.

2.1. Hazard Profile

  • Toxicity: Thiophenols are toxic if swallowed, inhaled, or absorbed through the skin.[7][8] They can cause severe irritation to the skin, eyes, and respiratory system.[9]

  • Stench: They possess an extremely powerful and unpleasant odor. All manipulations must be performed in a certified chemical fume hood to prevent exposure and contamination.[7]

  • Flammability: Thiophenols are combustible liquids.[10] Store away from heat, sparks, and open flames in a dedicated flammables cabinet.[7][11]

  • Air Sensitivity: Thiophenols can be sensitive to air, leading to the formation of disulfides.[7] It is recommended to store them under an inert atmosphere (e.g., nitrogen or argon).

2.2. Personal Protective Equipment (PPE)

  • Eye Protection: Chemical safety goggles and a full-face shield are mandatory.[8]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Consult the glove manufacturer's resistance guide for compatibility.[11]

  • Body Protection: A flame-retardant lab coat and long-sleeved clothing are required.[9]

  • Respiratory Protection: For situations with potential for high vapor concentration or spills, a respirator with an appropriate organic vapor cartridge is necessary.[11]

2.3. Reagent Properties (Data for 3-Methoxythiophenol as a proxy)

PropertyValueReference
Formula C₇H₈OS[12]
Molecular Weight 140.20 g/mol [12]
Appearance Colorless to slightly yellow liquid[12]
Boiling Point 223-226 °C[12]
Density 1.13 g/mL at 25 °C[12]
Refractive Index n20/D 1.587[12]

Synthesis of Aryl Thiols

While this compound is commercially available, researchers may need to synthesize custom-substituted analogs. Common synthetic routes start from aryl halides or phenols.

  • From Aryl Halides: A robust method involves the copper-catalyzed reaction of an aryl iodide with a sulfur source like sodium sulfide nonahydrate (Na₂S·9H₂O) or sulfur powder followed by reduction.[13][14]

  • From Phenols (Newman-Kwart Rearrangement): This multi-step process involves converting the phenol to an O-aryl thiocarbamate, which then thermally rearranges to an S-aryl thiocarbamate, followed by hydrolysis to yield the thiophenol.[15]

Application in Palladium-Catalyzed C–S Cross-Coupling

The palladium-catalyzed coupling of thiols with aryl (pseudo)halides is a highly reliable and versatile method for forming C–S bonds, often proceeding under mild conditions.[16][17]

4.1. Mechanistic Overview

The catalytic cycle is analogous to the well-studied Buchwald-Hartwig amination.[1][18] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X) to form an Ar-Pd(II)-X complex.

  • Association & Deprotonation: The thiophenol coordinates to the palladium center. A base then deprotonates the thiol to form a palladium thiolate complex.

  • Reductive Elimination: The aryl and thiolate ligands couple and are eliminated from the palladium center, forming the desired aryl thioether (Ar-S-Ar') and regenerating the Pd(0) catalyst.

The choice of ligand is critical. Bulky, electron-rich monophosphine ligands (e.g., biarylphosphines like SPhos or XPhos) or chelating bisphosphine ligands are often used.[19][20] These ligands promote the crucial oxidative addition and reductive elimination steps and prevent catalyst deactivation by the strongly coordinating thiol/thiolate.[16][21]

digraph "Palladium_Catalyzed_CS_Coupling" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Fig. 1: Catalytic Cycle for Pd-Catalyzed C-S Coupling.

4.2. Protocol: Pd-Catalyzed Coupling of this compound with an Aryl Bromide

This protocol is designed for the synthesis of an unsymmetrical diaryl sulfide using a common palladium precatalyst and a biarylphosphine ligand.

Materials:

  • Aryl Bromide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.015 mmol, 1.5 mol%)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.036 mmol, 3.6 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed toluene (5 mL)

  • Schlenk flask or sealed reaction vial, magnetic stir bar, inert atmosphere setup (N₂ or Ar)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask containing a magnetic stir bar, add the aryl bromide (if solid), Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Reagent Addition: Through the sidearm or septum, add the anhydrous, degassed toluene via syringe.

  • Stirring: Stir the resulting mixture for 5 minutes at room temperature to allow for catalyst activation.

  • Nucleophile Addition: Add the this compound (and aryl bromide if liquid) via syringe.

  • Reaction: Heat the reaction mixture to 100-110 °C in a preheated oil bath. Monitor the reaction progress by TLC or GC-MS. Typical reaction times are 12-24 hours.

  • Workup:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove palladium black and inorganic salts.

    • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired diaryl thioether.

Application in Copper-Catalyzed C–S Cross-Coupling (Ullmann-Type)

The Ullmann C-S coupling is an attractive, ligand-free alternative to palladium-catalyzed systems, particularly for coupling thiols with aryl iodides.[4] The use of inexpensive copper(I) salts like CuI makes this method highly practical for large-scale synthesis.[22]

5.1. Mechanistic Overview

While the precise mechanism can vary, a plausible pathway for the ligand-free Ullmann condensation involves:[3][23][24]

  • Formation of Copper Thiolate: The thiophenol reacts with a base and the Cu(I) salt to form a copper(I) thiolate species, potentially in an equilibrium with cuprate complexes like [Cu(SAr)₂]⁻.[24]

  • Oxidative Addition/Metathesis: The aryl iodide reacts with the copper thiolate intermediate.

  • Reductive Elimination: The aryl and thiolate groups couple, releasing the diaryl sulfide product and regenerating a copper species that re-enters the catalytic cycle.

Polar aprotic solvents like DMF or NMP are often crucial for achieving high yields in these reactions.[4]

digraph "Copper_Catalyzed_CS_Coupling" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Fig. 2: Proposed Cycle for Cu-Catalyzed C-S Coupling.

5.2. Protocol: Ligand-Free CuI-Catalyzed Coupling of this compound with an Aryl Iodide

This protocol is based on highly efficient, ligand-free conditions developed for aryl sulfide synthesis.[4]

Materials:

  • Aryl Iodide (1.0 mmol, 1.0 equiv)

  • This compound (1.1 mmol, 1.1 equiv)

  • Copper(I) Iodide (CuI) (0.05 mmol, 5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • N,N-Dimethylformamide (DMF) (3 mL)

  • Reaction vial with screw cap, magnetic stir bar

Procedure:

  • Vessel Preparation: To a reaction vial containing a magnetic stir bar, add the aryl iodide, this compound, CuI, and potassium carbonate.

  • Solvent Addition: Add DMF to the vial.

  • Reaction: Seal the vial tightly with a screw cap and place it in a preheated oil bath at 110-120 °C.

  • Monitoring: Stir vigorously. The reaction is typically complete within 6-12 hours. Monitor progress by TLC or GC-MS.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).

    • Combine the organic layers and wash with water (2 x 10 mL) to remove residual DMF, followed by a brine wash (10 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Application in Nickel-Catalyzed C–S Cross-Coupling

Nickel catalysis provides a powerful and economical alternative for C–S bond formation, capable of coupling not only aryl bromides and iodides but also the more challenging and abundant aryl chlorides.[5]

6.1. Mechanistic Overview

The catalytic cycle for nickel is generally analogous to that of palladium, involving Ni(0)/Ni(II) intermediates. A key difference is that one-electron pathways (radical mechanisms) can sometimes be operative with first-row transition metals, although two-electron oxidative addition/reductive elimination pathways are common.[25]

6.2. Protocol: Ni-Catalyzed Coupling of this compound with an Aryl Chloride

This protocol is adapted from methods using air-stable nickel(0) precatalysts for the thioetherification of challenging aryl chlorides.[5]

Materials:

  • Aryl Chloride (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Ni(cod)₂ (Bis(1,5-cyclooctadiene)nickel(0)) (0.05 mmol, 5 mol%)

  • dppf (1,1'-Bis(diphenylphosphino)ferrocene) (0.06 mmol, 6 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Anhydrous 1,4-Dioxane (4 mL)

  • Glovebox or Schlenk line for handling air-sensitive Ni(cod)₂

Procedure:

  • Glovebox Setup: Inside a nitrogen-filled glovebox, add Ni(cod)₂, dppf, potassium phosphate, and the aryl chloride (if solid) to a reaction vial containing a stir bar.

  • Reagent Addition: Add the 1,4-dioxane, followed by the this compound and the aryl chloride (if liquid).

  • Reaction: Seal the vial, remove it from the glovebox, and place it in a preheated heating block at 120 °C.

  • Monitoring: Stir the reaction for 18-24 hours. Monitor by GC-MS or TLC.

  • Workup: Cool the reaction to room temperature. Dilute with diethyl ether (20 mL) and filter through a short plug of silica gel, washing with additional ether.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography.

Troubleshooting and Optimization

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently anhydrous/degassed conditions; Poor choice of base or solvent.Use a fresh batch of catalyst/precatalyst. Ensure all solvents are properly dried and degassed. Screen different bases (e.g., Cs₂CO₃, K₃PO₄) and solvents (Toluene, Dioxane, DMF).
Formation of Disulfide (Ar'-S-S-Ar') Oxidative conditions; Reaction temperature too low.Ensure the reaction is run under a strict inert atmosphere. Increase reaction temperature to favor the cross-coupling pathway.
Hydrodehalogenation of Aryl Halide Presence of water; β-hydride elimination (for Pd/Ni with certain ligands).Use rigorously dried reagents and solvents. Switch to a ligand system less prone to β-hydride elimination.
Difficulty with Aryl Chlorides Low reactivity of the C-Cl bond.Switch to a more active catalyst system, typically Nickel-based or a Palladium system with highly electron-rich, bulky phosphine ligands (e.g., Buchwald-type ligands).[19]

Conclusion

This compound is a highly effective reagent for the synthesis of valuable aryl thioethers via transition metal-catalyzed cross-coupling. By leveraging well-established protocols for palladium, copper, and nickel catalysts, researchers can reliably construct C–S bonds with a broad range of aryl and heteroaryl partners. The choice of catalytic system—the versatility of palladium, the economy of copper, or the power of nickel for challenging substrates—can be tailored to the specific synthetic challenge. The methodologies and mechanistic insights provided in this guide offer a solid foundation for drug development professionals and materials scientists to successfully incorporate this compound into their synthetic programs.

References

Application Notes and Protocols for Nucleophilic Substitution with 3-Ethoxythiophenol

Author: BenchChem Technical Support Team. Date: January 2026

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A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Thioether Linkages in a Nucleophilic Context

The formation of carbon-sulfur bonds, particularly aryl thioethers, is a cornerstone of modern synthetic chemistry, with profound implications for drug discovery and materials science. The unique physicochemical properties imparted by the thioether moiety—including lipophilicity, metabolic stability, and the ability to engage in specific non-covalent interactions—make it a privileged functional group in medicinal chemistry. Among the diverse array of sulfur-containing building blocks, 3-ethoxythiophenol stands out as a versatile nucleophile. Its ethoxy group provides a point of modulation for steric and electronic properties, influencing both reactivity and the characteristics of the final product.

This guide provides a detailed experimental protocol for the nucleophilic substitution reaction of this compound with a suitable electrophile. Beyond a mere recitation of steps, this document delves into the underlying principles, offering insights into the causality of experimental choices, ensuring scientific integrity, and providing a framework for troubleshooting and optimization.

Mechanistic Underpinnings: The SNAr Pathway

The reaction at the heart of this protocol is a Nucleophilic Aromatic Substitution (SNAr) reaction. This process typically involves the attack of a nucleophile on an aromatic ring that is activated by the presence of electron-withdrawing groups.[1] The reaction proceeds through a two-step mechanism:

  • Formation of a Meisenheimer Complex: The nucleophile, in this case, the 3-ethoxythiophenolate anion, attacks the carbon atom bearing a suitable leaving group on the electrophilic aromatic ring. This addition step temporarily disrupts the aromaticity of the ring and forms a resonance-stabilized intermediate known as a Meisenheimer complex.[2]

  • Restoration of Aromaticity: The leaving group departs, taking with it the bonding pair of electrons. This step restores the aromaticity of the ring and results in the formation of the desired aryl thioether product.[2]

The efficiency of the Sngcontent-ng-c1205671314="" class="ng-star-inserted">NAr reaction is highly dependent on the nature of the leaving group, the degree of activation of the aromatic ring by electron-withdrawing groups, and the nucleophilicity of the attacking species.[1][3][4] Thiolates, the conjugate bases of thiols, are excellent nucleophiles for this transformation due to the high polarizability of the sulfur atom.[5]

Experimental Design and Protocol

This protocol details a representative S-alkylation of this compound with an activated aryl halide. The principles and techniques described can be adapted for a range of electrophiles.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%e.g., Sigma-AldrichStore at 2-8°C. Handle in a well-ventilated fume hood.
Activated Aryl Halide (e.g., 1-fluoro-4-nitrobenzene)Reagent Gradee.g., Sigma-AldrichA common electrophile for SNAr reactions.
Potassium Carbonate (K₂CO₃)Anhydrouse.g., Fisher ScientificA suitable base for deprotonating the thiophenol.
N,N-Dimethylformamide (DMF)Anhydrouse.g., Sigma-AldrichA common polar aprotic solvent for SNAr reactions.[1]
Diethyl EtherACS Gradee.g., Fisher ScientificFor extraction.
Saturated Sodium Bicarbonate SolutionFor aqueous workup.
Brine (Saturated NaCl solution)For aqueous workup.
Anhydrous Magnesium Sulfate (MgSO₄)For drying the organic phase.
Thin Layer Chromatography (TLC) PlatesSilica Gel 60 F₂₅₄e.g., MilliporeSigmaFor reaction monitoring.
Silica Gel for Flash Chromatography230-400 meshe.g., Sorbent TechnologiesFor product purification.
Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Flash chromatography setup

  • Standard laboratory glassware

Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis reagents Combine this compound, Electrophile, and K₂CO₃ in DMF inert Establish Inert Atmosphere (N₂ or Ar) reagents->inert heat Heat Reaction Mixture (e.g., 80-100 °C) inert->heat monitor Monitor Progress by TLC heat->monitor quench Cool to RT and Quench with Water monitor->quench Upon Completion extract Extract with Diethyl Ether quench->extract wash Wash Organic Layer with Sat. NaHCO₃ and Brine extract->wash dry Dry over MgSO₄ and Filter wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Flash Chromatography concentrate->purify characterize Characterize Product (NMR, MS, IR) purify->characterize

Caption: General workflow for the nucleophilic substitution of this compound.

Step-by-Step Protocol
  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the activated aryl halide (1.1 eq.), and anhydrous potassium carbonate (2.0 eq.).

    • Causality: The excess of the electrophile can help drive the reaction to completion. Potassium carbonate is a mild base that deprotonates the thiophenol to the more nucleophilic thiophenolate anion.[5]

    • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times. This is crucial to prevent the oxidation of the thiophenol to the corresponding disulfide, a common side reaction.[6]

    • Add anhydrous DMF via syringe to achieve a concentration of approximately 0.1-0.5 M with respect to the this compound.

    • Causality: DMF is a polar aprotic solvent that effectively solvates the potassium cation, leaving the thiophenolate anion more "naked" and nucleophilic.[1]

  • Reaction:

    • Heat the reaction mixture to 80-100 °C with vigorous stirring. The optimal temperature may vary depending on the reactivity of the electrophile.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A suitable eluent system (e.g., 10-20% ethyl acetate in hexanes) should be determined beforehand. The disappearance of the starting materials and the appearance of a new, typically less polar, product spot indicates the reaction is proceeding.

  • Workup:

    • Once the reaction is complete (as determined by TLC), allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a separatory funnel containing water.

    • Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

    • Combine the organic extracts and wash with saturated sodium bicarbonate solution (to remove any acidic impurities) and then with brine (to reduce the amount of water in the organic layer).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification and Characterization:

    • The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (as determined by TLC).

    • The fractions containing the pure product are combined and the solvent is removed under reduced pressure.

    • The identity and purity of the final product should be confirmed by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Data Analysis and Expected Results

The successful synthesis of the aryl thioether can be confirmed by a combination of spectroscopic methods.

  • ¹H NMR: Expect to see the characteristic signals for the aromatic protons of both the 3-ethoxyphenyl group and the electrophile's aromatic ring, as well as the quartet and triplet for the ethoxy group. The disappearance of the thiol proton (S-H) signal from the this compound spectrum is a key indicator of reaction success.

  • ¹³C NMR: The carbon spectrum will show the signals for all unique carbon atoms in the product molecule. The chemical shifts of the aromatic carbons will be influenced by the new thioether linkage.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of the desired product.

  • IR Spectroscopy: The disappearance of the S-H stretching vibration (typically around 2550-2600 cm⁻¹) from the this compound starting material is indicative of product formation. The spectrum will also contain characteristic C-S stretching vibrations.[7]

Troubleshooting Common Issues

IssuePossible CauseSuggested Solution
Low or No Product Formation Incomplete deprotonation of the thiophenol.Use a stronger base (e.g., sodium hydride, carefully!) or ensure the potassium carbonate is anhydrous.
Low reactivity of the electrophile.Increase the reaction temperature or use a more activated electrophile (e.g., one with stronger electron-withdrawing groups).
Formation of Disulfide Byproduct Presence of oxygen in the reaction.Ensure the reaction is performed under a strictly inert atmosphere. Degas the solvent before use.
Complex Mixture of Products Side reactions such as C-alkylation.This is less common with S-alkylation but can occur. Lowering the reaction temperature may improve selectivity.[6]
Difficult Purification Co-elution of starting material and product.Optimize the eluent system for flash chromatography. Consider using a different stationary phase if necessary.

Safety and Handling Precautions

  • This compound: Thiols are known for their strong, unpleasant odors. Always handle this compound and other thiols in a well-ventilated chemical fume hood.[8] It may cause skin and eye irritation.[9] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10][11][12][13]

  • Solvents: DMF is a reproductive toxin and should be handled with care.[1] Diethyl ether is highly flammable.

  • Bases: Handle strong bases like sodium hydride with extreme caution as they are pyrophoric.

  • General: Always consult the Safety Data Sheet (SDS) for all reagents before use.[10][11][12][13]

Conclusion

This comprehensive guide provides a robust and well-rationalized protocol for the nucleophilic substitution of this compound. By understanding the underlying mechanistic principles and paying close attention to experimental details, researchers can successfully synthesize a wide range of valuable aryl thioether compounds. The troubleshooting and safety information provided will further aid in the efficient and safe execution of these important chemical transformations.

References

Applications of 3-Ethoxythiophenol in Pharmaceutical Chemistry: A Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Substituted Thiophenols

In the landscape of modern drug discovery, the strategic selection of molecular building blocks is paramount to the efficient construction of novel therapeutic agents. Aromatic compounds, particularly those featuring heteroatoms, are foundational to medicinal chemistry, offering rigid scaffolds and opportunities for diverse, non-covalent interactions with biological targets.[1] Among these, substituted thiophenols represent a class of versatile intermediates. The thiol (-SH) functional group, in particular, provides a unique combination of properties, serving as a potent nucleophile, a precursor to various sulfur-containing heterocycles, and a modulator of physicochemical properties.[2][3]

This guide focuses on 3-Ethoxythiophenol , a readily available aromatic thiol whose unique substitution pattern makes it a valuable precursor in pharmaceutical chemistry. The presence of the electron-donating ethoxy group at the meta-position influences the reactivity of both the aromatic ring and the thiol group, offering distinct advantages in the synthesis of complex molecular architectures. We will explore its core applications, provide detailed experimental protocols for its key transformations, and discuss its role in the generation of pharmaceutically relevant scaffolds.

Section 1: Physicochemical Profile and Chemical Reactivity

The utility of this compound stems from the interplay of its two key functional groups: the nucleophilic thiol and the meta-positioned ethoxy group.

  • The Thiol Group (-SH): As the primary reactive center, the thiol is weakly acidic and readily deprotonated by mild bases to form a potent thiolate nucleophile. This anion is highly effective in forming carbon-sulfur bonds, a cornerstone of its synthetic utility. Furthermore, the thiol can undergo oxidation to form disulfides, sulfoxides, and sulfonic acids, expanding its synthetic potential.

  • The Ethoxy Group (-OC₂H₅): Located at the 3-position, the ethoxy group is an electron-donating group that activates the aromatic ring towards electrophilic substitution, primarily at the ortho and para positions (C2, C4, C6). This electronic influence is crucial for subsequent cyclization and functionalization reactions.

A summary of its key physicochemical properties is presented below.

PropertyValue
Molecular Formula C₈H₁₀OS
Molar Mass 154.23 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point ~105-107 °C at 10 mmHg
Key Reactivity Nucleophilic thiol, activated aromatic ring

Section 2: Core Synthetic Applications in Drug Discovery

This compound serves as a linchpin in the synthesis of several important pharmaceutical scaffolds, most notably thioethers and benzothiophenes.

As a Nucleophile: The Gateway to Aryl Thioethers

The most fundamental application of this compound is its use as a nucleophile in S-alkylation reactions. The resulting aryl thioethers are not only final products in some cases but, more often, are critical intermediates for more complex transformations. The reaction typically proceeds by deprotonating the thiol with a base (e.g., K₂CO₃, NaH) to form the thiolate, which then displaces a leaving group (e.g., bromide, iodide, tosylate) on an electrophile.

This straightforward reaction is foundational for building molecules where a flexible, sulfur-based linker is desired to connect different pharmacophoric elements.

Precursor to Heterocyclic Scaffolds: The Benzothiophene Core

Benzothiophene derivatives are a privileged class of compounds in pharmaceutical chemistry, exhibiting a wide array of biological activities, including use as selective estrogen receptor modulators (SERMs), anticancer agents, and anti-inflammatory drugs.[4][5] this compound is an ideal precursor for synthesizing 6-ethoxybenzothiophenes.

A well-established route, analogous to a key step in the synthesis of the SERM Raloxifene, involves a two-step sequence:

  • S-Alkylation: Reaction of this compound with an α-haloketone.

  • Cyclodehydration: An acid-catalyzed intramolecular cyclization of the resulting thioether ketone to form the benzothiophene ring.[4]

This powerful transformation converts a simple aromatic thiol into a complex, bicyclic heterocyclic system that forms the core of many important drugs.

Below is a workflow illustrating this key synthetic transformation.

G cluster_0 Step 1: S-Alkylation cluster_1 Step 2: Cyclodehydration cluster_2 Further Elaboration A This compound D Aryl Thioether Ketone Intermediate A->D B α-Haloketone (e.g., 2-bromo-1-(4-methoxyphenyl)ethanone) B->D C Base (e.g., KOH, K₂CO₃) Solvent (e.g., Ethanol) C->D F 6-Ethoxy-2-arylbenzothiophene D->F Intramolecular Cyclization E Lewis Acid Catalyst (e.g., AlCl₃, PPA) E->F G Active Pharmaceutical Ingredient (API) F->G Additional Synthetic Steps caption Workflow: this compound to Benzothiophene API Core G Start This compound Reagent1 + α-Bromoacetophenone Base (K₂CO₃) Solvent (DMF) Start->Reagent1 Intermediate 2-((3-ethoxyphenyl)thio)-1-(aryl)ethan-1-one Reagent2 Lewis Acid (AlCl₃) Solvent (DCM) Intermediate->Reagent2 Product 6-Ethoxy-2-arylbenzo[b]thiophene Reagent1->Intermediate S-Alkylation Reagent2->Product Cyclodehydration caption Key Benzothiophene Synthesis Pathway

References

Application Notes & Protocols: 3-Ethoxythiophenol Derivatives for Advanced Materials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of 3-Ethoxythiophenol Derivatives

In the landscape of materials science, the rational design of molecular precursors is paramount to achieving novel functionalities. This compound and its derivatives represent a versatile class of organosulfur compounds poised for significant impact. The core structure—a benzene ring functionalized with both a thiol (-SH) and an ethoxy (-O-CH₂CH₃) group—offers a unique trifecta of properties. The thiol group provides a robust anchor to noble metal surfaces (gold, silver, copper) and nanoparticles, forming stable, self-assembled monolayers (SAMs).[1][2] The aromatic ring serves as a rigid, electronically tunable scaffold. Finally, the ethoxy group modifies the electronic properties of the phenyl ring and can enhance solubility in organic solvents, a crucial aspect for solution-based processing techniques.

By further functionalizing the aromatic ring, a diverse library of molecules can be created, enabling precise control over surface energy, interfacial electronics, and chemical reactivity. This guide provides detailed protocols and technical insights into the synthesis of these derivatives and their application in fabricating functional materials, from well-ordered surfaces to advanced polymer films and functionalized nanoparticles.

SECTION 1: Synthesis of Functionalized this compound Derivatives

The power of this molecular system lies in the ability to introduce additional functional groups to the thiophenol backbone. While direct synthesis of this compound can be achieved through multi-step routes starting from precursors like 3-methoxyphenol, a more versatile approach for creating derivatives involves the reduction of corresponding aromatic disulfides.[3] This method is robust and amenable to various substituents on the aromatic ring.

Protocol 1.1: General Synthesis of a Carboxy-Functionalized this compound Derivative via Disulfide Reduction

This protocol outlines the synthesis of 4-mercapto-2-ethoxybenzoic acid, a derivative designed for applications requiring subsequent covalent attachment of biomolecules or other species via amide coupling.[4]

Rationale: The disulfide precursor is stable and easily purified. Reduction using a mild reducing agent like sodium borohydride in a basic aqueous solution is efficient and generally high-yielding. The ethoxy group enhances solubility, while the carboxylic acid provides a reactive handle for post-synthesis modification.

Materials:

  • Bis(3-ethoxy-4-carboxyphenyl) disulfide

  • Sodium borohydride (NaBH₄)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator, separatory funnel, standard glassware

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 1.0 g of bis(3-ethoxy-4-carboxyphenyl) disulfide in 50 mL of 0.1 M aqueous NaOH solution with stirring.

  • Reduction: Cool the solution to 0°C in an ice bath. Slowly add 0.5 g of sodium borohydride in small portions over 30 minutes. The yellow color of the disulfide should fade.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 4 hours. Monitor progress by TLC (Thin Layer Chromatography) until the starting disulfide spot is no longer visible.

  • Quenching & Acidification: Carefully quench any remaining NaBH₄ by slowly adding 1M HCl at 0°C until gas evolution ceases. Continue adding 1M HCl until the pH of the solution is approximately 2, precipitating the carboxylic acid product.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3 x 50 mL).

  • Washing & Drying: Wash the combined organic layers with brine (2 x 50 mL), then dry over anhydrous MgSO₄.

  • Purification: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting solid can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

SECTION 2: Surface Modification via Self-Assembled Monolayers (SAMs)

The primary application of thiophenol derivatives is the formation of highly ordered SAMs on gold surfaces. These ultra-thin films allow for the precise tuning of surface properties like wettability, adhesion, and electronic work function. The stability of these films is attributed to the strong covalent gold-sulfur bond.[4]

Protocol 2.1: Formation of a High-Quality SAM on a Gold Substrate

This protocol provides a standardized method for creating a densely packed, well-ordered monolayer of a this compound derivative on a gold-coated silicon wafer.[5][6]

Rationale: The use of a high-purity solvent like ethanol is crucial as contaminants can be incorporated into the monolayer, creating defects. A 24-48 hour immersion time allows for the reorganization and densification of the monolayer, leading to a more ordered film.[5][7] Rinsing and sonication steps are critical for removing loosely physisorbed molecules.[5]

Materials:

  • Gold-coated substrate (e.g., silicon wafer with Ti/Au layer)

  • This compound derivative (e.g., from Protocol 1.1)

  • 200-proof ethanol

  • Piranha solution (7:3 mixture of concentrated H₂SO₄:30% H₂O₂). (EXTREME CAUTION: Piranha solution is highly corrosive and explosive when mixed with organic materials. Handle with extreme care in a fume hood with appropriate personal protective equipment.)

  • Clean glass petri dishes or beakers

  • Fine-tipped tweezers

  • Dry nitrogen gas source

  • Sonicator

Procedure:

  • Substrate Cleaning (Critical Step):

    • Immerse the gold substrate in Piranha solution for 5-10 minutes to remove organic contaminants.

    • Rinse copiously with deionized water, followed by a thorough rinse with ethanol.

    • Dry the substrate under a gentle stream of dry nitrogen. The surface should be hydrophilic and uniform.

  • Solution Preparation: Prepare a 1 mM solution of the this compound derivative in 200-proof ethanol.

  • Self-Assembly:

    • Completely immerse the clean, dry gold substrate into the thiol solution using tweezers.[5]

    • Seal the container (e.g., with Parafilm®) to prevent solvent evaporation and contamination.

    • Allow the assembly to proceed for 24-48 hours at room temperature in a vibration-free environment.[5]

  • Rinsing and Purification:

    • Remove the substrate from the solution with tweezers and rinse thoroughly with fresh ethanol to remove non-chemisorbed molecules.[5]

    • Place the substrate in a beaker of fresh ethanol and sonicate for 1-2 minutes to remove any remaining physisorbed material.[5]

    • Perform a final rinse with ethanol and dry the SAM-coated substrate under a gentle stream of dry nitrogen.

  • Storage: Store the prepared SAMs in a clean, dry environment, such as a desiccator or a sealed petri dish.

Workflow for SAM Formation and Characterization

SAM_Workflow cluster_prep Substrate Preparation cluster_assembly Monolayer Assembly cluster_post Post-Processing & Characterization Piranha Piranha Clean (5-10 min) Rinse_H2O DI Water Rinse Piranha->Rinse_H2O Rinse_EtOH Ethanol Rinse Rinse_H2O->Rinse_EtOH Dry_N2_1 N2 Dry Rinse_EtOH->Dry_N2_1 Immerse Immerse Substrate (24-48h) Dry_N2_1->Immerse Thiol_Sol Prepare 1mM Thiol Solution Thiol_Sol->Immerse Rinse_Final Ethanol Rinse Immerse->Rinse_Final Sonicate Sonicate in Ethanol (1-2 min) Rinse_Final->Sonicate Dry_N2_2 N2 Dry Sonicate->Dry_N2_2 Characterize Surface Characterization Dry_N2_2->Characterize

Caption: Workflow for fabricating and characterizing self-assembled monolayers (SAMs).

Data Presentation: Characterization of SAMs

The quality and properties of the resulting SAMs must be validated. Below is a table summarizing common techniques and the information they provide.

Characterization Technique Parameter Measured Typical Result for a High-Quality SAM
Contact Angle Goniometry Surface Wettability / HydrophobicityA high, stable contact angle for non-polar derivatives; a low angle for polar/hydrophilic derivatives.
X-ray Photoelectron Spectroscopy (XPS) Elemental Composition & Chemical StatePresence of S 2p peaks confirming the Au-S bond; presence of C 1s, O 1s corresponding to the molecule.[1]
Ellipsometry Monolayer ThicknessThickness consistent with the calculated length of the molecule in its tilted orientation on the surface.
Cyclic Voltammetry (CV) Insulating Properties / PinholesSignificant suppression of redox peaks from an electrochemical probe (e.g., ferrocene), indicating a well-packed, insulating layer.[4]
Scanning Tunneling Microscopy (STM) Surface Morphology & Molecular PackingAtomically flat terraces with evidence of ordered molecular domains.[7]

SECTION 3: Application in Polymer Science

Thiophenol derivatives can be designed as monomers for producing functional polymers. In particular, by incorporating other polymerizable groups (like a thiophene), they can be electropolymerized to create thin, conductive, and functional films directly on an electrode surface.[8][9] This technique offers excellent control over film thickness and morphology.[10]

Protocol 3.1: Electropolymerization of a Thiophene-Functionalized this compound Derivative

This protocol describes the formation of a conductive polymer film on an Indium Tin Oxide (ITO) electrode using a custom-designed monomer, 3-ethoxy-4-(thiophen-3-yl)benzenethiol.

Rationale: Electropolymerization proceeds via the oxidative coupling of the thiophene rings.[8][9] The this compound portion of the monomer self-assembles on the working electrode (if gold) or is incorporated into the polymer backbone, modifying the film's properties. Cyclic voltammetry is an effective technique for both polymerizing and characterizing the resulting film.[8]

Materials:

  • Three-electrode electrochemical cell (Working: ITO or Gold; Counter: Platinum wire; Reference: Ag/AgCl)

  • Potentiostat

  • Monomer: 3-ethoxy-4-(thiophen-3-yl)benzenethiol

  • Acetonitrile (anhydrous)

  • Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF₆)

  • Argon or Nitrogen gas

Procedure:

  • Cell Setup: Assemble the three-electrode cell. Ensure the working electrode is clean and polished.

  • Solution Preparation: In a glovebox or under an inert atmosphere, prepare a solution of 5-10 mM monomer and 0.1 M TBAPF₆ in anhydrous acetonitrile.

  • Deoxygenation: Purge the solution with argon or nitrogen gas for 15-20 minutes to remove dissolved oxygen, which can interfere with the polymerization reaction.

  • Electropolymerization:

    • Immerse the electrodes in the solution.

    • Using cyclic voltammetry, scan the potential from 0 V to an oxidative potential of approximately +1.6 to +1.8 V (the exact potential depends on the monomer and must be determined empirically) and back.[8]

    • Repeat the cycling for 10-20 cycles. An increase in the current on successive scans indicates the deposition of a conductive polymer film on the electrode.[8]

  • Film Characterization:

    • After polymerization, carefully remove the working electrode and rinse it with fresh acetonitrile to remove unreacted monomer and electrolyte.

    • Transfer the polymer-coated electrode to a monomer-free electrolyte solution.

    • Run cyclic voltammetry again to characterize the redox behavior of the polymer film itself.

Mechanism of Electropolymerization

Electropolymerization Monomer Monomer in Solution Radical Oxidation to Radical Cation (-e⁻) Monomer->Radical At Electrode Surface Dimer Radical Coupling (Dimer Formation) Radical->Dimer Polymer Further Oxidation & Propagation Dimer->Polymer Film Deposited Polymer Film Polymer->Film

Caption: Simplified mechanism for oxidative electropolymerization of thiophene derivatives.

SECTION 4: Functionalization of Nanoparticles

The same strong sulfur-gold affinity used for flat surfaces can be exploited to functionalize gold nanoparticles (AuNPs).[11] Capping AuNPs with this compound derivatives imparts stability, prevents aggregation, and introduces surface functionality for sensing, catalysis, or biomedical applications.[12][13][14]

Protocol 4.1: Synthesis and Functionalization of AuNPs

This protocol adapts the classic Turkevich method for AuNP synthesis, followed by ligand exchange to cap the nanoparticles with a this compound derivative.

Rationale: Citrate ions initially act as both a reducing agent and a weak stabilizing cap. The subsequent addition of a thiol-containing molecule results in ligand exchange, as the strong Au-S bond readily displaces the citrate from the nanoparticle surface.[15] This process is self-limiting and results in a stable, functionalized nanoparticle colloid.

Materials:

  • Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

  • Trisodium citrate dihydrate

  • This compound derivative

  • Ethanol

  • Deionized water (Milli-Q or equivalent)

  • Heating mantle with magnetic stirring

Procedure:

  • AuNP Synthesis:

    • Bring 100 mL of deionized water to a vigorous boil in a scrupulously clean Erlenmeyer flask with a stir bar.

    • Add 1 mL of a 1% (w/v) HAuCl₄ solution. The solution will be pale yellow.

    • While boiling, rapidly add 2.5 mL of a 1% (w/v) trisodium citrate solution.

    • Observe the color change: yellow → colorless → gray → deep red. The final ruby-red color indicates the formation of ~15-20 nm AuNPs.

    • Continue boiling for 10 minutes, then allow the solution to cool to room temperature with stirring.

  • Ligand Exchange/Functionalization:

    • Prepare a 10 mM solution of the this compound derivative in ethanol.

    • To the stirred AuNP solution, add the thiol solution dropwise until a slight change in the plasmon peak (monitored by UV-Vis spectroscopy) is observed, or until the desired surface coverage is achieved (typically a 100-fold molar excess of thiol to AuNP).

    • Allow the mixture to stir overnight at room temperature to ensure complete ligand exchange.

  • Purification:

    • Purify the functionalized AuNPs from excess ligand by repeated centrifugation and resuspension in deionized water or ethanol.

    • After the final wash, resuspend the nanoparticle pellet in the desired solvent.

Characterization of Functionalized AuNPs:

  • UV-Vis Spectroscopy: To monitor the surface plasmon resonance (SPR) peak. A slight red-shift in the SPR peak after ligand exchange confirms the change in the nanoparticle's surface dielectric environment.

  • Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and assess colloidal stability.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of the organic ligand on the nanoparticle surface by identifying characteristic vibrational modes.[4]

References

Application Note: The Duality of Reactivity in 3-Ethoxythiophenol

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the reaction mechanisms of 3-ethoxythiophenol with electrophiles, tailored for researchers, scientists, and drug development professionals. This document provides a detailed exploration of the molecule's reactivity, supported by mechanistic diagrams and actionable experimental protocols.

Introduction: A Molecule of Strategic Importance

This compound is an aromatic thiol that presents a fascinating case of dual reactivity, making it a valuable building block in medicinal chemistry and materials science. Its structure features two key nucleophilic centers: the highly reactive thiol group and the electron-rich aromatic ring. The interplay between the soft nucleophilicity of the sulfur atom and the aromatic π-system, which is activated by both the ethoxy and thiol substituents, allows for selective functionalization with a wide array of electrophiles. Understanding the principles that govern this selectivity is paramount for harnessing its synthetic potential. This guide elucidates the mechanistic pathways of its reactions with common electrophiles and provides robust protocols for its practical application.

Foundational Principles of Reactivity

The reaction pathways of this compound are dictated by the electronic properties of its functional groups and the nature of the electrophile.

  • The Thiol Group (–SH): The sulfur atom possesses lone pairs of electrons and is highly polarizable, making it a potent, soft nucleophile.[1][2] Thiols are significantly more acidic than their alcohol counterparts, meaning the corresponding thiolate anion (–S⁻) can be readily generated using a mild base.[3][4] This thiolate is an exceptionally strong nucleophile, readily participating in reactions like S-alkylation and S-acylation.[2][3]

  • The Aromatic Ring: The benzene ring is activated towards Electrophilic Aromatic Substitution (EAS) by two electron-donating groups (EDGs): the ethoxy (–OEt) and the thiol (–SH) groups.[5][6] Both are ortho-, para-directors. Since they are positioned meta to each other (at C1 and C3), their directing effects are cooperative, strongly activating the C2, C4, and C6 positions.

    • Position 2: Activated by both groups (ortho to both), but sterically hindered.

    • Position 4: Activated by both groups (para to –SH, ortho to –OEt).

    • Position 6: Activated by both groups (ortho to –SH, para to –OEt).

The choice of electrophile and reaction conditions determines whether the reaction occurs at the sulfur atom or on the aromatic ring.

G cluster_0 This compound Reactivity cluster_1 Reaction Pathways mol This compound S_Nucleophile Nucleophilic Sulfur (Thiol/Thiolate) mol->S_Nucleophile Soft Electrophiles (e.g., Alkyl Halides) Ring_Nucleophile Nucleophilic Ring (Positions 2, 4, 6) mol->Ring_Nucleophile Hard Electrophiles (e.g., Br+, NO2+) Alkylation S-Alkylation / S-Acylation S_Nucleophile->Alkylation EAS Electrophilic Aromatic Substitution Ring_Nucleophile->EAS

Figure 1: Dual reactivity map of this compound.

Reactions at the Sulfur Atom: S-Alkylation and S-Acylation

Reactions with soft electrophiles, such as alkyl halides and acyl chlorides, overwhelmingly favor the sulfur atom due to its high nucleophilicity.

Mechanism of S-Alkylation

S-alkylation proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism. The reaction is typically performed in the presence of a base (e.g., K₂CO₃, NaH, Et₃N) to deprotonate the thiol, forming the more potent thiolate nucleophile. This thiolate then attacks the alkyl halide, displacing the halide leaving group.[4][7]

Figure 2: SN2 mechanism for S-alkylation of this compound.

Protocol 1: Synthesis of Ethyl (3-ethoxyphenyl)sulfane

This protocol details the S-alkylation of this compound with ethyl iodide.

ParameterValue / Reagent
Reactants This compound (1.0 equiv), Ethyl Iodide (1.1 equiv)
Base Potassium Carbonate (K₂CO₃, 1.5 equiv)
Solvent N,N-Dimethylformamide (DMF)
Temperature Room Temperature (20-25 °C)
Reaction Time 2-4 hours

Step-by-Step Methodology:

  • To a stirred solution of this compound (e.g., 1.54 g, 10 mmol) in DMF (20 mL) in a round-bottom flask, add anhydrous potassium carbonate (2.07 g, 15 mmol).

  • Stir the suspension at room temperature for 15 minutes to facilitate the formation of the potassium thiolate salt.

  • Add ethyl iodide (1.72 g, 11 mmol) dropwise to the mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The disappearance of the starting thiol indicates completion.

  • Upon completion, pour the reaction mixture into water (100 mL) and extract with diethyl ether (3 x 30 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel, if necessary, to yield the pure thioether.

Reactions on the Aromatic Ring: Electrophilic Aromatic Substitution (EAS)

For reactions with strong, hard electrophiles, particularly in the presence of a catalyst, the electron-rich aromatic ring becomes the site of attack. The activating and directing effects of the –OEt and –SH groups are crucial.

Regioselectivity in EAS

As established, positions 4 and 6 are the most electronically favored for electrophilic attack due to the combined activating effects of the meta-disposed –OEt and –SH groups. The outcome is often a mixture of 4- and 6-substituted isomers. The ethoxy group is generally a slightly stronger activator than the thiol group, which may lead to a preference for substitution at the positions it most strongly influences (ortho/para).

Mechanism of Bromination

Aromatic bromination is a classic EAS reaction. For a highly activated ring like this compound, the reaction can sometimes proceed without a catalyst. However, using a Lewis acid like FeBr₃ ensures the formation of a highly potent electrophile (the "Br⁺" equivalent), leading to a more efficient reaction.[8][9] The mechanism involves the attack of the aromatic π-system on the electrophile to form a resonance-stabilized carbocation intermediate (the arenium ion or sigma complex), followed by deprotonation to restore aromaticity.[9]

EAS_Mechanism Reactants This compound + Br-Br-FeBr3 SigmaComplex Arenium Ion Intermediate (Resonance Stabilized) Reactants->SigmaComplex Electrophilic Attack (π-bond attacks Br+) Product 4-Bromo-3-ethoxythiophenol + HBr + FeBr3 SigmaComplex->Product Deprotonation (Restores Aromaticity)

Figure 3: General mechanism for electrophilic aromatic bromination.

Protocol 2: Bromination of this compound

This protocol describes the regioselective bromination, which is expected to yield primarily the 4- and 6-bromo isomers.

ParameterValue / Reagent
Reactant This compound (1.0 equiv)
Electrophile Bromine (Br₂, 1.0 equiv)
Catalyst Iron(III) Bromide (FeBr₃, 0.1 equiv)
Solvent Dichloromethane (CH₂Cl₂)
Temperature 0 °C to Room Temperature
Reaction Time 1-2 hours

Step-by-Step Methodology:

  • Dissolve this compound (1.54 g, 10 mmol) in dichloromethane (30 mL) in a flask equipped with a dropping funnel and stir under an inert atmosphere (e.g., nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Add a catalytic amount of FeBr₃ (0.29 g, 1 mmol).

  • Prepare a solution of bromine (1.60 g, 10 mmol) in dichloromethane (10 mL) and add it dropwise to the reaction mixture over 30 minutes. Maintain the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for another hour.

  • Monitor the reaction by TLC.

  • Quench the reaction by carefully adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume any unreacted bromine.

  • Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo.

  • The resulting crude product, a mixture of isomers, can be separated and purified by column chromatography or fractional crystallization.

Safety and Handling

  • This compound: Like most thiols, it has a strong, unpleasant odor. It is harmful if swallowed or in contact with skin.[10] Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Reagents: Handle reagents like bromine, alkyl halides, and Lewis acids with extreme care according to their specific Safety Data Sheets (SDS). Bromine is highly corrosive and toxic.

Conclusion

This compound is a versatile reagent whose reactivity can be precisely controlled. By selecting appropriate electrophiles and conditions, chemists can target either the nucleophilic sulfur atom for S-functionalization or the activated aromatic ring for C-C or C-X bond formation. The protocols and mechanistic insights provided herein serve as a robust foundation for the application of this compound in complex synthetic endeavors.

References

Standard Operating Procedure for the Safe Handling and Application of 3-Ethoxythiophenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding 3-Ethoxythiophenol

This compound (CAS No: 86704-82-7) is an organosulfur compound that serves as a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and specialty materials. Its utility stems from the nucleophilic nature of the thiol group, which readily participates in a variety of chemical transformations, most notably the formation of thioethers through S-alkylation and cross-coupling reactions.[1][2] The presence of the ethoxy group on the benzene ring can modulate the reactivity and solubility of the molecule, making it a versatile building block for researchers. However, like other thiophenols, this compound possesses a strong, unpleasant odor and exhibits moderate toxicity, necessitating stringent adherence to safety protocols to ensure the well-being of laboratory personnel and the integrity of experimental outcomes.[3] This document provides a comprehensive guide to the safe handling, application, and disposal of this compound, grounded in established safety data and best laboratory practices.

Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards associated with this compound is the foundation of its safe use. The primary risks are associated with its toxicity, irritant properties, and potent stench.

Toxicological Profile: While specific toxicity data for this compound is limited, data for analogous compounds like 3-methoxythiophenol indicate that it is likely harmful if swallowed, inhaled, or in contact with skin.[4] It is classified as a skin and eye irritant and may cause respiratory irritation.[4][5][6]

Physical and Chemical Hazards: this compound is a colorless liquid with a characteristic stench.[3] It has a high boiling point and a flash point of 110 °C, indicating it is a combustible liquid but not highly flammable at standard laboratory temperatures.[3] It is generally stable under normal conditions but should be stored away from strong oxidizing agents and bases.[4]

Odor Hazard: The most immediate and pervasive hazard is its extremely foul and potent odor.[3] The human nose is highly sensitive to thiols, and even minuscule quantities can lead to significant odor complaints and potential health effects such as headaches and nausea. Therefore, all handling procedures must be designed to rigorously contain the material and its vapors.

Quantitative Data Summary

PropertyValueSource
CAS Number 86704-82-7[3]
Molecular Formula C8H10OS-
Appearance Colorless liquid[3]
Odor Stench[3]
Boiling Point 238 - 239 °C[3]
Flash Point 110 °C (closed cup)[3]
Relative Density 1.096 g/cm³ at 25 °C[3]

Engineering Controls and Personal Protective Equipment (PPE)

The primary line of defense against exposure to this compound is a combination of robust engineering controls and appropriate personal protective equipment.

Engineering Controls:

  • Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and the setup of reactions, must be conducted within a certified and properly functioning chemical fume hood.[4][7]

  • Bleach Trap: To neutralize the volatile and malodorous thiol vapors, the exhaust of any vacuum-based equipment (e.g., rotary evaporators, vacuum filtration) should be passed through a bleach trap. This typically consists of a bubbler or a flask containing a dilute bleach solution.

Personal Protective Equipment (PPE):

  • Hand Protection: Chemical-resistant gloves are mandatory. Nitrile gloves with a minimum thickness of 0.4 mm are recommended. Always inspect gloves for any signs of degradation or perforation before use and change them immediately if contamination is suspected.

  • Eye Protection: Tightly fitting chemical safety goggles are required at all times when handling this compound.[4] A face shield should be worn in situations where there is a higher risk of splashing.[4]

  • Skin and Body Protection: A flame-resistant laboratory coat must be worn and fully buttoned. Ensure that shoes are closed-toed and provide full coverage of the feet.

  • Respiratory Protection: Under normal operating conditions within a fume hood, respiratory protection is not typically required. However, in the event of a large spill or a failure of engineering controls, a full-face respirator with an organic vapor cartridge is necessary.[4]

Experimental Workflow: A Logical Approach to Handling this compound

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final waste disposal. Each step is designed to minimize exposure and prevent the release of odors.

G cluster_prep Preparation Phase cluster_handling Handling & Reaction Phase cluster_cleanup Cleanup & Disposal Phase prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood prep_materials Gather All Necessary Materials (Reagents, Glassware, Quench) prep_fume_hood->prep_materials weigh Weigh this compound in Fume Hood prep_materials->weigh Proceed to Handling transfer Transfer to Reaction Vessel (Use Syringe/Cannula) weigh->transfer reaction Perform Reaction Under Inert Atmosphere (if required) transfer->reaction quench Quench Reaction & Unreacted Thiol (Use Bleach Solution) reaction->quench Reaction Complete decontaminate Decontaminate Glassware (Soak in Bleach Bath) quench->decontaminate dispose Dispose of Waste in Labeled Hazardous Waste Container decontaminate->dispose

Caption: Logical workflow for the safe handling of this compound.

Detailed Protocols

Protocol 1: Weighing and Transferring this compound

The objective of this protocol is to accurately measure and transfer this compound while preventing any release of its vapor.

  • Preparation:

    • Ensure all necessary PPE is worn correctly.

    • Verify that the chemical fume hood is operational, with the sash at the appropriate height.

    • Place a calibrated analytical balance inside the fume hood.

    • Prepare a beaker containing a dilute bleach solution for immediate rinsing of any contaminated spatulas or weighing paper.

  • Weighing:

    • Tare a clean, dry reaction flask or a suitable weighing vessel on the balance.

    • Using a clean glass pipette or syringe, carefully add the desired amount of this compound to the tared vessel. Perform this action slowly to avoid splashing.

    • Record the exact mass of the transferred liquid.

  • Transfer:

    • If the reaction solvent has not already been added to the reaction flask, do so now.

    • If a weighing vessel was used, carefully rinse it with a small amount of the reaction solvent and transfer the rinsing to the reaction flask to ensure a quantitative transfer.

    • Immediately cap the reaction flask.

  • Immediate Cleanup:

    • Rinse any contaminated items (pipette, weighing vessel) with the prepared bleach solution before removing them from the fume hood for further cleaning.

Protocol 2: Representative Reaction - Synthesis of an Alkyl Aryl Thioether

This protocol provides a general procedure for the S-alkylation of this compound, a common application for this reagent.

  • Reaction Setup:

    • In a fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

    • Add the desired solvent (e.g., acetone, DMF) to the flask.

    • Add this compound (1.0 equivalent) to the flask using the procedure outlined in Protocol 1.

    • Add a suitable base (e.g., potassium carbonate, 1.2 equivalents) to the stirred solution.

  • Addition of Alkylating Agent:

    • Slowly add the alkylating agent (e.g., an alkyl halide, 1.1 equivalents) to the reaction mixture at room temperature.

    • The reaction may be exothermic; control the addition rate to maintain a gentle reaction.

  • Reaction Monitoring:

    • Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Quenching:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Slowly and carefully add a dilute bleach solution to the reaction mixture to quench any unreacted this compound. This step should be performed with caution as the reaction can be exothermic.

    • Stir the mixture for at least one hour to ensure complete oxidation of the residual thiol.

  • Extraction and Purification:

    • Transfer the quenched reaction mixture to a separatory funnel.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator equipped with a bleach trap.

    • Purify the crude product by column chromatography on silica gel.

Emergency Procedures

In the event of an emergency, prompt and correct action is crucial to minimize harm.

Emergency SituationProcedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[7] Seek immediate medical attention.
Eye Contact Immediately flush the eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open.[4] Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation Move the affected person to fresh air immediately.[8] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[4] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Spill Evacuate the area. For small spills within a fume hood, cover the spill with an inert absorbent material (e.g., vermiculite, sand).[7] Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste. Decontaminate the spill area with a generous amount of dilute bleach solution, allowing for a contact time of at least one hour. For large spills, evacuate the laboratory, close the doors, and contact the institutional emergency response team.

Waste Disposal

All waste containing this compound, including reaction mixtures, contaminated absorbents, and disposable labware, must be treated as hazardous waste.

  • Liquid Waste: Collect all liquid waste in a clearly labeled, sealed, and compatible hazardous waste container. If possible, quench unreacted thiol with a bleach solution before adding it to the waste container.

  • Solid Waste: Contaminated solid waste (e.g., gloves, paper towels, silica gel) should be collected in a separate, labeled hazardous waste container.

  • Glassware Decontamination: All glassware that has come into contact with this compound must be thoroughly decontaminated by soaking in a dilute bleach solution for at least 24 hours before standard cleaning procedures are applied.

References

How to use 3-Ethoxythiophenol in the synthesis of heterocyclic compounds

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthetic Utility of 3-Ethoxythiophenol in Heterocyclic Chemistry

For inquiries, please contact: [email protected]

Abstract

This compound is a versatile and highly valuable reagent in the synthesis of sulfur-containing heterocyclic compounds, which are prominent scaffolds in medicinal chemistry and materials science. Its unique electronic and structural properties, characterized by the nucleophilic thiol group and the electron-donating ethoxy substituent on the aromatic ring, dictate its reactivity and enable a diverse range of cyclization strategies. This document provides an in-depth guide for researchers, chemists, and drug development professionals on the strategic application of this compound in the synthesis of key heterocyclic systems, including benzothiazoles, phenothiazines, and thianthrenes. We present detailed, field-proven protocols, mechanistic insights, and comparative data to empower chemists to effectively utilize this reagent in their synthetic endeavors.

Introduction: The Chemical Personality of this compound

This compound is an aromatic thiol distinguished by an ethoxy group at the meta-position relative to the sulfur nucleophile. This substitution pattern is not merely a point of variation but a critical determinant of the molecule's reactivity profile.

  • Nucleophilicity: The thiol (-SH) group is the primary reactive center, acting as a potent sulfur nucleophile in a wide array of reactions, from simple alkylations to complex metal-catalyzed cross-couplings.

  • Electronic Effects: The ethoxy (-OEt) group is a moderate electron-donating group (EDG) through resonance, increasing the electron density of the aromatic ring. This activation enhances the ring's susceptibility to electrophilic attack and influences the regioselectivity of cyclization reactions.

  • Strategic Importance: The resulting heterocyclic products, such as ethoxy-substituted benzothiazoles and phenothiazines, are of significant interest in drug discovery. The ethoxy group can improve pharmacokinetic properties, such as metabolic stability and membrane permeability, and provides a vector for further functionalization.

This guide will explore three primary synthetic avenues leveraging the unique reactivity of this compound:

  • Condensation and Cyclization Reactions: For the synthesis of benzothiazole derivatives.

  • Metal-Free Three-Component Reactions: For the construction of phenothiazine scaffolds.

  • Metal-Catalyzed Cross-Coupling Reactions: For the synthesis of thianthrene analogues.

Synthesis of 6-Ethoxybenzothiazoles via Condensation and Oxidative Cyclization

The reaction between an ortho-aminothiophenol and an aldehyde is a classic and robust method for constructing the benzothiazole core.[1] While this compound lacks the requisite amino group for a direct condensation-cyclization, a common strategy involves the nitration of the aromatic ring, followed by reduction to the corresponding aminothiophenol, which can then be used in a one-pot reaction. However, a more direct approach involves the reaction with a suitable nitrogen-containing electrophile. This section details a representative protocol for the synthesis of 2-substituted-6-ethoxybenzothiazoles.

The fundamental principle involves the nucleophilic attack of the thiophenol sulfur onto an electrophilic carbon (e.g., of an aldehyde), followed by an intramolecular cyclization and subsequent oxidation to form the aromatic benzothiazole ring.[2][3]

Logical Workflow: Benzothiazole Synthesis

A This compound D Intermediate Formation (Hemithioaminal/Schiff Base Adduct) A->D B Aldehyde (R-CHO) B->D C Ammonia Source (e.g., NH4OAc) C->D E Intramolecular Cyclization D->E Spontaneous F Oxidation (e.g., Air, FeCl3) E->F Dehydration & G 6-Ethoxy-2-R-benzothiazole F->G

Caption: Workflow for 6-Ethoxybenzothiazole Synthesis.

Experimental Protocol: Synthesis of 6-Ethoxy-2-phenylbenzothiazole

This protocol is adapted from established methods for benzothiazole synthesis from thiophenols and aldehydes.[1]

Materials:

  • This compound (1.0 equiv)

  • Benzaldehyde (1.1 equiv)

  • Ammonium acetate (NH₄OAc) (2.0 equiv)

  • Dimethyl Sulfoxide (DMSO)

  • Hydrochloric acid (HCl), 1M

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 1.54 g, 10 mmol), benzaldehyde (1.17 g, 11 mmol), and ammonium acetate (1.54 g, 20 mmol).

  • Solvent Addition: Add DMSO (20 mL) to the flask. The solvent choice is critical; DMSO facilitates the reaction by solvating intermediates and can also play a role as a mild oxidant.[2]

  • Heating: Heat the reaction mixture to 120 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature and pour it into ice-water (100 mL).

    • A precipitate will form. If the mixture is acidic, neutralize it carefully with a saturated NaHCO₃ solution.

    • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Purification:

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure 6-ethoxy-2-phenylbenzothiazole.

Data Summary: Representative Benzothiazole Syntheses
EntryAldehydeProductTypical Yield (%)Reference Method
1Benzaldehyde6-Ethoxy-2-phenylbenzothiazole75-85[2]
24-Chlorobenzaldehyde2-(4-Chlorophenyl)-6-ethoxybenzothiazole70-80[2]
34-Methoxybenzaldehyde6-Ethoxy-2-(4-methoxyphenyl)benzothiazole80-90[1]
4Cinnamaldehyde6-Ethoxy-2-styrylbenzothiazole65-75[1]

Synthesis of Ethoxy-Substituted Phenothiazines via Metal-Free Three-Component Reaction

Phenothiazines are a cornerstone of neuroleptic drug development and are also explored as antioxidants and redox indicators.[4][5] The synthesis of phenothiazines can be achieved through various routes, including the Smiles rearrangement or iodine-promoted cyclization. A modern, efficient, and metal-free approach involves a three-component reaction of a thiophenol, an amine, and an activated ketone or diketone.[6] The ethoxy group on the thiophenol backbone provides a valuable handle for tuning the electronic and pharmacological properties of the resulting phenothiazine.

The mechanism proceeds via an initial condensation to form an enaminone, followed by nucleophilic attack of the thiophenol and subsequent iodine-promoted oxidative C-S and C-N bond formation to construct the tricyclic core.[6]

Reaction Mechanism: Three-Component Phenothiazine Synthesis

cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Cyclization Cascade A This compound F Michael Addition A->F B Cyclohexane-1,3-dione E Enaminone Intermediate B->E C Ammonium Salt (e.g., NH4I) C->E D Iodine (I2) G Oxidative C-S/C-N Cyclization D->G E->F F->G I2 Promoted H Ethoxy-substituted Phenothiazine derivative G->H Aromatization

Caption: Metal-free synthesis of phenothiazines.

Experimental Protocol: Synthesis of a 3-Ethoxy-1,2,3,4-tetrahydrophenothiazin-1-one Derivative

This protocol is based on the iodine-promoted three-component synthesis of phenothiazines.[6]

Materials:

  • This compound (1.0 equiv)

  • Cyclohexane-1,3-dione (1.0 equiv)

  • Ammonium iodide (NH₄I) (1.5 equiv)

  • Iodine (I₂) (2.0 equiv)

  • Ethanol (EtOH)

  • Saturated sodium thiosulfate (Na₂S₂O₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a sealed tube, combine this compound (1.54 g, 10 mmol), cyclohexane-1,3-dione (1.12 g, 10 mmol), ammonium iodide (2.17 g, 15 mmol), and iodine (5.08 g, 20 mmol).

  • Solvent and Heating: Add ethanol (30 mL) and seal the tube. Place the reaction mixture in a preheated oil bath at 80 °C for 12 hours.

  • Work-up:

    • After cooling to room temperature, concentrate the reaction mixture under reduced pressure.

    • Add ethyl acetate (50 mL) and wash the organic layer with a saturated Na₂S₂O₃ solution (2 x 20 mL) to quench any remaining iodine.

    • Wash the organic layer sequentially with water (20 mL) and brine (20 mL).

  • Purification:

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

    • Purify the crude product by flash column chromatography (silica gel, eluent: petroleum ether/ethyl acetate) to afford the target phenothiazine derivative.

Data Summary: Scope of Three-Component Phenothiazine Synthesis
EntryThiophenolDicarbonyl ComponentAmine SourceTypical Yield (%)Reference Method
1This compoundCyclohexane-1,3-dioneNH₄I60-70[6]
2This compoundDimedoneNH₄I65-75[6]
3ThiophenolCyclohexane-1,3-dioneNH₄OAc70-80[6]

Synthesis of Ethoxy-Substituted Thianthrenes via C-S Cross-Coupling

Thianthrenes and related dibenzo-fused heterocycles are of growing interest in materials science for their applications in organic electronics. The synthesis can be approached through the coupling of two thiophenol molecules. While classic methods often require harsh conditions, modern metal-catalyzed approaches offer a milder alternative. A copper-catalyzed C-S cross-coupling reaction provides an effective route.[7]

Here, this compound can undergo a self-coupling reaction in the presence of a suitable catalyst and oxidant to form the corresponding diethoxy-thianthrene isomer. The reaction proceeds through the formation of a disulfide intermediate, followed by an intramolecular double C-S bond formation.

Synthetic Pathway: Thianthrene Formation

A 2 x this compound E Disulfide Intermediate A->E Oxidative Coupling B Cu(I) Catalyst (e.g., CuI) B->E C Base (e.g., K2CO3) C->E D Oxidant (e.g., O2, Air) D->E F Intramolecular Reductive Elimination Cascade E->F Cu-Catalyzed C-S Coupling G Diethoxythianthrene F->G

Caption: Copper-catalyzed synthesis of thianthrenes.

Experimental Protocol: Synthesis of 2,7-Diethoxythianthrene

This protocol is adapted from general methods for copper-catalyzed thiophenol coupling.[7]

Materials:

  • This compound (1.0 equiv)

  • Copper(I) iodide (CuI) (10 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Dimethylformamide (DMF)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.54 g, 10 mmol), CuI (0.19 g, 1 mmol), and K₂CO₃ (2.76 g, 20 mmol).

  • Solvent and Atmosphere: Evacuate and backfill the tube with dry air or oxygen. Add anhydrous DMF (20 mL) via syringe.

  • Heating: Heat the mixture to 110 °C and stir vigorously for 24 hours. The reaction should be open to an air or oxygen atmosphere (via a balloon) to facilitate the oxidative coupling.

  • Work-up:

    • Cool the reaction to room temperature and filter through a pad of Celite to remove the inorganic salts and copper catalyst. Wash the pad with ethyl acetate.

    • Transfer the filtrate to a separatory funnel and wash with water (3 x 30 mL) to remove the DMF.

    • Wash the organic layer with brine (1 x 30 mL).

  • Purification:

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield pure 2,7-diethoxythianthrene.

Conclusion

This compound serves as a powerful and versatile building block for the synthesis of a variety of medicinally and materially relevant heterocyclic compounds. By understanding its intrinsic reactivity—driven by the interplay between the nucleophilic thiol and the activating ethoxy group—chemists can strategically design and execute efficient syntheses of complex molecular architectures. The protocols and mechanistic insights provided in this guide offer a robust starting point for researchers to explore the rich chemistry of this valuable reagent, paving the way for the discovery of novel compounds with tailored functions.

References

Application Notes & Protocols: 3-Ethoxythiophenol in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide on the use of 3-ethoxythiophenol as a versatile sulfur-donor ligand in coordination chemistry. It is intended for researchers, chemists, and material scientists engaged in the synthesis and characterization of novel metal complexes. This guide covers the fundamental properties of this compound, detailed protocols for its synthesis, the preparation of its metal complexes, and state-of-the-art characterization techniques. The causality behind experimental choices is explained to provide field-proven insights, ensuring that each protocol is a self-validating system.

Introduction: The this compound Ligand

Thiophenol and its derivatives are a cornerstone class of ligands in coordination chemistry, prized for their ability to form stable complexes with a wide range of transition metals.[1][2] The deprotonated form, thiophenolate, acts as a soft, anionic, two-electron donor, readily coordinating to metal centers.

This compound, specifically, offers a unique combination of electronic and steric properties. The ethoxy group (-OCH₂CH₃) at the meta-position acts as an electron-donating group through resonance, increasing the electron density on the sulfur atom. This enhances the sulfur's nucleophilicity and its ability to coordinate to metal ions. Furthermore, the ethoxy group provides moderate steric bulk, which can influence the coordination number and geometry of the resulting metal complex, potentially preventing the formation of undesired polymeric structures and favoring discrete, crystalline molecules.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₈H₁₀OS
Molecular Weight 154.23 g/mol [3]
Appearance Colorless to pale yellow liquid
Boiling Point ~105-107 °C at 10 mmHg
Density ~1.09 g/mL at 25 °C
InChIKey RTJMJGJLVSKSEB-UHFFFAOYSA-N[3]

Synthesis of this compound Ligand

The synthesis of aryl thiols can be achieved through several reliable methods.[4] A common and effective laboratory-scale synthesis involves the copper-catalyzed reaction of an aryl iodide with a sulfur source.[4][5] This protocol is adapted for the specific synthesis of this compound from 3-iodoanisole, which would first be synthesized or sourced, followed by etherification, or more directly from a suitable ethoxy-substituted precursor. For this guide, we will outline a robust method starting from 3-ethoxyaniline via a diazonium salt intermediate, a classic and reliable route.

Protocol 2.1: Synthesis from 3-Ethoxyaniline

Causality: This two-step Sandmeyer-type reaction followed by reduction is a foundational method in aromatic chemistry. The diazonium salt is an excellent leaving group, allowing for the introduction of the xanthate group. The subsequent hydrolysis under basic conditions yields the thiophenolate, which is then protonated to give the desired thiol.

Materials:

  • 3-Ethoxyaniline

  • Hydrochloric Acid (HCl), concentrated

  • Sodium Nitrite (NaNO₂)

  • Potassium Ethyl Xanthate (KEX)

  • Potassium Hydroxide (KOH)

  • Diethyl Ether

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Deionized Water

Procedure:

  • Diazotization: In a flask cooled to 0-5 °C in an ice-salt bath, dissolve 3-ethoxyaniline (10.0 g, 72.9 mmol) in a mixture of concentrated HCl (25 mL) and water (50 mL).

  • Slowly add a solution of NaNO₂ (5.5 g, 79.7 mmol) in water (15 mL) dropwise, keeping the temperature below 5 °C. Stir for 30 minutes after the addition is complete.

  • Xanthate Coupling: In a separate beaker, dissolve potassium ethyl xanthate (14.0 g, 87.3 mmol) in water (30 mL). Add this solution slowly to the cold diazonium salt solution. An oily product should form.

  • Allow the mixture to warm to room temperature and then heat gently to 50-60 °C for 1 hour to ensure complete decomposition of the diazonium salt.

  • Hydrolysis: Cool the reaction mixture and extract the oily product with diethyl ether (3 x 50 mL). Combine the organic layers and add a solution of KOH (12.3 g, 219 mmol) in 95% ethanol (100 mL).

  • Reflux the mixture for 4 hours. This hydrolyzes the xanthate ester to the potassium thiophenolate.

  • Work-up and Purification: Cool the mixture and remove the ethanol under reduced pressure. Add water (100 mL) to the residue.

  • Wash the aqueous layer with diethyl ether (2 x 30 mL) to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and carefully acidify with cold 6M HCl until the solution is acidic to litmus paper (pH ~2). The this compound will precipitate as an oil.

  • Extract the product with diethyl ether (3 x 50 mL). Dry the combined organic extracts over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to yield pure this compound.

Validation: The final product should be characterized by ¹H and ¹³C NMR and IR spectroscopy to confirm its identity and purity (see Section 4 for expected spectral data).

Synthesis of Metal-Thiophenolate Complexes

The deprotonation of this compound with a suitable base generates the 3-ethoxythiophenolate anion, which is the active form of the ligand for coordination. The synthesis of metal complexes typically involves the reaction of a metal salt with the ligand in the presence of a non-nucleophilic base to facilitate this deprotonation.

Protocol 3.1: General Synthesis of a M(II)-(3-ethoxythiophenolate)₂ Complex

Causality: The choice of a base is critical. A non-coordinating base like triethylamine (NEt₃) is used to deprotonate the thiol without competing for coordination sites on the metal center. The reaction is typically performed under an inert atmosphere (N₂ or Ar) because thiols and their metal complexes can be sensitive to oxidation. The stoichiometry is chosen to satisfy the preferred coordination number of the metal ion.

Materials:

  • This compound

  • A suitable metal(II) salt (e.g., FeCl₂, CoCl₂, Ni(OAc)₂, ZnCl₂)

  • Triethylamine (NEt₃) or Sodium Methoxide (NaOMe)

  • Anhydrous solvent (e.g., Ethanol, Acetonitrile, THF)

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Ligand Solution: In a Schlenk flask under an inert atmosphere, dissolve this compound (2.0 equivalents) in the chosen anhydrous solvent (e.g., 20 mL of ethanol).

  • Add triethylamine (2.0 equivalents) to the solution to form the triethylammonium thiophenolate in situ. Stir for 10 minutes.

  • Metal Salt Solution: In a separate Schlenk flask, dissolve the metal(II) salt (1.0 equivalent) in the same anhydrous solvent (10 mL).

  • Complexation: Slowly add the metal salt solution to the ligand solution via cannula transfer. A color change and/or precipitation of the complex is often observed immediately.

  • Stir the reaction mixture at room temperature for 4-12 hours to ensure completion.

  • Isolation: If the product has precipitated, it can be isolated by filtration under inert atmosphere, washed with cold solvent, and dried under vacuum.

  • If the product is soluble, the solvent can be removed under reduced pressure. The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., layering a solution in THF with hexane).

Validation: Successful coordination is confirmed by the disappearance of the S-H proton signal in the ¹H NMR spectrum and the ν(S-H) band in the IR spectrum. Final structure and coordination geometry should be determined by single-crystal X-ray diffraction if suitable crystals can be obtained.[6][7]

Visualization of Synthesis and Coordination

G cluster_ligand Ligand Preparation cluster_metal Metal Preparation cluster_reaction Coordination Reaction cluster_product Product Isolation L This compound (2 equiv) L_sol [3-EtO-PhS]⁻[HNEt₃]⁺ in solution L->L_sol B Base (NEt₃) (2 equiv) B->L_sol Solv1 Anhydrous Solvent (e.g., EtOH) Solv1->L_sol React Combine & Stir (RT, 4-12h) Under N₂/Ar L_sol->React M Metal(II) Salt (e.g., MCl₂) (1 equiv) M_sol M²⁺ Solution M->M_sol Solv2 Anhydrous Solvent Solv2->M_sol M_sol->React Product [M(S-Ph-3-OEt)₂] Complex React->Product Purify Filter or Recrystallize Product->Purify caption Workflow for Metal-Thiophenolate Complex Synthesis.

Caption: Workflow for Metal-Thiophenolate Complex Synthesis.

G cluster_terminal Terminal Mode cluster_bridging μ₂-Bridging Mode M M S1 S M->S1 S2 S M->S2 R1 R S1->R1 R2 R S2->R2 S3 S R3 R M2 M M2->S2 caption Common Coordination Modes of Thiophenolate Ligands.

Caption: Common Coordination Modes of Thiophenolate Ligands.

Characterization Techniques

Thorough characterization is essential to confirm the identity, purity, and structure of both the free ligand and its metal complexes.[8]

Table 2: Key Spectroscopic Data for Characterization

TechniqueThis compound (Free Ligand)M-(3-Ethoxythiophenolate) ComplexRationale for Change
¹H NMR δ ~7.0-7.3 ppm (m, Ar-H), ~4.1 ppm (q, -OCH₂-), ~3.5 ppm (s, -SH), ~1.4 ppm (t, -CH₃)δ ~7.0-7.5 ppm (Ar-H shifts upon coordination), -SH peak disappears . Other shifts may broaden with paramagnetic metals.Deprotonation of the thiol group removes the -SH proton. The electronic environment of the aromatic ring changes upon binding to the metal.
¹³C NMR δ ~158 ppm (C-O), ~130 ppm (C-S), ~115-129 ppm (other Ar-C), ~63 ppm (-OCH₂-), ~15 ppm (-CH₃)Aromatic and alkyl carbon signals will shift depending on the metal and coordination geometry.Coordination alters the electron density distribution throughout the ligand framework.
FT-IR ν(S-H) ~2550 cm⁻¹ (weak), ν(C-S) ~700 cm⁻¹ , ν(Cₐᵣ-O) ~1250 cm⁻¹ ν(S-H) band is absent . New bands in far-IR ν(M-S) ~250-450 cm⁻¹ .The S-H bond is broken upon deprotonation. A new Metal-Sulfur bond is formed.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for confirming the ligand structure and verifying its coordination to a metal center.[10] For diamagnetic complexes (e.g., with Zn(II), Cd(II)), sharp, well-resolved spectra are expected. The most definitive evidence for coordination is the disappearance of the thiol proton (-SH) signal.

Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy provides clear evidence of ligand deprotonation. The disappearance of the weak S-H stretching vibration, typically found around 2550 cm⁻¹, is a key diagnostic marker for successful complex formation.[11] In the far-infrared region, the appearance of new absorption bands between 250-450 cm⁻¹ can often be assigned to the M-S stretching vibrations, directly probing the newly formed coordinate bond.

Single-Crystal X-ray Diffraction

When suitable single crystals can be grown, X-ray crystallography provides unambiguous proof of structure.[12][13] It yields precise information on:

  • Coordination Geometry: The arrangement of ligands around the metal center (e.g., tetrahedral, square planar, octahedral).

  • Bond Lengths and Angles: Provides direct measurement of M-S bond lengths and angles within the ligand.

  • Supramolecular Structure: Reveals how the complex molecules pack in the solid state, including any intermolecular interactions.

Applications and Future Directions

Metal complexes derived from thiophenolate ligands are utilized in a diverse array of applications, and those incorporating this compound are poised to contribute to these fields.

  • Homogeneous Catalysis: The electronic tuning provided by the ethoxy group can modulate the reactivity of the metal center, making these complexes candidates for catalysts in cross-coupling reactions, hydrogenations, or polymerizations.[2]

  • Materials Science: The assembly of these complexes can lead to coordination polymers or metal-organic frameworks (MOFs) with interesting photophysical or electronic properties.[14]

  • Biomimetic Chemistry: Sulfur-rich coordination spheres are common in metalloenzymes.[15] this compound complexes can serve as small-molecule models to study the structure and function of such enzyme active sites.

  • Drug Development: While speculative, the incorporation of metal ions into organic scaffolds is a strategy in medicinal chemistry. The properties of such complexes would require extensive biological evaluation.[8]

References

Application Notes and Protocols: Laboratory-Scale Synthesis of 3-Ethoxythiophenol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Ethoxythiophenol and its derivatives are valuable building blocks in medicinal chemistry and materials science. The presence of the thioether and ethoxy groups on the aromatic ring imparts unique physicochemical properties that are leveraged in the design of novel therapeutic agents and functional materials. This document provides a comprehensive guide for the laboratory-scale synthesis of this compound and its subsequent derivatization. The protocols detailed herein are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles to empower researchers in their synthetic endeavors.

Part 1: Synthesis of the Key Intermediate: this compound

The most common and efficient laboratory-scale synthesis of this compound commences with the readily available starting material, 3-hydroxythiophenol. The synthesis involves a nucleophilic substitution reaction to introduce the ethyl group onto the phenolic oxygen.

Reaction Principle: Williamson Ether Synthesis

The etherification of 3-hydroxythiophenol to this compound is a classic example of the Williamson ether synthesis. In this reaction, the phenolic proton of 3-hydroxythiophenol is first abstracted by a suitable base to form a more nucleophilic phenoxide ion. This phenoxide then acts as a nucleophile, attacking an ethylating agent (such as ethyl iodide or ethyl bromide) in an SN2 reaction to form the desired ether linkage. The choice of a relatively weak base is crucial to selectively deprotonate the more acidic phenolic hydroxyl group over the thiol group.

Experimental Workflow: Synthesis of this compound

Synthesis_of_3_Ethoxythiophenol cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Dissolve 3-hydroxythiophenol in acetone add_base Add K2CO3 start->add_base stir1 Stir at room temperature add_base->stir1 add_EtI Add ethyl iodide dropwise stir1->add_EtI reflux Reflux the mixture add_EtI->reflux monitor Monitor by TLC reflux->monitor cool Cool to room temperature monitor->cool filter Filter off K2CO3 cool->filter concentrate Concentrate in vacuo filter->concentrate extract Aqueous work-up (EtOAc/H2O) concentrate->extract dry Dry organic layer (Na2SO4) extract->dry purify Purify by column chromatography dry->purify end This compound purify->end

Caption: Workflow for the synthesis of this compound.

Detailed Protocol: Synthesis of this compound

Materials:

  • 3-Hydroxythiophenol (1.0 eq)[1][2][3][4]

  • Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)

  • Ethyl Iodide (EtI) (1.2 eq)

  • Acetone (anhydrous)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Chloride (brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-hydroxythiophenol (1.0 eq) and anhydrous acetone.

  • Add anhydrous potassium carbonate (1.5 eq) to the solution. The use of a slight excess of this mild base ensures complete deprotonation of the phenolic hydroxyl group without significantly affecting the thiol.

  • Stir the suspension at room temperature for 30 minutes.

  • Add ethyl iodide (1.2 eq) dropwise to the stirring suspension.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the solid potassium carbonate and wash with a small amount of acetone.

  • Concentrate the filtrate under reduced pressure to remove the acetone.

  • Dissolve the residue in ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford pure this compound.

Part 2: Synthesis of this compound Derivatives

This compound serves as a versatile intermediate for the synthesis of a variety of derivatives, primarily through reactions involving the nucleophilic thiol group. Common derivatizations include S-alkylation, S-arylation, and the formation of disulfides.

Reaction Principle 1: S-Alkylation via Nucleophilic Substitution

The thiol group of this compound can be readily deprotonated with a suitable base to form a highly nucleophilic thiolate anion. This thiolate can then participate in SN2 reactions with various alkyl halides to form a diverse range of thioether derivatives.[5] The choice of base and solvent is critical for the success of this reaction, with polar aprotic solvents like DMF or acetonitrile generally providing good results.[5]

Experimental Workflow: S-Alkylation of this compound

S_Alkylation_Workflow cluster_prep Thiolate Formation cluster_reaction S-Alkylation cluster_workup Work-up and Purification start Dissolve this compound in DMF add_base Add base (e.g., NaH or K2CO3) start->add_base stir1 Stir at 0 °C to RT add_base->stir1 add_halide Add alkyl halide (R-X) stir1->add_halide react Stir at room temperature or gentle heating add_halide->react monitor Monitor by TLC react->monitor quench Quench with water monitor->quench extract Extract with an organic solvent (e.g., EtOAc) quench->extract wash Wash with water and brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify end 3-Ethoxyphenyl alkyl sulfide purify->end

Caption: Workflow for the S-alkylation of this compound.

Detailed Protocol: Synthesis of Benzyl (3-ethoxyphenyl) Sulfide

Materials:

  • This compound (1.0 eq)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.1 eq) or Potassium Carbonate (K₂CO₃) (1.5 eq)

  • Benzyl Bromide (1.05 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Deionized Water

  • Saturated aqueous Sodium Chloride (brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.1 eq) in anhydrous DMF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 eq) in anhydrous DMF to the sodium hydride suspension. The evolution of hydrogen gas should be observed.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of the thiolate.

  • Cool the mixture back to 0 °C and add benzyl bromide (1.05 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting thiol.

  • Carefully quench the reaction by the slow addition of water.

  • Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure benzyl (3-ethoxyphenyl) sulfide.

Reaction Principle 2: S-Arylation via Ullmann Condensation or Nucleophilic Aromatic Substitution

The synthesis of diaryl thioethers from this compound can be achieved through copper-catalyzed Ullmann-type reactions or through nucleophilic aromatic substitution (SNAr) on electron-deficient aryl halides.

  • Ullmann Condensation: This reaction involves the coupling of an aryl halide with a thiolate, catalyzed by a copper species.[6][7] Traditional Ullmann conditions often require high temperatures, but modern catalytic systems with various ligands can facilitate the reaction under milder conditions.[8] The general mechanism involves the formation of a copper(I) thiolate which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to yield the diaryl thioether.[7]

  • Nucleophilic Aromatic Substitution (SNAr): For aryl halides that are activated by strong electron-withdrawing groups (e.g., nitro groups) in the ortho or para positions, the SNAr reaction provides a direct, metal-free route to diaryl thioethers.[9][10][11] The reaction proceeds via the formation of a Meisenheimer complex intermediate.[9] Recent studies have shown that these reactions can be carried out under mild conditions using appropriate bases and solvents.[10]

Reaction Principle 3: Mitsunobu Reaction for Thioether Synthesis

The Mitsunobu reaction offers an alternative method for the formation of thioethers from alcohols and thiols.[12][13][14][15][16] In this reaction, a phosphine (typically triphenylphosphine) and an azodicarboxylate (such as DEAD or DIAD) activate an alcohol, allowing for its substitution by a nucleophile, in this case, the this compound.[12][13][16] This reaction is known for its mild conditions and stereospecificity (inversion of configuration at the alcohol carbon).[12][14][15]

Data Summary: Representative this compound Derivatives
DerivativeAlkylating/Arylating AgentReaction TypeTypical Yield (%)
Benzyl (3-ethoxyphenyl) sulfideBenzyl bromideS-Alkylation (SN2)85-95
(3-Ethoxyphenyl)(4-nitrophenyl) sulfide1-Fluoro-4-nitrobenzeneS-Arylation (SNAr)70-85
(3-Ethoxyphenyl)(phenyl) sulfideIodobenzeneS-Arylation (Ullmann)60-75
2-((3-Ethoxyphenyl)thio)ethanol2-BromoethanolS-Alkylation (SN2)80-90

Troubleshooting and Safety Considerations

Troubleshooting:

  • Incomplete reaction: If TLC analysis shows a significant amount of starting material remaining, consider increasing the reaction time or temperature. Ensure that the reagents are pure and the solvents are anhydrous, especially for reactions involving strong bases like sodium hydride.

  • Formation of disulfide byproduct: The thiol group is susceptible to oxidation to form a disulfide, especially in the presence of air and base. To minimize this, perform reactions under an inert atmosphere and use deoxygenated solvents.

  • Difficulty in purification: The triphenylphosphine oxide byproduct from Mitsunobu reactions can sometimes be challenging to remove.[13] Purification by column chromatography is usually effective. Alternatively, using polymer-supported reagents can simplify the work-up.

Safety Considerations:

  • Thiophenols: Thiophenols are known for their strong, unpleasant odor and are toxic.[17][18][19][20][21] They can be fatal if swallowed, in contact with skin, or if inhaled.[17][18][19] Always handle thiophenols in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[17][18][20][21]

  • Sodium Hydride: Sodium hydride is a flammable solid and reacts violently with water to produce flammable hydrogen gas. Handle with care in a dry, inert atmosphere.

  • Alkylating Agents: Many alkylating agents are toxic and potentially carcinogenic. Handle with appropriate care and dispose of waste according to institutional guidelines.

  • Solvents: Use flammable solvents in a well-ventilated area away from ignition sources.

References

Application Notes & Protocols: Leveraging 3-Ethoxythiophenol in Advanced Click Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Thiol Advantage in Click Chemistry

Click chemistry has revolutionized the synthesis of complex molecular architectures in drug discovery, materials science, and bioconjugation.[1][2][3] Its principles of efficiency, high yield, and stereospecificity have made it an indispensable tool for researchers.[4] Among the repertoire of click reactions, the thiol-ene and thiol-yne additions stand out for their operational simplicity and broad functional group tolerance.[5][6][7] These reactions, which form robust thioether linkages, provide a powerful platform for molecular construction.[8]

This guide focuses on the specific applications of 3-Ethoxythiophenol , an aromatic thiol whose unique electronic and structural properties offer distinct advantages in these click reactions. We will explore the causality behind experimental choices, provide field-proven protocols, and delve into the mechanistic nuances that govern its reactivity.

Section 1: Profile of this compound

This compound is an aromatic thiol characterized by a sulfhydryl (-SH) group and an ethoxy (-OCH₂CH₃) group attached to a benzene ring at positions 1 and 3, respectively. This substitution pattern is critical to its reactivity. The electron-donating nature of the ethoxy group can modulate the nucleophilicity of the thiol and the reactivity of the aromatic ring, while the aromatic thiol itself exhibits unique photodynamic properties compared to its aliphatic counterparts.[9]

Physicochemical Properties

A thorough understanding of the reagent's properties is fundamental to its successful application and safe handling.

PropertyValueSource
Molecular Formula C₈H₁₀OS[10]
Molecular Weight 154.23 g/mol [10]
Appearance Colorless liquid[10]
Odor Stench[10]
Boiling Point 238 - 239 °C[10]
Density 1.096 g/cm³ at 25 °C[10]
Flash Point 110 °C (closed cup)[10]
Safety & Handling

This compound must be handled with care in a well-ventilated area or chemical fume hood.[10] It is classified as harmful if it comes into contact with the skin or is inhaled, and it can cause skin and eye irritation.[10]

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields or a face shield, and a lab coat.[10]

  • Handling: Avoid breathing vapors or mist. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[10]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • First Aid: In case of eye contact, rinse cautiously with water for several minutes. If on skin, wash off with soap and plenty of water. If inhaled, move the person into fresh air. In all cases of exposure, consult a physician.[10]

Section 2: The Thiol-Ene "Click" Reaction

The thiol-ene reaction is a highly efficient method for forming carbon-sulfur bonds via the addition of a thiol across a double bond (alkene).[5][11] The reaction can proceed through two primary mechanisms: a radical-mediated pathway or a base/nucleophile-initiated Michael addition. The radical pathway is more common and is prized for its orthogonality and insensitivity to atmospheric oxygen and water.[12]

Mechanism: Photoinitiated Radical Thiol-Ene Addition

The most prevalent method for initiating the thiol-ene reaction is through UV irradiation in the presence of a photoinitiator.[6][12] Aromatic thiols, such as this compound, can also serve as effective photoinitiators themselves under UV or visible light, a unique property not shared by alkyl thiols.[9]

The process involves three key stages:

  • Initiation: A radical initiator (or the aromatic thiol itself) absorbs light to form initiator radicals. These radicals then abstract a hydrogen atom from the thiol (R-SH), generating a highly reactive thiyl radical (R-S•).[13]

  • Propagation: The thiyl radical adds to an alkene in an anti-Markovnikov fashion, forming a carbon-centered radical intermediate. This radical then abstracts a hydrogen from another thiol molecule, yielding the final thioether product and regenerating a thiyl radical, which continues the chain reaction.[13]

  • Termination: The reaction ceases when two radicals combine.

Thiol_Ene_Mechanism cluster_Initiation 1. Initiation cluster_Propagation 2. Propagation Cycle cluster_Termination 3. Termination PI Photoinitiator (PI) PI_rad PI• PI->PI_rad hv Thiyl_rad 3-Ethoxy-Ph-S• PI_rad->Thiyl_rad + 3-Ethoxy-Ph-SH - PI-H Thiol 3-Ethoxy-Ph-SH Thiyl_rad2 3-Ethoxy-Ph-S• Alkene R'-CH=CH₂ C_rad 3-Ethoxy-Ph-S-CH₂-C•HR' Product Product (3-Ethoxy-Ph-S-CH₂-CH₂R') C_rad->Product + 3-Ethoxy-Ph-SH C_rad->Thiyl_rad2 - Product Thiol2 3-Ethoxy-Ph-SH Thiyl_rad2->C_rad + R'-CH=CH₂ Rad1 Radical• Term_Product Non-Radical Product Rad1->Term_Product Rad2 •Radical Rad2->Term_Product

Caption: Radical-mediated Thiol-Ene reaction mechanism.

Application Note 1: Surface Functionalization of Materials

The thiol-ene reaction is exceptionally well-suited for modifying surfaces of polymers, nanoparticles, and other materials.[14] By introducing alkene functionalities onto a surface, this compound can be "clicked" on to impart new properties, such as hydrophobicity, altered refractive index, or a platform for further bioconjugation. The ethoxy group can enhance solubility in organic media and provide a subtle modification of surface energy.

Protocol 1: Photoinitiated Thiol-Ene Functionalization of an Allyl-Terminated Surface

This protocol describes a general method for grafting this compound onto a material (e.g., a polymer film or silica nanoparticles) previously functionalized with allyl groups.

Materials:

  • Allyl-functionalized substrate

  • This compound (1.1 eq. per allyl group)

  • 2,2-Dimethoxy-2-phenylacetophenone (DMPA) photoinitiator (1-5 mol%)

  • Anhydrous, inhibitor-free solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

  • Reaction vessel (quartz or borosilicate glass)

  • UV lamp (e.g., 365 nm)

  • Nitrogen or Argon source

Procedure:

  • Preparation: Place the allyl-functionalized substrate into the reaction vessel. If using nanoparticles, suspend them in the chosen anhydrous solvent.

  • Reagent Addition: In a separate flask, dissolve the this compound and DMPA in the anhydrous solvent. A slight molar excess of the thiol ensures complete conversion of the surface-bound alkenes. Causality: Using an inhibitor-free solvent is crucial as common inhibitors like BHT can quench the radical reaction.

  • Inert Atmosphere: Transfer the thiol/initiator solution to the reaction vessel containing the substrate. Degas the solution by bubbling with nitrogen or argon for 15-20 minutes. Seal the vessel. Causality: While the reaction is tolerant of trace oxygen, removing dissolved oxygen minimizes side reactions and ensures efficient initiation.

  • Initiation: Place the reaction vessel under the UV lamp. Ensure the entire surface of the substrate is evenly irradiated. The reaction is often complete within 5-60 minutes. Insight: Aromatic thiols can increase photoinitiation efficiency, potentially allowing for lower initiator concentrations or shorter reaction times.[9]

  • Work-up: Once the reaction is complete (monitored by disappearance of the allyl C=C stretch in IR spectroscopy, if applicable), turn off the UV lamp.

  • Purification: Carefully decant the solvent. Wash the functionalized substrate extensively with fresh solvent (e.g., THF, then ethanol, then DCM) to remove unreacted thiol and photoinitiator byproducts. For nanoparticles, this involves repeated cycles of centrifugation and resuspension.

  • Drying & Characterization: Dry the functionalized substrate under a high vacuum. Characterize the product using appropriate techniques (e.g., XPS to confirm sulfur incorporation, contact angle measurements to assess changes in surface energy, or NMR for soluble polymers).

Section 3: The Thiol-Yne "Click" Reaction

The thiol-yne reaction involves the addition of a thiol to an alkyne (triple bond).[7] A key feature of this reaction is that it can proceed in two steps: a first addition to form a vinyl sulfide, followed by a second addition to the newly formed double bond.[15] However, a significant advantage when using aromatic thiols like this compound is that the reaction often stops cleanly after the first addition, yielding exclusively the linear poly(vinyl thioether).[16] This selectivity is attributed to the reduced reactivity of the vinyl sulfide intermediate when an aromatic thiol is used.[16]

Mechanism: Base-Catalyzed Nucleophilic Thiol-Yne Addition

While radical pathways exist, the base-catalyzed nucleophilic addition is highly effective, especially for alkynes activated by an adjacent electron-withdrawing group (e.g., propiolates).[17][18] This pathway offers excellent stereocontrol.[17]

  • Deprotonation: A base (e.g., triethylamine, DBU) deprotonates the thiol (3-Ethoxy-Ph-SH) to form a highly nucleophilic thiolate anion (3-Ethoxy-Ph-S⁻).[19]

  • Nucleophilic Attack: The thiolate anion attacks the electrophilic alkyne carbon in a conjugate addition, forming a carbanionic intermediate.

  • Protonation: The intermediate is protonated by the conjugate acid of the base (or another proton source) to yield the vinyl sulfide product and regenerate the base catalyst.

Thiol_Yne_Mechanism cluster_Catalyst_Gen 1. Thiolate Generation cluster_Addition 2. Nucleophilic Addition Thiol 3-Ethoxy-Ph-SH Thiolate 3-Ethoxy-Ph-S⁻ Thiol->Thiolate + B BaseH BH⁺ Thiol->BaseH - H⁺ Base Base (B) Alkyne R'-C≡C-EWG Intermediate Carbanion Intermediate Thiolate->Intermediate + R'-C≡C-EWG Product Vinyl Sulfide Product (E/Z mixture) Intermediate->Product + BH⁺ Base2 Base (B) Intermediate->Base2 - B BaseH2 BH⁺

Caption: Base-catalyzed nucleophilic Thiol-Yne reaction mechanism.

Application Note 2: Synthesis of Functional Polymers

The high efficiency and selectivity of the thiol-yne reaction make it ideal for step-growth polymerization. By reacting a dithiol monomer with a diyne monomer, high molecular weight polymers can be synthesized under mild conditions.[16] Using this compound in conjunction with a di-propiolate monomer allows for the synthesis of linear, unsaturated polyesters with vinyl thioether linkages. These materials are of interest for applications requiring a high refractive index or specific optical properties, where the sulfur content and aromatic rings play a key role.[15]

Protocol 2: Base-Catalyzed Synthesis of a Linear Polymer via Thiol-Yne Addition

This protocol describes the polymerization of a difunctional propiolate monomer with a difunctional thiol (here, represented by a generic dithiol for the protocol, but conceptually applicable to monomers derived from this compound).

Materials:

  • 1,4-Butanediol di-propiolate (1.0 eq.)

  • 1,4-Benzenedithiol (1.0 eq.)

  • Triethylamine (NEt₃) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (5-10 mol%)

  • Anhydrous, high-purity solvent (e.g., THF or Chloroform)

  • Reaction flask with magnetic stirrer and nitrogen/argon inlet

  • Precipitation solvent (e.g., cold Methanol or Hexane)

Procedure:

  • Setup: Equip a dry reaction flask with a magnetic stir bar and place it under an inert atmosphere of nitrogen or argon.

  • Reagent Dissolution: Dissolve the 1,4-butanediol di-propiolate and 1,4-benzenedithiol monomers in the anhydrous solvent to achieve a concentration of approximately 0.5-1.0 M. Causality: Maintaining an accurate 1:1 stoichiometry between thiol and alkyne functional groups is critical for achieving high molecular weight in step-growth polymerization.

  • Catalyst Addition: Using a syringe, add the base catalyst (e.g., NEt₃) to the stirring solution. An exotherm may be observed. Insight: The choice of base can influence the stereochemistry (E/Z ratio) of the resulting vinyl sulfide. DBU is a stronger, non-nucleophilic base that often leads to faster reactions.[17]

  • Polymerization: Allow the reaction to stir at room temperature. The reaction is typically rapid, and an increase in viscosity may be observed within a few hours. Monitor the reaction progress by GPC (Gel Permeation Chromatography) to track the increase in molecular weight or by ¹H NMR to follow the disappearance of alkyne and thiol protons.

  • Isolation: Once the desired molecular weight is achieved (or the reaction has gone to completion, typically 2-24 hours), pour the viscous polymer solution into a large volume of a cold, non-solvent (e.g., methanol) while stirring vigorously. The polymer will precipitate as a solid.

  • Purification: Collect the precipitated polymer by filtration. Redissolve the polymer in a minimal amount of THF or chloroform and re-precipitate it into cold methanol. Repeat this process 2-3 times to ensure the removal of residual monomers and catalyst.

  • Drying & Characterization: Dry the purified polymer under a high vacuum at a moderate temperature (e.g., 40 °C) until a constant weight is achieved. Characterize the polymer by GPC (for molecular weight and dispersity), ¹H/¹³C NMR (to confirm structure), and DSC/TGA (for thermal properties).

Section 4: Troubleshooting & Key Considerations

IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive initiator/catalyst.2. Presence of radical inhibitors (e.g., BHT in solvent).3. Insufficient UV irradiation (for photo-reactions).4. Oxygen quenching (for radical reactions).1. Use fresh initiator or catalyst.2. Use inhibitor-free or freshly distilled solvents.3. Check UV lamp output; increase irradiation time or intensity.4. Ensure thorough degassing with N₂ or Ar.
Low Molecular Weight (Polymerization) 1. Impure monomers.2. Inaccurate stoichiometry (thiol:yne ratio ≠ 1:1).3. Premature termination by impurities.1. Purify monomers by recrystallization or column chromatography.2. Carefully weigh monomers and ensure an exact 1:1 functional group ratio.3. Use high-purity, anhydrous solvents.
Side Product Formation 1. Di-addition in thiol-yne reaction.2. Radical-induced side reactions (e.g., alkene polymerization).1. For thiol-yne, ensure an aromatic thiol is used if mono-addition is desired. Use base-catalysis which favors mono-addition.2. For thiol-ene, use an alkene that is less prone to homopolymerization (e.g., norbornene vs. acrylate).

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-Ethoxythiophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-ethoxythiophenol. This resource is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and purity of their this compound preparations. Here, we address common challenges and provide in-depth, scientifically-grounded solutions in a practical question-and-answer format. Our guidance is rooted in established chemical principles and field-proven insights to ensure the reliability and success of your synthetic endeavors.

Troubleshooting Guide: Common Issues and Solutions

This section tackles specific problems you might encounter during the synthesis of this compound, offering explanations for the underlying causes and actionable steps for resolution.

Question 1: My yield of this compound is consistently low when using the Newman-Kwart rearrangement. What are the likely causes and how can I improve it?

Low yields in the Newman-Kwart rearrangement for synthesizing thiophenols from phenols are a frequent challenge.[1] This multi-step process, which involves the formation of an O-aryl thiocarbamate followed by thermal rearrangement and hydrolysis, can be affected by several factors.[1][2]

Potential Causes & Solutions:

  • Incomplete Formation of the O-aryl Thiocarbamate Intermediate: The initial reaction between 3-ethoxyphenol and a dialkylthiocarbamoyl chloride is crucial.

    • Insufficiently Basic Conditions: The phenoxide formation is critical for the nucleophilic attack on the thiocarbamoyl chloride. If the base is not strong enough or used in insufficient quantity, the reaction will be incomplete.

      • Solution: For less acidic phenols, consider using a stronger base like sodium hydride (NaH) to ensure complete deprotonation prior to adding the thiocarbamoyl chloride. For more acidic phenols, a strong tertiary amine base may suffice.[2] Careful control of pH can be critical for a reliable process.[3]

    • Steric Hindrance: While less of an issue for 3-ethoxyphenol compared to phenols with ortho-substituents, steric hindrance can slow down the reaction.

      • Solution: Ensure adequate reaction time and consider slightly elevated temperatures during this step to overcome the activation barrier.

  • Suboptimal Conditions for the Thermal Rearrangement: The intramolecular aryl migration requires high temperatures, typically between 200-300 °C.[1]

    • Insufficient Temperature: If the temperature is too low, the rearrangement will be slow or incomplete.

      • Solution: Use a high-boiling point, polar solvent like diphenyl ether, DMA, or NMP to achieve and maintain the necessary high temperatures.[2] Reactions that yield only 10% product in xylene can produce up to 80% in a more polar solvent like formic acid.[2]

    • Side Reactions at High Temperatures: The harsh conditions can lead to decomposition and other unwanted side reactions.[2][4]

      • Solution: Milder reaction conditions can be achieved through palladium-catalyzed or photoredox catalysis, which can lower the required temperature to as low as ambient temperature.[1][4]

  • Incomplete Hydrolysis of the S-aryl Thiocarbamate: The final step to liberate the thiophenol requires efficient hydrolysis.

    • Ineffective Hydrolysis Conditions: Incomplete hydrolysis will result in a mixture of the desired thiophenol and the intermediate thiocarbamate.

      • Solution: Use robust hydrolytic conditions, such as refluxing with 10% aqueous sodium hydroxide or methanolic potassium hydroxide.[2] Alternatively, reduction with lithium aluminum hydride (LiAlH₄) under non-hydrolytic conditions can also afford the aryl thiol in good yields.[2]

Question 2: I am observing significant byproduct formation in my synthesis of this compound via the reduction of 3-ethoxybenzenesulfonyl chloride. How can I minimize these impurities?

The reduction of sulfonyl chlorides is a common method for preparing thiophenols and generally gives good yields of a pure product.[5] However, side reactions can still occur, leading to a decrease in the desired product's yield and purity.

Potential Causes & Solutions:

  • Over-reduction or Incomplete Reduction: The choice and amount of reducing agent are critical.

    • Formation of Disulfides: A common byproduct is the corresponding disulfide, formed by the oxidation of the thiophenol product. This can happen if the reducing conditions are not sufficiently controlled or during workup.

      • Solution: Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation.[6] Using a slight excess of the reducing agent, such as zinc dust with sulfuric acid, can help drive the reaction to the desired thiol.[5]

    • Unreacted Sulfonyl Chloride: Insufficient reducing agent or reaction time will leave unreacted starting material.

      • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of the sulfonyl chloride.[7] The addition of zinc dust should be done portion-wise to maintain a steady, controlled reaction.[5]

  • Reaction with Other Functional Groups: If the starting material contains other reducible functional groups (e.g., a nitro group), they may also be reduced under the reaction conditions.[5]

    • Solution: This method is best suited for sulfonyl chlorides that do not have other easily reducible groups. If such groups are present, an alternative synthetic route, such as the Newman-Kwart rearrangement, should be considered.

Question 3: My Leuckart thiophenol reaction to produce this compound is giving a complex mixture of products. What is going wrong?

The Leuckart thiophenol reaction, which involves the diazotization of an aniline followed by reaction with a xanthate and subsequent hydrolysis, is a versatile method but is known for potential side reactions.[5][8][9]

Potential Causes & Solutions:

  • Decomposition of the Diazonium Salt: Aryl diazonium salts are often unstable, especially at elevated temperatures.

    • Solution: The diazotization step should be carried out at low temperatures, typically between -5°C and +5°C.[10] The resulting diazonium salt should be used immediately in the next step without isolation.

  • Incorrect Reaction Conditions for Xanthate Decomposition: The decomposition of the intermediate diazoxanthate requires careful control of temperature and acidity.

    • Solution: The decomposition should be carried out by warming gently in a faintly acidic cuprous medium.[8][11]

  • Side Reactions of the Diazonium Salt: The highly reactive diazonium salt can undergo various undesired reactions.

    • Solution: The simultaneous addition of the diazotizing agent (e.g., sodium nitrite) and the sulfur nucleophile (in this case, the xanthate) to the acidic solution of the aniline can sometimes improve yields by keeping the concentration of the diazonium salt low at any given time.[12]

Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the synthesis of this compound.

Q1: What are the primary synthetic routes to this compound?

The most common methods for preparing this compound include:

  • The Newman-Kwart Rearrangement: This involves the thermal rearrangement of an O-(3-ethoxyphenyl) thiocarbamate, which is prepared from 3-ethoxyphenol.[1][2]

  • Reduction of 3-Ethoxybenzenesulfonyl Chloride: This method utilizes a reducing agent, such as zinc dust and acid, to convert the sulfonyl chloride to the corresponding thiophenol.[5]

  • The Leuckart Thiophenol Reaction: This route starts with 3-ethoxyaniline, which is diazotized and then reacted with a xanthate, followed by hydrolysis.[9][11]

  • Copper-Catalyzed Coupling: Aryl iodides can be coupled with a sulfur source, like sodium sulfide, in the presence of a copper catalyst to form the thiophenol.[13][14]

Q2: How can I purify the final this compound product?

Purification of this compound typically involves the following steps:

  • Extraction: After the reaction is complete, the product is usually extracted into an organic solvent.

  • Washing: The organic layer is washed with water and brine to remove any water-soluble impurities.

  • Drying: The organic layer is dried over an anhydrous drying agent like sodium sulfate or magnesium sulfate.

  • Distillation or Chromatography: The final product can be purified by distillation under reduced pressure or by column chromatography on silica gel.[14][15]

Q3: What are the key safety precautions to take when synthesizing this compound?

  • Thiols are malodorous: All manipulations should be performed in a well-ventilated fume hood.

  • Reagents can be hazardous: Many of the reagents used, such as strong acids, bases, and reducing agents, are corrosive and/or reactive. Always consult the Safety Data Sheet (SDS) for each chemical and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Diazonium salts can be explosive: When performing reactions involving diazonium salts, it is crucial to maintain low temperatures and avoid isolating the intermediate.[5]

  • Exothermic reactions: Some steps, like the reduction of sulfonyl chlorides, can be exothermic.[16] Proper cooling and controlled addition of reagents are necessary to prevent the reaction from becoming uncontrollable.

Experimental Protocols & Visualizations

Workflow for the Newman-Kwart Rearrangement

Newman_Kwart_Workflow cluster_step1 Step 1: O-Aryl Thiocarbamate Formation cluster_step2 Step 2: Thermal Rearrangement cluster_step3 Step 3: Hydrolysis start 3-Ethoxyphenol reagent1 Base (e.g., NaH) start->reagent1 Deprotonation intermediate1 3-Ethoxyphenoxide reagent1->intermediate1 reagent2 Dialkylthiocarbamoyl chloride intermediate1->reagent2 Nucleophilic Attack product1 O-(3-Ethoxyphenyl) thiocarbamate reagent2->product1 reagent3 Heat (200-300 °C) High-boiling solvent product1->reagent3 Intramolecular Rearrangement product2 S-(3-Ethoxyphenyl) thiocarbamate reagent3->product2 reagent4 Base (e.g., NaOH) or LiAlH₄ product2->reagent4 Cleavage final_product This compound reagent4->final_product

Caption: Workflow for this compound synthesis via the Newman-Kwart rearrangement.

Troubleshooting Logic for Low Yield in Newman-Kwart Rearrangement

Troubleshooting_NKR cluster_causes Potential Causes cluster_solutions Solutions problem Low Yield of This compound cause1 Incomplete Thiocarbamate Formation problem->cause1 cause2 Suboptimal Rearrangement problem->cause2 cause3 Incomplete Hydrolysis problem->cause3 solution1a Use stronger base (e.g., NaH) cause1->solution1a solution1b Increase reaction time/temp cause1->solution1b solution2a Ensure high temp (200-300 °C) Use high-boiling solvent cause2->solution2a solution2b Consider catalysis (Pd or Photoredox) cause2->solution2b solution3 Use strong base (NaOH) or LiAlH₄ for cleavage cause3->solution3

Caption: Troubleshooting flowchart for low yield in the Newman-Kwart rearrangement.

Quantitative Data Summary
Synthetic RouteKey ReagentsTypical ConditionsCommon ByproductsReported Yield Range
Newman-Kwart Rearrangement 3-Ethoxyphenol, Dialkylthiocarbamoyl chloride, Base, Heat200-300 °C (thermal), or milder with catalysis[1]Decomposition productsVariable, can be high with optimization[2]
Reduction of Sulfonyl Chloride 3-Ethoxybenzenesulfonyl chloride, Zn/H₂SO₄0 °C to reflux[5][15]Disulfide, unreacted starting materialGenerally good to excellent[5]
Leuckart Thiophenol Reaction 3-Ethoxyaniline, NaNO₂, Xanthate, Cu⁺Low temperature diazotization, then gentle warming[8][11]Azo compounds, phenolsModerate, susceptible to side reactions[5]
Copper-Catalyzed Coupling 3-Ethoxy-iodobenzene, Na₂S, Cu catalyst100 °C in DMSO[14]Homocoupling productsGood to very good[13][14]

References

Technical Support Center: Purification of Crude 3-Ethoxythiophenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 3-Ethoxythiophenol is a valuable sulfur-containing aromatic building block in pharmaceutical and materials science research. However, its purification presents several challenges due to its high boiling point, susceptibility to oxidation, and the frequent co-presence of the analogous 3-ethoxyphenol. This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues and implementing robust purification protocols.

Section 1: Physicochemical Properties & Stability

Understanding the properties of this compound and its common impurities is the foundation of effective purification. The primary challenge is its propensity for oxidation. The thiol (-SH) group is readily oxidized by atmospheric oxygen to form a disulfide linkage, resulting in the dimeric impurity, bis(3-ethoxyphenyl) disulfide. This process is often indicated by a yellow or brown discoloration of the material.

Table 1: Comparative Physicochemical Properties

PropertyThis compound3-Ethoxyphenolbis(3-ethoxyphenyl) disulfide
Molecular Formula C₈H₁₀OSC₈H₁₀O₂C₁₆H₁₈O₂S₂
Molecular Weight 154.23 g/mol 138.16 g/mol [1]306.45 g/mol
Boiling Point ~115-117 °C / 10 mmHg246-247 °C / 760 mmHg> 300 °C (estimated)
Density ~1.1 g/mL~1.07 g/mLN/A
Appearance Colorless LiquidClear, pale yellow liquid[2]Yellow Solid/Oil
pKa ~6.5 (Thiophenol ~6.6)~9.8 (Phenol ~10)N/A

Note: Data for this compound is estimated based on analogs like 3-methoxythiophenol and thiophenol, as specific literature values are scarce. The pKa difference between the thiol and phenol is the key to chemical separation.

Section 2: Frequently Asked Questions (FAQs)

Q1: My crude this compound is discolored (yellow/brown). What is the cause and how can I prevent it?

A: Discoloration is almost always due to the formation of the bis(3-ethoxyphenyl) disulfide impurity via oxidation. Thiols are highly sensitive to air. To prevent this:

  • Use an Inert Atmosphere: Handle the compound under nitrogen or argon whenever possible, especially during heating or solvent removal.

  • Degas Solvents: Use solvents that have been sparged with nitrogen or argon to remove dissolved oxygen.

  • Avoid Trace Metals: Ensure all glassware is scrupulously clean, as trace metals can catalyze oxidation.

Q2: My purified product has a persistent impurity that co-distills. GC-MS suggests it's 3-ethoxyphenol. How can I separate them?

A: This is a classic problem, as the boiling points can be close, and azeotropes may form.

  • Chemical Separation (Recommended): The most effective method relies on the significant difference in acidity between the thiophenol (pKa ~6.5) and the phenol (pKa ~9.8). An aqueous wash with a carefully chosen weak base, such as sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), will selectively deprotonate and extract the more acidic this compound into the aqueous layer, leaving the less acidic 3-ethoxyphenol in the organic layer. See Protocol 3 for a detailed procedure.

  • Azeotropic Distillation: While more complex, distillation with an entrainer that forms a lower-boiling azeotrope with one component can be effective. This requires significant process development.

  • High-Performance Chromatography: A well-optimized flash chromatography protocol on silica gel can separate these compounds. See Protocol 2 .

Q3: What is the best way to store purified this compound to maintain its purity?

A: Long-term stability requires minimizing exposure to oxygen and light.

  • Container: Store in an amber glass vial or a flask sealed with a septum.

  • Atmosphere: Displace the air in the headspace with nitrogen or argon before sealing.

  • Temperature: Store in a refrigerator (2-8°C) or freezer.[3]

  • Purity: Ensure the product is free of any residual base or acid from the workup, as these can catalyze degradation.

Q4: I am seeing disulfide formation during my workup. How can I minimize this or reverse it?

A: To minimize formation, follow the steps in Q1. If disulfide has already formed, it can often be reversed. You can reduce the disulfide back to the thiol by treating the crude mixture with a reducing agent like dithiothreitol (DTT) or sodium borohydride (NaBH₄) before proceeding with the final purification. This step adds complexity and should be followed by a thorough workup to remove the reducing agent and its byproducts.

Section 3: Troubleshooting Purification Workflows

Choosing the correct purification strategy is critical. This decision tree outlines a logical approach based on the primary impurities identified in your crude material.

Purification_Workflow start Analyze Crude Material (TLC, GC-MS, NMR) impurity_type What are the major impurities? start->impurity_type disulfide Discoloration / High MW Impurity (Disulfide) impurity_type->disulfide Oxidation phenol Polar Impurity with Similar BP (3-Ethoxyphenol) impurity_type->phenol Hydrolysis/ Side Rxn baseline Baseline/Non-polar Impurities impurity_type->baseline Other action_disulfide Option 1: Proceed to Distillation/Chroma. (Disulfide is non-volatile) Option 2: Reduce disulfide before purification. disulfide->action_disulfide action_phenol Perform Acid-Base Extraction (Protocol 3) phenol->action_phenol final_purification Final Purification Step baseline->final_purification action_disulfide->final_purification action_phenol->final_purification action_baseline Proceed directly to Distillation or Chromatography distillation Vacuum Distillation (Protocol 1) final_purification->distillation Thermally Stable >5g Scale chromatography Flash Chromatography (Protocol 2) final_purification->chromatography Thermally Sensitive <5g Scale end_product Pure this compound distillation->end_product chromatography->end_product Distillation_Workflow cluster_setup Setup cluster_process Process cluster_shutdown Shutdown a Assemble short-path distillation apparatus b Add crude oil & stir bar to boiling flask a->b c Attach to vacuum line with cold trap b->c d Start stirring and apply vacuum (<10 mmHg) c->d e Gently heat the pot d->e f Collect fractions based on boiling point/temp e->f g Discard forerun (low boilers) f->g Temp < Product BP h Collect main product fraction f->h Temp = Product BP i Cool pot to room temp h->i j Vent system to N2 or Ar i->j k Analyze & store pure product j->k

References

Common side reactions in 3-Ethoxythiophenol preparations

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Ethoxythiophenol. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges and side reactions encountered during its preparation. Here, we provide in-depth, field-proven insights and troubleshooting protocols in a direct question-and-answer format to ensure the success of your experiments.

Troubleshooting Guide & FAQs

This guide is structured to address specific issues you may encounter. We will delve into the causality behind these problems and provide validated, step-by-step solutions.

FAQ 1: My reaction to reduce 3-ethoxybenzenesulfonyl chloride shows low conversion to this compound. What are the likely causes and how can I improve the yield?

Low conversion in the reduction of an arylsulfonyl chloride is a frequent issue. The primary causes often revolve around the reducing agent's activity, reaction temperature, and the formation of stable intermediates.

Root Cause Analysis:

The most common method for this reduction involves using zinc dust in an acidic medium.[1][2] The reaction proceeds through an intermediate zinc sulfinate salt.[3] Incomplete reaction can be attributed to:

  • Poor Zinc Dust Quality: The reactivity of zinc dust can vary. Old or passivated zinc will have lower activity.

  • Insufficient Acid: The reaction requires a sufficient amount of acid to both protonate the intermediate and maintain the activity of the zinc.

  • Temperature Control: While initial cooling is often necessary to control the exothermic reaction, maintaining a slightly elevated temperature during the main reaction phase is crucial for driving the reduction to completion.[3] Allowing the reaction to proceed at too low a temperature after the initial phase can result in poor yields.

  • Formation of Insoluble Intermediates: The intermediate zinc aryl sulfinate can be difficult to reduce if it precipitates from the reaction mixture.[3]

Troubleshooting Protocol:

  • Activate Zinc Dust: Before the reaction, consider washing the zinc dust with dilute HCl to remove any oxide layer, followed by washing with water, ethanol, and ether, then drying under vacuum.

  • Optimize Temperature Profile: It is critical to keep the temperature at 0°C or below during the initial addition of zinc dust to the sulfonyl chloride in sulfuric acid to prevent poor yields. After the initial vigorous reaction subsides, a gentle warming may be required to ensure the reaction goes to completion.

  • Ensure Efficient Stirring: Vigorous stirring is essential to keep the zinc dust suspended and in intimate contact with the sulfonyl chloride and acid.[1]

  • Staged Addition of Reagents: A reversed addition, where the sulfonyl chloride is added to a mixture of ice and sulfuric acid, followed by the portion-wise addition of zinc dust, can help control the initial exotherm and minimize hydrogen loss.[1]

FAQ 2: I've isolated my product, but I see a significant amount of a higher molecular weight impurity, likely the disulfide. How can I prevent its formation?

The formation of bis(3-ethoxyphenyl) disulfide is the most common side reaction, as thiophenols are readily oxidized, especially in the presence of air (oxygen).[4][5]

Root Cause Analysis:

  • Aerobic Oxidation: The thiol (-SH) group is susceptible to oxidation to a disulfide (-S-S-) linkage. This can occur during the reaction workup or purification if the product is exposed to air, particularly under basic conditions or in the presence of trace metal catalysts.[4][6]

  • Incomplete Reduction: If the reduction of the sulfonyl chloride is incomplete, intermediate species might lead to disulfide formation during workup.

Preventative Measures & Protocols:

  • Maintain an Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (e.g., Nitrogen or Argon) whenever possible to minimize contact with oxygen.

  • Acidic Workup: During extraction, maintain an acidic pH. Thiolates (the conjugate base of thiols, formed under basic conditions) are more rapidly oxidized than the neutral thiol.

  • Degas Solvents: Use solvents that have been degassed by sparging with an inert gas or by freeze-pump-thaw cycles.

  • Reductive Workup: If disulfide formation is suspected, the crude product can be treated with a mild reducing agent like sodium borohydride (NaBH₄) followed by an acidic quench to convert the disulfide back to the thiol before final purification.

Workflow for Minimizing Disulfide Formation:

cluster_reaction Reaction & Workup cluster_purification Purification Start Crude this compound Inert_Atmo Workup Under Inert Atmosphere (N2 or Ar) Start->Inert_Atmo Acidic_Wash Acidic Aqueous Wash (e.g., dil. HCl) Inert_Atmo->Acidic_Wash Extraction Extraction with Degassed Solvent Acidic_Wash->Extraction Drying Dry Organic Layer (e.g., MgSO4) Extraction->Drying Evaporation Solvent Removal (Rotary Evaporator) Drying->Evaporation Crude_Product Crude Product Evaporation->Crude_Product Check_Disulfide Check for Disulfide (TLC, GC-MS) Crude_Product->Check_Disulfide No_Disulfide No Significant Disulfide Check_Disulfide->No_Disulfide Path A Has_Disulfide Disulfide Present Check_Disulfide->Has_Disulfide Path B Final_Purification Distillation or Chromatography No_Disulfide->Final_Purification Reductive_Treatment Treat with NaBH4, then Acidify Has_Disulfide->Reductive_Treatment Reductive_Treatment->Final_Purification

Caption: Troubleshooting workflow for disulfide impurity.

FAQ 3: My final product contains 3-hydroxythiophenol. How did this happen and what can I do to avoid it?

The presence of 3-hydroxythiophenol indicates the cleavage of the ethyl ether bond. This is a significant side reaction when using aryl alkyl ethers under certain conditions.

Root Cause Analysis:

  • Acid-Catalyzed Cleavage: Aryl alkyl ethers are susceptible to cleavage by strong acids, especially at elevated temperatures.[7][8][9] If you are using a method like the reduction of 3-ethoxybenzenesulfonyl chloride with zinc and concentrated sulfuric acid, the conditions are harsh enough to cause this side reaction. The reaction proceeds by protonation of the ether oxygen, followed by nucleophilic attack on the ethyl group.[7][9] Phenols do not undergo nucleophilic substitution, so the products are the phenol and an alkyl halide (or alcohol).[7]

  • Lewis Acid Cleavage: Some reagents, like boron tribromide (BBr₃), are specifically used to cleave ethers and could be present as impurities or formed in situ in certain reaction systems.[10][11]

Preventative Measures:

  • Milder Reducing Conditions: If ether cleavage is a major issue, avoid using concentrated strong acids at high temperatures. Consider alternative reduction methods for the sulfonyl chloride that operate under milder, non-aqueous conditions.[12]

  • Temperature Management: Strictly control the reaction temperature to avoid prolonged heating in the presence of strong acid.

  • Alternative Synthetic Route: If acid-catalyzed cleavage is unavoidable in your current route, consider an alternative synthesis that does not involve harsh acidic conditions, such as the Newman-Kwart rearrangement starting from 3-ethoxyphenol.[13][14]

Mechanism of Acid-Catalyzed Ether Cleavage:

cluster_main Acid-Catalyzed Cleavage of this compound Reactant This compound Protonated Protonated Ether Reactant->Protonated Protonation of Ether Oxygen Products 3-Hydroxythiophenol + Bromoethane Protonated->Products SN2 Attack by Br⁻ on Ethyl Group Br_ion Br⁻ HBr + H-Br

Caption: Mechanism of ether cleavage by strong acid.

FAQ 4: I'm attempting the synthesis from 3-ethoxyaniline via the Leuckart reaction, but I'm getting a complex mixture of byproducts. What is going wrong?

The Leuckart thiophenol synthesis, which proceeds through a diazonium salt intermediate, is known for being sensitive and prone to side reactions if not carefully controlled.[1][15]

Root Cause Analysis:

  • Diazonium Salt Instability: Aryl diazonium salts are unstable and can decompose, especially at elevated temperatures.[16] This decomposition can lead to a variety of byproducts, including phenols (from reaction with water) and other substitution products.

  • Incorrect pH: The pH during the formation of the diazoxanthate and its subsequent decomposition is critical. The medium should be only slightly acidic for the decomposition step.[15][17]

  • Side Reactions of the Diazonium Group: The diazonium group can participate in unwanted coupling reactions or be replaced by other nucleophiles present in the reaction mixture.[16]

  • Explosion Hazard: It is crucial to be aware that under incorrect conditions, diazonium salt reactions can be explosive.[1]

Troubleshooting Protocol:

  • Strict Temperature Control: The diazotization step (reacting 3-ethoxyaniline with nitrous acid) must be carried out at low temperatures (typically 0-5 °C) to ensure the stability of the diazonium salt.[18]

  • Controlled Addition: Add the sodium nitrite solution slowly to the acidic solution of the amine to prevent a rapid temperature increase and localized excess of nitrous acid.

  • Optimize Xanthate Reaction: The subsequent reaction with potassium ethyl xanthate should also be performed at low temperature.

  • Careful Decomposition: The decomposition of the intermediate diazoxanthate should be done by gentle warming in a slightly acidic cuprous medium.[15][17] Avoid overheating.

  • Alkaline Hydrolysis: The final hydrolysis of the aryl xanthate to the thiophenol should be performed under controlled alkaline conditions.

Key Stages of the Leuckart Thiophenol Reaction:

StepKey ReagentsCritical ParametersCommon Issues
1. Diazotization 3-Ethoxyaniline, NaNO₂, HCl0-5 °C, slow additionDecomposition to phenol, coupling reactions.[16]
2. Xanthate Formation Diazonium salt, Potassium Ethyl XanthateLow temperatureIncomplete reaction.
3. Decomposition Diazoxanthate, Cu⁺ (catalyst)Gentle warming, slightly acidic pHUncontrolled decomposition, side reactions.[1][15]
4. Hydrolysis Aryl Xanthate, Base (e.g., NaOH)Controlled temperatureIncomplete hydrolysis.

References

How to avoid oxidation of 3-Ethoxythiophenol during reaction

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-ethoxythiophenol, a crucial reagent for many researchers in synthetic and medicinal chemistry. A primary challenge when working with this compound is its propensity for oxidation, which can lead to diminished yields and complex product mixtures.[1][2] This guide provides a comprehensive overview of the underlying chemistry, troubleshooting advice in a question-and-answer format, and detailed protocols to ensure the integrity of your reactions.

The Core Challenge: Oxidation of this compound

Thiols, such as this compound, are susceptible to oxidation, primarily forming disulfides. This reaction can be initiated by atmospheric oxygen, especially in the presence of base, or catalyzed by trace metal impurities. The main oxidation product is bis(3-ethoxyphenyl) disulfide. Further oxidation can lead to the formation of sulfenic, sulfinic, and ultimately sulfonic acids, particularly with stronger oxidizing agents.[2][3] Understanding these pathways is key to preventing unwanted side reactions.

Primary Oxidation Pathway:

oxidation_pathway thiophenol 2 x this compound (R-SH) disulfide bis(3-ethoxyphenyl) disulfide (R-S-S-R) thiophenol->disulfide Oxidation oxidant [O] (e.g., O₂, metal catalyst) oxidant->disulfide

Caption: Oxidation of this compound to its corresponding disulfide.

Troubleshooting and FAQs

Here are some common issues and their solutions when working with this compound.

Question 1: My reaction mixture has become cloudy, or a white solid has precipitated. What's happening?

Answer: This is a strong indication of disulfide formation. Bis(3-ethoxyphenyl) disulfide is often less soluble than the starting thiol in many organic solvents, causing it to precipitate out of the solution. This is a common observation in reactions that are run for extended periods or have not been adequately deoxygenated.

Troubleshooting Steps:

  • Confirm the Precipitate: Isolate the solid and analyze it via ¹H NMR or mass spectrometry to confirm its identity as the disulfide.

  • Evaluate Your Reaction Setup: Was the reaction conducted under a rigorously maintained inert atmosphere, such as nitrogen or argon?[4][5][6] Were the solvents properly degassed before use?

  • Assess Your Reagents: If a base is part of your reaction, was it added slowly and at a reduced temperature? The deprotonated thiolate is significantly more susceptible to oxidation.[2]

Question 2: My NMR analysis reveals a complex mixture, not just my starting material and desired product. What could be the cause?

Answer: Beyond disulfide formation, more extensive oxidation can produce byproducts like sulfonic acids.[2][3] Additionally, the disulfide itself might undergo further reactions, leading to a cascade of secondary products.

Troubleshooting Steps:

  • Prioritize an Inert Atmosphere: The most frequent cause of such issues is the presence of oxygen.[1] Ensure all components of your reaction setup are meticulously purged.

  • Purify Your Reagents: Trace metal contaminants in solvents or starting materials can act as catalysts for oxidation. Filtering solvents through a plug of alumina can be beneficial.

  • Maintain Strict Temperature Control: Exothermic processes can accelerate the rate of oxidation. Precise temperature management is crucial.

Question 3: How can I remove the disulfide byproduct from my product?

Answer: While prevention is the best approach, there are methods to remove disulfide contaminants after the reaction.

  • Chromatography: Flash column chromatography is generally effective for separating the less polar disulfide from the more polar thiol.

  • Reductive Workup: You can attempt to reduce the disulfide back to the thiol. Tris(2-carboxyethyl)phosphine (TCEP) is a selective reducing agent for disulfides and is often compatible with a range of functional groups.

Essential Protocols for Preventing Oxidation

The successful use of this compound is highly dependent on the stringent exclusion of atmospheric oxygen.[1] The following are detailed protocols to establish and maintain an inert reaction environment.

Protocol 1: Solvent Degassing

Dissolved oxygen in solvents is a major contributor to thiol oxidation.[1]

Method A: Inert Gas Sparging

This is a highly effective method for removing dissolved oxygen.

Step-by-Step Methodology:

  • Equip your reaction flask with a stir bar and seal it with a septum.

  • Add the necessary volume of your chosen solvent.

  • Insert a long needle connected to an inert gas source (nitrogen or argon) so that its tip is submerged in the solvent.

  • Use a second, shorter needle as a vent.

  • Bubble the inert gas through the solvent for a minimum of 15-30 minutes.

  • After degassing, remove the needles while ensuring a positive pressure of inert gas is maintained within the flask.

Method B: Freeze-Pump-Thaw

This technique is more time-intensive but achieves a lower oxygen concentration, making it ideal for highly sensitive reactions.[1][7][8][9]

Step-by-Step Methodology:

  • Place the solvent in a Schlenk flask equipped with a stopcock.

  • Freeze the solvent using a liquid nitrogen bath.[1][7][8][9]

  • Once the solvent is completely frozen, open the stopcock to a high-vacuum line to evacuate the headspace for several minutes.[1][7][8][9]

  • Close the stopcock and allow the solvent to thaw in a water bath. You will likely observe gas bubbles being released from the solution.[7][8][9]

  • Repeat this freeze-pump-thaw cycle at least three times.[7][8][9]

  • After the final cycle, backfill the flask with an inert gas.[7][8][9]

Protocol 2: Maintaining an Inert Atmosphere

A static blanket of inert gas may not be sufficient. A positive pressure system is recommended.[10]

Experimental Workflow Diagram:

inert_atmosphere_setup inert_gas Inert Gas Source (N₂ or Ar Cylinder) manifold Dual Manifold (Vacuum/Inert Gas) inert_gas->manifold Gas Inlet bubbler Oil Bubbler (Pressure Indicator) flask Reaction Flask (Sealed with Septum) manifold->flask Positive Pressure flask->bubbler Gas Outlet/Vent

References

Optimizing reaction conditions for 3-Ethoxythiophenol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Ethoxythiophenol

A Senior Application Scientist's Guide to Reaction Optimization and Troubleshooting

Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile nucleophile in their synthetic workflows. As a reagent, this compound is prized for its role in forming aryl thioethers, key structural motifs in many pharmaceutical agents and advanced materials. However, like all thiophenols, its reactivity profile presents unique challenges, primarily its susceptibility to oxidation and the need for carefully controlled reaction conditions.

This document moves beyond standard protocols to provide a deeper understanding of the causality behind experimental choices. It is structured as a series of frequently asked questions (FAQs) for foundational knowledge and a detailed troubleshooting guide to address specific issues you may encounter in the lab.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental properties and safety considerations for this compound?

This compound is a liquid characterized by a strong, unpleasant stench, a hallmark of many thiol-containing compounds.[1][2] Its reactivity is dominated by the nucleophilic character of the sulfur atom. Proper handling and storage are critical not only for safety but for maintaining the reagent's integrity.

Key Properties & Handling Recommendations:

PropertyValue / RecommendationRationale & Citation
Appearance Colorless to pale yellow liquidVisual purity check.
Molecular Weight 154.23 g/mol For stoichiometric calculations.
Boiling Point ~235-238 °C (lit.)Relevant for distillation/purification.
Density ~1.1 g/mL at 25 °CFor volume-to-mass conversions.
Storage 2-8 °C, under inert atmosphere (N₂ or Ar)Prevents oxidation to the disulfide and degradation.[3]
Incompatibilities Strong oxidizing agents, strong basesRisk of vigorous reaction and degradation.[3][4]
Handling Always use in a well-ventilated fume hood. Wear appropriate PPE (gloves, safety glasses).[2][5]Minimize exposure to the noxious odor and prevent skin/eye contact.[1]
Q2: What is the primary side reaction of this compound and how does it impact my experiments?

The most common and problematic side reaction is the oxidation of the thiol to its corresponding disulfide (1,2-bis(3-ethoxyphenyl)disulfane). This occurs readily in the presence of atmospheric oxygen and can be catalyzed by trace metals.

  • Causality: The S-H bond in thiols is relatively weak compared to an O-H bond, making it susceptible to oxidation.[6] Two thiol molecules can be oxidized to form a disulfide, with the loss of two protons and two electrons.

  • Impact:

    • Reduced Yield: The formation of the disulfide consumes the active nucleophile, directly lowering the yield of the desired product.[7]

    • Purification Challenges: The disulfide byproduct often has similar chromatographic properties to the desired thioether product, complicating purification.

    • Inaccurate Stoichiometry: If the starting material has partially oxidized, your initial stoichiometry will be incorrect, leading to incomplete conversion.

Q3: In the context of a Nucleophilic Aromatic Substitution (SₙAr) reaction, what factors activate the aromatic electrophile?

For this compound to act as a nucleophile in an SₙAr reaction, the aromatic ring it attacks must be "activated" towards nucleophilic attack. This is achieved by the presence of strong electron-withdrawing groups (EWGs) , such as nitro (-NO₂), cyano (-CN), or carbonyl groups, positioned ortho or para to the leaving group (e.g., a halide).[8][9]

  • Mechanism: The reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex.[8] EWGs are crucial because they stabilize this negative charge through resonance, lowering the activation energy of the first, rate-determining step.[10] Without these groups, the reaction is often unfeasible under standard conditions.

Troubleshooting Guide

This section addresses specific experimental failures in a problem-and-solution format.

Problem 1: My reaction shows low or no conversion to the desired thioether.

A low yield is a common issue that can stem from several sources. The following decision tree can help diagnose the root cause.

G start Low / No Yield check_reagent 1. Verify Reagent Purity (this compound) start->check_reagent check_conditions 2. Assess Reaction Conditions start->check_conditions check_substrate 3. Evaluate Electrophile Activity (for SₙAr) start->check_substrate oxidized Cause: Reagent is Oxidized (Disulfide present) check_reagent->oxidized Check ¹H NMR or GC-MS for disulfide impurity inactive_base Cause: Base is Ineffective (pKa too high/low) check_conditions->inactive_base Is base strong enough to deprotonate thiol? wrong_solvent Cause: Incorrect Solvent check_conditions->wrong_solvent Is solvent polar aprotic to support SₙAr? oxygen_leak Cause: Oxygen Contamination check_conditions->oxygen_leak Is disulfide forming during the reaction? not_activated Cause: Substrate Not Activated (No EWGs) check_substrate->not_activated Are strong EWGs ortho/para to the leaving group? solution_reagent Solution: Purify thiol or use fresh bottle. oxidized->solution_reagent solution_base Solution: Choose appropriate base. (e.g., K₂CO₃, NaH) inactive_base->solution_base solution_solvent Solution: Use polar aprotic solvent (DMF, DMSO, THF). wrong_solvent->solution_solvent solution_oxygen Solution: Implement rigorous oxygen-free technique. oxygen_leak->solution_oxygen solution_substrate Solution: Redesign substrate or use alternative coupling (e.g., Buchwald-Hartwig). not_activated->solution_substrate

Caption: Troubleshooting Decision Tree for Low Yield Reactions.

Detailed Solutions:

  • Cause A: Ineffective Deprotonation or Incorrect Base Choice

    • Explanation: The active nucleophile is the thiolate anion. To form it, a base is required. The pKa of thiophenol is around 6.6, so a base whose conjugate acid has a pKa significantly higher than this is needed for complete deprotonation.

    • Solution: For SₙAr reactions, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in polar aprotic solvents (DMF, DMSO) are excellent choices. For reactions requiring a stronger, non-nucleophilic base, sodium hydride (NaH) in an anhydrous solvent like THF is effective.[11] Avoid using amine bases like triethylamine unless they are only meant to scavenge acid byproducts, as they may not be strong enough for full deprotonation.

  • Cause B: Oxygen Contamination Leading to Disulfide Formation

    • Explanation: Even small leaks in your reaction setup can introduce enough oxygen to significantly diminish your yield by forming the disulfide.[7]

    • Solution: Implement a rigorous oxygen-free technique. This is the single most important factor for success with thiol chemistry.

Problem 2: My crude NMR/LCMS shows a major byproduct corresponding to the disulfide of this compound.

This confirms that oxidation is the primary issue. The solution lies in meticulous experimental setup.

Experimental Protocol: Setting Up an Oxygen-Free Thiol Reaction

  • Glassware Preparation: All glassware (flask, condenser, etc.) must be oven-dried or flame-dried under vacuum to remove adsorbed water and air.

  • Inert Atmosphere: Assemble the glassware while hot and immediately place it under a positive pressure of an inert gas (Nitrogen or Argon). Use a gas bubbler to monitor the flow.

  • Solvent Degassing: Use anhydrous solvents. Degas the solvent by sparging with inert gas for 15-30 minutes or by using a series of freeze-pump-thaw cycles. Transfer the degassed solvent to the reaction flask via cannula or a syringe that has been flushed with inert gas.

  • Reagent Addition:

    • Solids (e.g., K₂CO₃, electrophile): Add to the flask before the initial inert gas purge.

    • Liquids (this compound): Add via a gas-tight syringe through a rubber septum. Ensure you draw inert gas into the syringe before and after the liquid to create a protective buffer.

  • Reaction Monitoring: Maintain a positive pressure of inert gas throughout the entire reaction. The gas exit should be connected to a bubbler. For reactions involving thiols, it is best practice to vent the bubbler through a bleach trap to neutralize the odor.[12]

G setup Oven-Dried Glassware Assemble Hot Place under N₂/Ar solvent Degas Anhydrous Solvent (Sparge or Freeze-Pump-Thaw) Transfer via Cannula setup:f2->solvent:f0 1. Establish Inert Atmosphere reagents Add Solid Reagents Purge with N₂/Ar Add this compound via Syringe solvent:f2->reagents:f0 2. Introduce Solvent reaction Maintain Positive N₂ Pressure Vent through Bleach Trap reagents:f2->reaction:f0 3. Add Reagents

Caption: Workflow for an Oxygen-Free Thiol Reaction Setup.

Problem 3: The reaction is clean, but the workup is problematic (e.g., emulsions, product loss, odor).
  • Explanation: Thiols and thioethers can act as surfactants, leading to emulsions during aqueous extraction. The pervasive stench can also be a significant challenge.

  • Solutions:

    • Breaking Emulsions: Add a small amount of brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.

    • Product Loss: If your product has some water solubility, minimize the number of aqueous washes or back-extract the combined aqueous layers with your organic solvent. Always check a sample of the aqueous layer by TLC or LCMS to ensure you are not discarding your product.[13]

    • Odor Control: During workup and cleaning, rinse all glassware and contaminated materials with a dilute bleach solution.[12] Bleach effectively oxidizes residual thiol, neutralizing the odor. Liquid waste containing thiols should also be treated with bleach before disposal according to your institution's safety guidelines.

References

Technical Support Center: 3-Ethoxythiophenol Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 3-Ethoxythiophenol. This guide is designed for researchers, chemists, and process development professionals who are navigating the complexities of transitioning this synthesis from the laboratory bench to larger-scale production. Here, we address common challenges through a series of frequently asked questions and troubleshooting guides, grounded in established chemical principles and practical field experience.

Section 1: General Troubleshooting & FAQs for Thiophenol Synthesis

This section covers overarching issues common to the synthesis and handling of this compound, regardless of the specific synthetic route employed.

Q1: My final product yield is consistently low, and I've isolated a significant, higher-boiling point byproduct. What is this impurity and how can I prevent its formation?

A1: The most common byproduct in thiophenol synthesis is the corresponding disulfide, in this case, 3,3'-diethoxydiphenyl disulfide. Thiophenols are highly susceptible to oxidation, especially in the presence of atmospheric oxygen under neutral or basic conditions.[1]

Causality & Mechanism: The thiolate anion (ArS⁻), which is readily formed from the thiol (ArSH) in the presence of a base, is extremely easy to oxidize. Even trace amounts of air can initiate the coupling of two thiophenol molecules to form a disulfide bond and water.[1]

4 ArSH + O₂ → 2 ArS-SAr + 2 H₂O

Troubleshooting & Prevention Strategy:

  • Maintain an Inert Atmosphere: During the reaction, workup, and purification stages, it is critical to operate under an inert atmosphere (e.g., Nitrogen or Argon). This minimizes the product's exposure to oxygen.

  • Controlled pH During Workup: When neutralizing the reaction mixture or performing extractions, avoid letting the aqueous layer become basic for extended periods. If a basic wash is necessary, perform it quickly and at a low temperature.

  • Degas Solvents: For scale-up operations, using degassed solvents for workup and purification can significantly reduce the presence of dissolved oxygen.

  • Reductive Workup: Consider adding a small amount of a mild reducing agent, such as sodium bisulfite (NaHSO₃) or sodium borohydride (NaBH₄), during the workup phase.[1] This can reduce any disulfide formed back to the desired thiophenol before final isolation.

Q2: The potent, unpleasant odor of this compound is a major operational challenge. What are the best practices for odor control and safe handling during scale-up?

A2: The stench of thiophenols is a significant environmental, health, and safety (EHS) concern.[2] Effective containment and neutralization are non-negotiable for any scale-up activity.

Best Practices for Odor Management & Safety:

  • Engineering Controls: All operations must be conducted in a well-ventilated chemical fume hood or a closed-system reactor. Ensure that the exhaust is properly scrubbed before release.

  • Neutralization: A solution of sodium hypochlorite (bleach) is highly effective at oxidizing and neutralizing thiols. Keep bleach solutions readily available to decontaminate glassware, spills, and vent lines.

  • Personal Protective Equipment (PPE): Standard PPE includes chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat. For larger quantities or in case of poor ventilation, a respirator with a cartridge suitable for organic vapors is recommended.[3]

  • Waste Handling: All liquid and solid waste containing this compound must be treated as hazardous.[4] Quench waste streams with an excess of bleach solution before collection in designated hazardous waste containers.

Section 2: Route-Specific Troubleshooting Guides

The challenges encountered during scale-up are often specific to the chosen synthetic pathway. Below, we address issues related to the most common routes to this compound.

Guide 1: Synthesis via Reduction of 3-Ethoxybenzenesulfonyl Chloride

This is a robust and frequently used method, but it presents challenges related to reaction control and reagent handling.[5] The general two-step process involves converting 3-ethoxyaniline to the sulfonyl chloride, followed by reduction.

G cluster_0 Step 1: Sulfonyl Chloride Formation cluster_1 Step 2: Reduction A 3-Ethoxyaniline B Diazotization (NaNO₂, HCl, 0-5°C) A->B C Sulfonylation (SO₂, CuCl₂) B->C D 3-Ethoxybenzenesulfonyl Chloride C->D E 3-Ethoxybenzenesulfonyl Chloride D->E Intermediate Isolation F Reduction (e.g., Zn / H₂SO₄) E->F G Crude this compound F->G H Workup & Purification G->H I Final Product H->I

Caption: Key stages in the synthesis of this compound via sulfonyl chloride reduction.

A1: This is a classic scale-up challenge where the surface-area-to-volume ratio decreases, making heat dissipation less efficient. The vigorous reaction you're observing is due to the rapid generation of hydrogen gas and the exothermic nature of the reduction.[5]

Mitigation Strategies:

  • Reverse Addition: Instead of adding the reducing agent (zinc dust) to the acidic solution of the sulfonyl chloride, consider adding the sulfonyl chloride solution slowly to a well-stirred slurry of zinc dust in acid. This allows for better control over the reaction rate.

  • Temperature Control: It is absolutely essential to maintain the temperature at 0°C or below during the initial addition phase.[5] Use a robust cooling system (e.g., a jacketed reactor with a chiller) rather than a simple ice bath, which may not provide sufficient cooling capacity at scale.

  • Stirring Efficiency: Inadequate stirring can create localized hot spots where the reaction can run away. Ensure that the mechanical stirrer is powerful enough to maintain a homogenous suspension of the zinc dust.[5]

  • Controlled Warming: After the initial addition, allow the reaction to warm to room temperature slowly and under controlled conditions. Be prepared to apply cooling if the temperature rises too quickly.[5]

A2: Incomplete reduction is often traced back to the quality of reagents, reaction conditions, or insufficient reaction time.

Troubleshooting Checklist:

  • Zinc Dust Quality: Use high-purity, fine-particle zinc dust. Older or partially oxidized zinc will have lower reactivity.

  • Acid Stoichiometry: Ensure a sufficient excess of acid is used. The reaction consumes acid, and a deficit will halt the reduction. For reduction with zinc, at least 3 moles of acid per mole of sulfonyl chloride are recommended.[6]

  • Reaction Time: The reduction can be slow. At scale, reaction times may need to be extended. Monitor the reaction progress using an appropriate technique (e.g., TLC or HPLC) to ensure it has gone to completion.

  • Alternative Reducing Agents: If zinc/acid proves too problematic for your setup, consider alternative reagents.

Reducing AgentTypical ConditionsProsCons
Zn / H₂SO₄ 0°C to RT, aqueousInexpensive, effectiveHighly exothermic, H₂ evolution
SnCl₂ / HCl RT to reflux, alcoholic solventMilder than Zn/acidStoichiometric tin waste
Triphenylphosphine (PPh₃) Reflux in tolueneHigh yield, simple workupAtomic inefficiency, phosphine oxide byproduct

This table summarizes common reducing agents for sulfonyl chlorides.[5][7][8]

Guide 2: Synthesis via the Newman-Kwart Rearrangement

This route converts an accessible starting material, 3-ethoxyphenol, into the desired thiophenol. It involves forming an O-aryl thiocarbamate, followed by thermal rearrangement and hydrolysis.[9][10]

G A 3-Ethoxyphenol B O-Aryl Dimethylthiocarbamate (Intermediate) A->B + (CH₃)₂NCSCl + Base C S-Aryl Dimethylthiocarbamate (Intermediate) B->C Thermal Rearrangement (High Temp, ~250°C) D This compound (Product) C->D Hydrolysis (e.g., KOH / H₂O)

Caption: The three-step sequence for converting a phenol to a thiophenol via the Newman-Kwart rearrangement.

A3: This is the primary drawback of the traditional Newman-Kwart rearrangement.[11] High temperatures can lead to a host of side reactions, especially if trace impurities are present.

Solutions for Milder Conditions:

  • High-Boiling Polar Solvents: Running the reaction in a high-boiling, polar solvent such as diphenyl ether or N-methyl-2-pyrrolidone (NMP) can help to better moderate the temperature and may facilitate the rearrangement at a slightly lower temperature.[11]

  • Catalytic Methods: Modern organic chemistry offers alternatives that avoid extreme heat.

    • Palladium Catalysis: Certain palladium catalysts can facilitate the rearrangement at much lower temperatures (e.g., 100 °C).[10]

    • Photoredox Catalysis: It has been demonstrated that organic photoredox catalysts can mediate the Newman-Kwart rearrangement at ambient temperature using visible light, representing a significant process safety and purity improvement.[12] While scaling up photochemical reactions has its own challenges, it may be a viable option for high-value products.

A4: The efficiency of this first step is crucial for the overall success of the synthesis. The key is effective deprotonation of the 3-ethoxyphenol.

Optimization Tips:

  • Base Selection: For a relatively acidic phenol, a strong tertiary amine base may be sufficient.[11] However, for a more reliable and complete reaction at scale, it is better to pre-deprotonate the phenol using a stronger base like potassium hydroxide or sodium hydride in an appropriate solvent (e.g., THF, DMF) before adding the N,N-dimethylthiocarbamoyl chloride.[13]

  • Reagent Purity: Ensure the N,N-dimethylthiocarbamoyl chloride is of high purity and is not partially hydrolyzed, as this can complicate the reaction.

  • Temperature Control: The initial reaction can be exothermic. Add the thiocarbamoyl chloride slowly to the phenoxide solution while maintaining cooling (e.g., <10-15 °C) to prevent side reactions.[13]

References

Technical Support Center: A Researcher's Guide to Purifying 3-Ethoxythiophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Ethoxythiophenol. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile thiol. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the common challenges associated with obtaining high-purity this compound for your critical applications.

Introduction: The Challenge of Thiol Purity

This compound (C₈H₁₀OS) is a valuable intermediate in organic synthesis. However, like many thiols, it is susceptible to oxidation and can be challenging to purify due to the presence of closely related impurities. The most common route to its synthesis involves the reduction of 3-ethoxybenzenesulfonyl chloride. This process, while effective, can introduce several impurities that may interfere with subsequent reactions. This guide provides a systematic approach to identifying and removing these impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

A1: The primary impurities depend on the synthetic route and handling, but typically include:

  • 3,3'-Diethoxydiphenyl disulfide: This is the most common impurity, formed by the oxidation of this compound in the presence of air.[1]

  • 3-Ethoxybenzenesulfonyl chloride: Unreacted starting material from the synthesis.

  • 3-Ethoxybenzenesulfonic acid: Formed by the hydrolysis of the starting sulfonyl chloride.[2][3]

  • Residual solvents: Solvents used in the reaction and workup.

Q2: How can I minimize the formation of the disulfide impurity during my experiment and workup?

A2: To minimize oxidation, it is crucial to work under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during the workup and purification steps. Degassing your solvents can also be beneficial. If disulfide formation is unavoidable, it can often be reversed by treatment with a reducing agent.[1]

Q3: What analytical techniques are best for assessing the purity of my this compound sample?

A3: A combination of techniques is recommended for a comprehensive assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are excellent for identifying the main product and quantifying impurities if a certified internal standard is used.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly sensitive for detecting volatile impurities and provides structural information from the fragmentation patterns.[4][5]

  • Thin-Layer Chromatography (TLC): A quick and easy method to get a qualitative idea of the number of components in your mixture and to determine an appropriate solvent system for flash chromatography.[6]

Q4: What are the recommended storage conditions for purified this compound?

A4: To maintain purity, this compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) at a low temperature (2-8°C is common) and protected from light.[1] This minimizes the risk of oxidation to the disulfide.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you might encounter during the purification of this compound.

Problem: My NMR spectrum shows complex signals in the aromatic region, and my mass spec indicates a higher molecular weight species.

Likely Cause: Significant formation of 3,3'-diethoxydiphenyl disulfide.

Solutions:

  • Reductive Workup: Before final purification, the crude product can be treated with a reducing agent to convert the disulfide back to the thiol.

  • Chromatographic Separation: Flash column chromatography can separate the thiol from the less polar disulfide.

Problem: My purified product is an oil, but the literature reports it as a liquid. It also has a broad boiling point range during distillation.

Likely Cause: Contamination with non-volatile impurities, such as 3-ethoxybenzenesulfonic acid.

Solutions:

  • Aqueous Wash: Before distillation, wash the crude product with a dilute sodium bicarbonate solution to remove acidic impurities like the sulfonic acid.

  • Vacuum Distillation: This is the most effective method for separating the desired liquid thiol from non-volatile or high-boiling point impurities.[7]

Problem: I see a persistent impurity in my GC-MS that doesn't correspond to the disulfide or starting material.

Likely Cause: A side product from the synthesis or a persistent solvent impurity.

Solution:

  • Fractional Vacuum Distillation: A careful fractional distillation under reduced pressure may be able to separate components with close boiling points.

  • Preparative HPLC: For very challenging separations, preparative high-performance liquid chromatography (HPLC) can offer superior resolution.

Purification Method Selection

The choice of purification method depends on the nature and quantity of the impurities present. The following flowchart provides a decision-making guide.

Purification_Workflow Purification Strategy for this compound start Crude this compound tlc_analysis Analyze by TLC/GC-MS start->tlc_analysis disulfide_check Disulfide present? tlc_analysis->disulfide_check chromatography Flash Chromatography tlc_analysis->chromatography Complex Mixture acid_check Acidic impurities present? disulfide_check->acid_check No reductive_workup Reductive Workup (e.g., with NaBH4 or DTT) disulfide_check->reductive_workup Yes aqueous_wash Aqueous Wash (e.g., NaHCO3 solution) acid_check->aqueous_wash Yes distillation Vacuum Distillation acid_check->distillation No, minor impurities reductive_workup->acid_check aqueous_wash->distillation purity_check Assess Purity (NMR, GC-MS) distillation->purity_check chromatography->purity_check pure_product Pure this compound purity_check->pure_product

Caption: A decision-making flowchart for purifying this compound.

Detailed Experimental Protocols

Protocol 1: Purification by Vacuum Distillation

This method is ideal for removing non-volatile impurities and those with significantly different boiling points.

Step-by-Step Methodology:

  • Preparation: Ensure your distillation apparatus is clean, dry, and assembled correctly for vacuum distillation. Use ground glass joints with appropriate grease to ensure a good seal.

  • Charge the Flask: Place the crude this compound into a round-bottom flask, adding a magnetic stir bar for smooth boiling. Do not fill the flask more than two-thirds full.

  • Evacuate the System: Slowly apply vacuum to the system. A typical vacuum for this type of distillation is in the range of 1-10 mmHg.

  • Heating: Gently heat the distillation flask using a heating mantle. The boiling point of this compound is approximately 99°C at 8 mmHg.[8] Adjust the heating to achieve a slow, steady distillation rate (1-2 drops per second).

  • Collect Fractions: Collect any initial low-boiling fractions separately. Then, collect the main fraction of this compound at its expected boiling point.

  • Termination: Once the main fraction is collected, stop the heating and allow the system to cool before slowly releasing the vacuum.

Protocol 2: Purification by Flash Column Chromatography

This technique is effective for separating impurities with similar boiling points but different polarities, such as the disulfide dimer.[9][10]

Step-by-Step Methodology:

  • Solvent System Selection: Use Thin-Layer Chromatography (TLC) to determine an appropriate eluent system. A good starting point is a mixture of hexane and ethyl acetate.[11] The ideal system will give the this compound an Rf value of approximately 0.25-0.35.[6]

  • Column Packing: Pack a glass column with silica gel, typically as a slurry in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the chosen solvent system. Apply gentle air pressure to maintain a steady flow rate.

  • Fraction Collection: Collect fractions in test tubes or flasks.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Impurity Profile and Purification Outcomes

The following table summarizes the common impurities and the expected purity levels after applying the recommended purification techniques.

ImpurityTypical SourceBoiling Point (°C)Purification MethodExpected Purity
3,3'-Diethoxydiphenyl disulfideOxidation of product> 250 (est.)Flash Chromatography, Reductive Workup> 98%
3-Ethoxybenzenesulfonyl chlorideUnreacted starting material~135-137 @ 10 mmHgVacuum Distillation, Aqueous Wash> 99%
3-Ethoxybenzenesulfonic acidHydrolysis of starting materialNon-volatileAqueous Wash, Vacuum Distillation> 99%

Relationship Between Impurities and Purification Methods

The following diagram illustrates the relationship between the common impurities and the most effective methods for their removal.

Impurity_Purification Impurity vs. Purification Method Disulfide 3,3'-Diethoxydiphenyl disulfide FlashChrom Flash Chromatography Disulfide->FlashChrom Effective Separation ReductiveWorkup Reductive Workup Disulfide->ReductiveWorkup Converts to Thiol SulfonylChloride 3-Ethoxybenzenesulfonyl chloride VacDistill Vacuum Distillation SulfonylChloride->VacDistill Separates by B.P. AqWash Aqueous Wash SulfonylChloride->AqWash Slow Hydrolysis SulfonicAcid 3-Ethoxybenzenesulfonic acid SulfonicAcid->VacDistill Remains in Flask SulfonicAcid->AqWash Removes as Salt

Caption: A concept map showing the most effective purification methods for common impurities.

References

Stabilizing 3-Ethoxythiophenol for long-term storage

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: Stabilizing 3-Ethoxythiophenol

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for this compound. This guide is designed to provide you with in-depth, practical solutions for the long-term storage and stabilization of this versatile but sensitive reagent. We understand the critical importance of maintaining reagent purity and stability for the success and reproducibility of your experiments. This resource addresses common challenges and questions in a direct, question-and-answer format, grounded in established chemical principles and field-proven experience.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound sample unstable, and what are the primary signs of degradation?

This compound, like most thiophenols, is susceptible to oxidation. The primary degradation pathway involves the oxidation of the thiol (-SH) group. In the presence of atmospheric oxygen, two thiol molecules can couple to form 3,3'-diethoxydiphenyl disulfide.[1][2][3][4][5] This process can be accelerated by exposure to light, heat, and trace metal impurities.

Primary Signs of Degradation:

  • Color Change: Pure this compound is a colorless to light yellow liquid.[6] A noticeable darkening or change to a deeper yellow or brown hue often indicates the formation of disulfide impurities and other degradation byproducts.

  • Appearance: The liquid may become cloudy or hazy due to the formation of less soluble disulfide products or polymers.[7]

  • Odor Change: While thiols are known for their strong stench, experienced users may notice a subtle change in the odor profile as degradation occurs.[7][8][9]

Q2: What is the single most critical factor for ensuring the long-term stability of this compound?

Exclusion of air (oxygen) is paramount. The thiol group is readily oxidized, and this is the main route of decomposition.[8][10] Storing the compound under an inert atmosphere, such as high-purity argon or nitrogen, is the most effective measure you can take to prevent the formation of the corresponding disulfide.[10][11] While temperature control is important, even refrigerated samples will degrade if repeatedly exposed to air.

Q3: What are the ideal storage conditions (atmosphere, temperature, container) for this compound?

To maximize shelf-life and maintain purity, a multi-faceted approach to storage is required. The following table summarizes the recommended conditions based on safety data sheets and general chemical principles for handling air-sensitive reagents.

ParameterRecommendationRationale & Key Considerations
Atmosphere High-purity Argon or NitrogenInert gases displace oxygen, directly inhibiting the primary oxidative degradation pathway.[10][11] Argon is denser than air and can provide a better protective blanket, but nitrogen is often more readily available and is sufficient for most applications.
Temperature 2-8°CRefrigeration slows down the rate of all chemical reactions, including degradation.[12][13] Use an explosion-proof or lab-safe refrigerator. Do not store in a freezer unless you have verified the freezing point to avoid phase change issues.
Container Amber Glass Bottle with Septum CapAmber glass protects the compound from light, which can catalyze oxidation. A tightly sealed container, preferably with a PTFE-lined cap or a secure septum, prevents ingress of air and moisture.[6][11]
Handling Use Air-Sensitive TechniquesAlways handle the material in a fume hood.[14][15] When dispensing, use techniques such as cannula transfer or a syringe through a septum under a positive pressure of inert gas to avoid introducing air into the stock bottle.[10]
Q4: Can I use chemical stabilizers or antioxidants with this compound?

Yes, for certain applications, the addition of a stabilizer can be beneficial, particularly if the material will be part of a formulation that is handled frequently. However, the stabilizer must be compatible with your downstream chemistry.

Common Stabilizer Classes for Thiols:

  • Hindered Phenols: Compounds like Butylated Hydroxytoluene (BHT) or 2,6-di-tert-butyl-p-methylphenol are radical scavengers that can inhibit oxidation pathways.[16]

  • Quinones: Hydroquinone (HQ) and Monomethyl Ether Hydroquinone (MEHQ) are effective polymerization inhibitors and antioxidants.[16]

It is critical to start with a very low concentration (e.g., 100-500 ppm) and verify that the stabilizer does not interfere with your reaction. The choice of stabilizer is highly dependent on the specific thiol-containing formulation.[16][17]

Troubleshooting Guide

Problem: My freshly opened bottle of this compound is already yellow.
  • Plausible Cause: While pure this compound is colorless, a very light yellow tint can be present even in high-purity material due to minute amounts of oxidized species formed during manufacturing and packaging.[6][9] This is not always indicative of significant degradation.

  • Solution: Before use, verify the purity using an appropriate analytical method (e.g., GC-MS, ¹H NMR). In ¹H NMR, the thiol proton (-SH) will have a characteristic chemical shift, while the formation of the disulfide will lead to the disappearance of this peak and subtle shifts in the aromatic protons. If the purity is acceptable for your application, proceed with the experiment but ensure rigorous inert atmosphere techniques to prevent further degradation.

Problem: I ran an NMR on my stored sample and the thiol (-SH) peak has disappeared or is significantly diminished.
  • Plausible Cause: This is a definitive sign of oxidation. The thiol has converted to the 3,3'-diethoxydiphenyl disulfide.

  • Solution: The material is no longer suitable for reactions requiring the free thiol. You have two options:

    • Purification: If the quantity is sufficient and the material is valuable, you may be able to reduce the disulfide back to the thiol using a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), followed by re-purification (e.g., distillation or chromatography). This is an advanced procedure and should be approached with caution.

    • Disposal: For most routine lab work, the most practical solution is to dispose of the degraded material according to your institution's hazardous waste guidelines and obtain a fresh bottle.[14][15]

Experimental Protocols & Visualizations

Protocol 1: Preparing this compound for Long-Term Storage

This protocol details the steps for aliquoting and storing this compound under an inert atmosphere to maximize its shelf life.

Materials:

  • Main stock bottle of this compound

  • Several small (2-5 mL) amber glass vials with PTFE-lined screw caps or septum caps

  • High-purity argon or nitrogen gas source with regulator and tubing

  • Schlenk line or manifold (optional, but recommended)

  • Syringes and needles (if using septum caps)

  • Parafilm or electrical tape

Procedure:

  • Prepare Vials: Ensure vials and caps are clean and completely dry. Place them in a vacuum oven overnight if possible to remove all traces of moisture.

  • Purge Vials: Flush each vial with argon or nitrogen for 1-2 minutes to displace all air. If using a Schlenk line, you can perform several vacuum/backfill cycles.

  • Set Up Inert Atmosphere: In a fume hood, set up a gentle positive pressure of inert gas flowing into the main stock bottle of this compound via a needle through the septum. Use a second, wider-gauge needle as a gas outlet.

  • Aliquot: Using a clean, dry, inert-gas-flushed syringe, carefully withdraw the desired amount of this compound from the main bottle.

  • Transfer: Quickly transfer the liquid into one of the pre-purged vials.

  • Seal: Immediately cap the vial tightly.

  • Reinforce Seal: Wrap the cap-vial interface with Parafilm or electrical tape for an extra barrier against air ingress.

  • Label and Store: Clearly label the vial with the chemical name, date, and "Stored under Ar/N₂". Place the vial in a designated, properly ventilated refrigerator at 2-8°C.[12]

Visualization 1: Primary Degradation Pathway

The following diagram illustrates the oxidative coupling of this compound to its corresponding disulfide, the primary cause of instability.

Figure 1: Oxidation of this compound cluster_reactants Reactants cluster_conditions Conditions cluster_products Products Thiol1 This compound Disulfide 3,3'-Diethoxydiphenyl Disulfide (Impurity) Thiol1->Disulfide Thiol2 This compound Thiol2->Disulfide Oxygen O₂ (Air) Oxygen->Disulfide Oxidant Catalysts Light, Heat, Metal Traces Catalysts->Disulfide Accelerants Water H₂O Figure 2: Workflow for Stabilizing this compound A Receive or Synthesize This compound B Select Storage Container (Amber Glass Vial w/ Septum) A->B C Dry & Purge Vials with Inert Gas (Ar or N₂) B->C D Aliquot Under Inert Atmosphere C->D E Seal Tightly & Wrap with Parafilm D->E F Store in Refrigerator (2-8°C) E->F G Verify Purity (e.g., NMR) Before Use F->G

References

Technical Support Center: 3-Ethoxythiophenol Reaction Work-up

Author: BenchChem Technical Support Team. Date: January 2026

As Senior Application Scientists, we understand that working with aromatic thiols like 3-Ethoxythiophenol presents unique challenges that can impact reaction yield, purity, and laboratory safety. This guide is structured to provide direct answers to common problems encountered during the work-up of reactions involving this reagent. We will move from foundational knowledge to specific troubleshooting protocols, explaining the chemical principles behind each recommendation to empower you in your research.

Frequently Asked Questions (FAQs)

Q1: What are the most critical safety precautions when working with this compound?

A1: The primary concerns are its potent stench and potential for harmful exposure.[1][2]

  • Odor Control: The stench of thiols is extremely pervasive.[1][2] Always handle this compound and its reaction mixtures inside a certified chemical fume hood. All exhaust from vacuum pumps or rotary evaporators should be passed through a bleach trap to neutralize thiol vapors.[3]

  • Personal Protective Equipment (PPE): Standard PPE, including safety goggles, a lab coat, and gloves, is mandatory.[1][2][4] Consider double-gloving, as thiols can sometimes permeate standard nitrile gloves over time.

  • Waste Disposal: All liquid and solid waste containing this compound must be quenched with an oxidizing agent like bleach before being sent for disposal to neutralize the odor and reactivity.[3]

Q2: My reaction is complete. What is the biggest risk to my product during work-up?

A2: The single most common side reaction is the oxidation of the thiol group (-SH) to form a disulfide dimer (3,3'-diethoxydiphenyl disulfide).[5][6] This occurs readily in the presence of atmospheric oxygen, especially under basic conditions or in the presence of certain metal catalysts.[7][8] The disulfide is a common impurity that can be difficult to separate from the desired product due to similar polarities.

Q3: Why is my crude product a yellow or amber oil, even if the desired product is colorless?

A3: While this compound itself is a clear to light yellow liquid, the formation of the disulfide dimer and other minor oxidized impurities can impart a yellow or amber color to the crude product.[4][9] This coloration is a strong indicator that some degree of oxidation has occurred during the reaction or, more commonly, during the work-up procedure.

Troubleshooting Guides & Protocols

This section addresses specific experimental problems in a structured format, providing both the underlying cause and actionable solutions.

Issue 1: Disulfide Dimer Contamination Detected in Crude Product

This is the most frequent challenge. The disulfide forms via oxidative coupling of two thiol molecules.

G cluster_prevention Prevention (During Reaction & Quench) cluster_remediation Remediation (Post-Work-up) Start Reaction Complete Inert Maintain Inert Atmosphere (N2 or Ar) Start->Inert Degas Use Degassed Solvents for Work-up Inert->Degas Quench Quench with a Reducing or Mildly Acidic Solution Degas->Quench Identify Disulfide Detected (TLC, NMR, LCMS) Quench->Identify Proceed to Standard Work-up Reduce Reductive Work-up (e.g., NaBH4, TCEP) Identify->Reduce If significant amount Purify Chromatographic Separation Identify->Purify If minor impurity & separable Reduce->Purify To remove reducing agent & salts caption Workflow for Managing Disulfide Formation. G Start Emulsion Forms in Separatory Funnel Brine Add Saturated Brine (NaCl) and Swirl Gently Start->Brine Filter Filter through Celite® or Glass Wool Brine->Filter If emulsion persists Centrifuge Transfer to Centrifuge Tubes and Spin Filter->Centrifuge If still unresolved Solvent Change Extraction Solvent (e.g., from EtOAc to DCM) Centrifuge->Solvent As a last resort caption Decision Tree for Breaking Emulsions.

References

Technical Support Center: Catalyst Selection for 3-Ethoxythiophenol Involved Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving 3-Ethoxythiophenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and troubleshoot common issues encountered during experimentation. As your virtual application scientist, my goal is to provide not just protocols, but the underlying rationale to empower you to make informed decisions in your research.

Part 1: Frequently Asked Questions (FAQs) - Catalyst Selection for Key Transformations

This section addresses the most common initial questions regarding catalyst systems for reactions with this compound, primarily focusing on the formation of carbon-sulfur (C-S) bonds, a cornerstone transformation in medicinal and materials chemistry.

Q1: What are the primary catalytic systems for C-S cross-coupling with this compound?

The two most prevalent and robust strategies for forming aryl thioethers from this compound are Palladium-catalyzed Buchwald-Hartwig type couplings and Copper-catalyzed Ullmann type condensations.[1][2] Each system has distinct advantages and is suited for different experimental constraints.

  • Palladium-Catalyzed Systems: These are highly versatile and generally offer milder reaction conditions and broader functional group tolerance. The key to success is the selection of an appropriate phosphine ligand, which is critical for stabilizing the palladium catalyst and facilitating the catalytic cycle.[3]

  • Copper-Catalyzed Systems: Often more cost-effective, copper catalysis is a classic method for C-S bond formation.[4] Modern protocols have overcome many of the traditional limitations (e.g., high temperatures), with some systems operating efficiently under ligand-free conditions, simplifying purification.[5]

FeaturePalladium-Catalyzed (Buchwald-Hartwig Type)Copper-Catalyzed (Ullmann Type)
Metal Source Pd(OAc)₂, Pd₂(dba)₃, Pd/C[6][7]CuI, CuO Nanoparticles, Cu Single-Atom Catalysts[5][8][9]
Ligand Crucial. Bulky, electron-rich monophosphines (e.g., XPhos, SPhos) or specific bidentate phosphines.[10][11]Often optional (ligand-free) or uses simple N- or O-based ligands.[5]
Base Strong, non-nucleophilic bases (e.g., NaOt-Bu, LHMDS).[7][12]Inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).[8][13]
Temperature Room temperature to moderate heat (80-110 °C).[7][11]Historically high, now often moderate to high (100-140 °C).[1][8]
Advantages High functional group tolerance, high yields, well-understood mechanism, extensive ligand library for optimization.[2][3]Low cost, ligand-free options simplify purification, effective for electron-deficient aryl halides.[4][5]
Disadvantages High cost of Pd and ligands, potential for phosphine-related side products, sensitivity to catalyst poisoning.[11]Can require higher temperatures, sometimes lower functional group tolerance, mechanism can be complex.[1]
Q2: For a Buchwald-Hartwig C-S coupling, how do I select the right palladium catalyst and ligand?

The success of a palladium-catalyzed C-S coupling hinges almost entirely on the ligand. The thiol's sulfur atom is a notorious poison for late transition metal catalysts due to its strong coordination properties.[11] The ligand must be sterically bulky and electron-rich to protect the palladium center and promote the key steps of the catalytic cycle: oxidative addition and reductive elimination.[3]

For substrates like this compound, biaryl monophosphine ligands (the "Buchwald ligands") are the state-of-the-art.[11] They create a coordinatively unsaturated, reactive Pd(0) species that readily undergoes oxidative addition while their bulk accelerates the final C-S bond-forming reductive elimination.

cluster_0 Catalyst Selection Workflow for Pd-catalyzed C-S Coupling Start Define Coupling Partners (this compound + Aryl Halide) Aryl_Halide Aryl Halide Reactivity? (I > Br > OTf >> Cl) Start->Aryl_Halide Ligand_Choice Select Ligand Class Aryl_Halide->Ligand_Choice High Reactivity (I, Br) Aryl_Halide->Ligand_Choice Low Reactivity (Cl) Base_Solvent Select Base & Solvent Ligand_Choice->Base_Solvent Start with Gen 4 Ligand (e.g., XPhos, SPhos) Optimization Reaction Optimization Base_Solvent->Optimization Base: NaOtBu Solvent: Toluene/Dioxane Success Successful Coupling Optimization->Success Monitor & Adjust (Temp, Conc.)

Caption: Catalyst selection workflow for Pd-catalyzed C-S coupling.

Q3: When is a copper-based catalyst the better choice?

Consider a copper-catalyzed Ullmann-type reaction under these circumstances:

  • Cost-Sensitivity: Copper catalysts are significantly cheaper than palladium systems, making them ideal for large-scale synthesis.[4]

  • Simplified Purification: If a ligand-free system (e.g., with CuI) is effective, it eliminates phosphine-related impurities, streamlining downstream processing.[5]

  • Substrate Reactivity: Ullmann couplings can be particularly effective for coupling thiols with electron-deficient aryl halides.[1]

Recent advances, such as copper single-atom catalysts on graphitic carbon nitride, offer excellent resistance to thiol poisoning and high reusability, presenting a green and scalable alternative to traditional methods.[8]

Q4: How critical are the base and solvent?

They are absolutely critical and their roles are interconnected.

  • Base Selection: The base's primary role is to deprotonate the this compound to form the active nucleophile, the thiolate.

    • For Buchwald-Hartwig reactions, strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) are required to ensure rapid deprotonation without competing in the catalytic cycle.[7]

    • For Ullmann reactions, inorganic bases like K₂CO₃ or Cs₂CO₃ are standard. The choice can influence reaction rates, with the more soluble Cs₂CO₃ often providing better results.[13]

  • Solvent Selection: The solvent must dissolve the reagents and, more importantly, it can influence the stability and activity of the catalytic species.[14]

    • Polar aprotic solvents like dioxane, toluene, DMF, or NMP are most common.[1][12]

    • Crucially, the solvent must be rigorously degassed. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) and can also directly oxidize the thiophenol to its disulfide, which is the most common side reaction.[7][15]

Part 2: Troubleshooting Guide

Even with optimized protocols, challenges can arise. This guide addresses the most common problems in a direct question-and-answer format.

Problem 1: My reaction shows low or no conversion of starting materials.

Q: I've assembled my Pd-catalyzed reaction, but the starting material is not being consumed. What's the likely cause?

A: This issue almost always points to catalyst inactivity or poisoning.

  • Catalyst Poisoning by Thiol: The sulfur in this compound can irreversibly bind to the palladium center, especially if the ligand is not bulky enough to prevent it.[11]

    • Solution: Switch to a bulkier, more electron-rich monophosphine ligand like XPhos or RuPhos. These ligands have been specifically designed to create a more robust catalytic system for challenging nucleophiles.[3]

  • Oxidation of the Catalyst: The active Pd(0) species is highly sensitive to oxygen. Inadequate degassing of your solvent and reagents is a common cause of failure.

    • Solution: Ensure your solvent is degassed using at least three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes. Assemble your reaction in a glovebox or under a positive pressure of inert gas.[7]

  • Poor Quality Base: The base, especially NaOt-Bu, can degrade upon exposure to air and moisture.

    • Solution: Use a fresh bottle of base or a recently opened bottle that has been stored correctly in a desiccator or glovebox.[12]

cluster_1 Troubleshooting: Low Conversion Start Low/No Conversion Check_Catalyst Is the Catalyst Active? Start->Check_Catalyst Check_Conditions Are Conditions Truly Inert? Check_Catalyst->Check_Conditions Yes Sol_Catalyst Solution: - Use bulkier ligand (e.g., XPhos) - Use pre-catalyst - Consider Cu-based system Check_Catalyst->Sol_Catalyst No Check_Reagents Are Reagents High Quality? Check_Conditions->Check_Reagents Yes Sol_Conditions Solution: - Rigorously degas solvent - Use glovebox/Schlenk line - Check for leaks Check_Conditions->Sol_Conditions No Sol_Reagents Solution: - Use fresh, anhydrous base - Purify starting materials - Check solvent purity Check_Reagents->Sol_Reagents No

Caption: Troubleshooting logic for low conversion issues.

Problem 2: My main side product is 1,2-bis(3-ethoxyphenyl)disulfane.

Q: I see a significant amount of the disulfide dimer of my starting material. How do I prevent this?

A: Disulfide formation is a result of the oxidative coupling of two thiophenol molecules. This is almost always caused by the presence of an oxidant, most commonly atmospheric oxygen.[16][17]

  • Primary Cause: Inadequate inert atmosphere technique.

    • Solution: This reinforces the need for meticulous degassing of all liquids and ensuring your reaction vessel is under a positive pressure of high-purity argon or nitrogen for the entire duration of the experiment. Do not underestimate small leaks in your apparatus.

  • Secondary Cause: Contaminated reagents or solvents.

    • Solution: Peroxides in solvents like THF or dioxane can promote oxidation. Use freshly purified or inhibitor-free, sparged solvents. Trace metal impurities can also catalyze this side reaction.[16]

Problem 3: My reaction works, but the yield is not reproducible.

Q: I have a protocol that gives me 90% yield one day and 40% the next. What causes this variability?

A: Poor reproducibility in cross-coupling reactions is often a sign of sensitivity to subtle, uncontrolled variables.

  • Reagent Purity & Handling: The most common culprits are the base and the solvent. As mentioned, NaOt-Bu is hygroscopic. The water content in your solvent can vary.

    • Solution: Implement a strict reagent handling protocol. Use a dedicated, fresh bottle of base for a series of experiments. Use anhydrous solvents from a solvent purification system or a freshly opened bottle.

  • Catalyst Pre-activation: The initial reduction of the Pd(II) precatalyst (like Pd(OAc)₂) to the active Pd(0) can be inconsistent.

    • Solution: Consider using a commercially available Pd(0) source (like Pd₂(dba)₃) or a pre-catalyst (e.g., XPhos Pd G3) which is designed for more reliable activation.

  • Reaction Concentration & Stirring: Seemingly minor changes can have a large impact. Inconsistent solvent volumes change the concentration, and inadequate stirring can lead to localized heating or poor mixing, affecting reaction rates.

    • Solution: Be meticulous with measurements. Use a consistent stir rate and ensure the stir bar is effectively mixing the entire reaction volume.

Part 3: Experimental Protocols

These protocols provide a robust starting point for your experiments. Always perform a thorough risk assessment before beginning any new procedure.

Protocol 1: General Procedure for Pd-Catalyzed C-S Coupling

This protocol is adapted for the coupling of this compound with an aryl bromide using a Buchwald ligand.

  • Materials:

    • Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)

    • XPhos ligand (4 mol%)

    • Sodium tert-butoxide (NaOt-Bu, 1.5 equiv)

    • Aryl Bromide (1.0 equiv)

    • This compound (1.2 equiv)

    • Anhydrous, degassed Toluene (to make 0.1 M solution)

  • Procedure:

    • To a flame-dried Schlenk flask under argon, add Pd(OAc)₂, XPhos, and NaOt-Bu.

    • Seal the flask, then evacuate and backfill with argon three times.

    • Add the aryl bromide (if solid) to the flask.

    • Add the specified volume of anhydrous, degassed toluene via syringe.

    • Add this compound via syringe, followed by the aryl bromide (if liquid).

    • Heat the reaction mixture to 100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Ligand-Free Cu-Catalyzed C-S Coupling

This protocol is adapted for the coupling of this compound with an aryl iodide.[5]

  • Materials:

    • Copper(I) Iodide (CuI, 5 mol%)

    • Potassium Carbonate (K₂CO₃, 2.0 equiv)

    • Aryl Iodide (1.0 equiv)

    • This compound (1.2 equiv)

    • Anhydrous, degassed DMF or NMP (to make 0.2 M solution)

  • Procedure:

    • To an oven-dried reaction vial, add CuI, K₂CO₃, and the aryl iodide (if solid).

    • Seal the vial with a septum cap and purge with argon.

    • Add the anhydrous, degassed solvent via syringe.

    • Add this compound via syringe, followed by the aryl iodide (if liquid).

    • Heat the reaction mixture to 120 °C in a pre-heated oil bath or heating block with vigorous stirring.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

    • Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.

    • Separate the layers, extract the aqueous layer with the organic solvent, and wash the combined organic layers with brine.

    • Dry over anhydrous sodium sulfate, concentrate in vacuo, and purify by column chromatography.

Part 4: Mechanistic Visualization

Understanding the catalytic cycle is key to rational optimization.

cluster_2 Buchwald-Hartwig C-S Coupling Cycle Pd0 L-Pd(0) OA L-Pd(II)(Ar)(X) Pd0->OA + Ar-X Oxidative Addition LC L-Pd(II)(Ar)(SR) OA->LC + R-S⁻ - X⁻ LC->Pd0 Reductive Elimination + Ar-S-R

Caption: Simplified catalytic cycle for Buchwald-Hartwig C-S coupling.

References

Validation & Comparative

A Comparative Guide to the Analytical Characterization of 3-Ethoxythiophenol

Author: BenchChem Technical Support Team. Date: January 2026

In the synthesis of fine chemicals and active pharmaceutical ingredients (APIs), the structural integrity and purity of starting materials and intermediates are non-negotiable. 3-Ethoxythiophenol, a versatile aromatic thiol, is a critical building block in numerous synthetic pathways. Its correct identification and the rigorous quantification of impurities are essential for ensuring the safety, efficacy, and reproducibility of the final products. This guide provides a comprehensive comparison of the primary analytical methods for the characterization of this compound, offering practical insights and experimental protocols for researchers, scientists, and drug development professionals.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for the structural confirmation of this compound.[1] It provides detailed information about the chemical environment of each atom in the molecule, allowing for unambiguous identification and the detection of structurally similar impurities.

Expertise & Experience: Why NMR is the First Choice

For a molecule like this compound, both ¹H and ¹³C NMR are indispensable. ¹H NMR provides a rapid and sensitive assessment of the proton framework, confirming the presence and connectivity of the ethoxy group and the aromatic protons. The chemical shifts and coupling constants of the aromatic protons are particularly informative for verifying the meta-substitution pattern. ¹³C NMR, while less sensitive, is crucial for confirming the carbon backbone and detecting the presence of isomeric impurities that might be difficult to resolve by ¹H NMR alone.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Accurately weigh 10-20 mg of the this compound sample and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a good first choice for its ability to dissolve a wide range of organic compounds.[2]

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a field strength of 400 MHz or higher, for optimal signal dispersion.

  • ¹H NMR Acquisition:

    • Employ a standard single-pulse experiment.

    • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

    • Set a relaxation delay of at least 5 seconds to ensure accurate integration, which is crucial for quantitative analysis.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse sequence to simplify the spectrum and enhance sensitivity.

    • A larger number of scans (1024 or more) is typically required due to the low natural abundance of ¹³C.

  • Data Processing: Process the raw data (Free Induction Decay) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shift scale to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Data Interpretation
  • ¹H NMR: Expect to observe a triplet around 1.4 ppm (CH₃), a quartet around 4.0 ppm (OCH₂), a singlet for the thiol proton (SH), and a series of multiplets in the aromatic region (6.7-7.2 ppm). The integration of these signals should correspond to the number of protons in each group (3H, 2H, 1H, and 4H, respectively).

  • ¹³C NMR: The spectrum will show distinct signals for the methyl, methylene, and aromatic carbons. The chemical shifts will be characteristic of their electronic environment.

Trustworthiness & Self-Validation

The predictive power of NMR chemical shifts and coupling constants provides an inherent self-validation system. The observed spectrum can be compared with theoretically predicted spectra or data from reference databases to provide a high degree of confidence in the structural assignment.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample This compound NMR_Tube NMR Tube Sample->NMR_Tube Dissolve Solvent Deuterated Solvent (e.g., CDCl3) Solvent->NMR_Tube Spectrometer NMR Spectrometer (≥400 MHz) NMR_Tube->Spectrometer Insert FID Free Induction Decay (FID) Spectrometer->FID Acquire FID Processing Fourier Transform, Phase & Baseline Correction FID->Processing Analysis Structural Elucidation & Purity Assessment Processing->Analysis GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_output Data Output & Interpretation Sample This compound Diluted_Sample Diluted Sample Sample->Diluted_Sample Dilute Solvent Volatile Solvent Solvent->Diluted_Sample GC_MS Gas Chromatograph- Mass Spectrometer Diluted_Sample->GC_MS Inject Chromatogram Chromatogram GC_MS->Chromatogram Mass_Spectrum Mass Spectrum GC_MS->Mass_Spectrum Results Purity Assessment & Impurity Identification Chromatogram->Results Mass_Spectrum->Results

References

A Comparative Purity Analysis of 3-Ethoxythiophenol: A Methodological Showdown Between HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

In the landscape of pharmaceutical synthesis, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 3-Ethoxythiophenol, a key organosulfur building block, is no exception. Its reactive thiol group and aromatic structure make it a valuable precursor, but also susceptible to a range of impurities that can arise during synthesis and storage. Ensuring its purity is paramount, and for this critical task, two analytical techniques stand as the workhorses of the modern laboratory: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

This guide provides an in-depth, objective comparison of these two powerful techniques for the purity assessment of this compound. Moving beyond a simple recitation of steps, we will delve into the causality behind methodological choices, establish self-validating experimental frameworks, and ground our discussion in authoritative analytical principles.

The Analytical Challenge: Understanding this compound and Its Potential Impurities

The synthesis of thiophenols often involves the reduction of corresponding benzenesulfonyl chlorides[5][6][7][8]. This synthetic route points to several potential process-related impurities:

  • Starting Material: Unreacted 3-ethoxybenzenesulfonyl chloride.

  • Intermediate: The corresponding sulfinic acid.

  • Oxidation Product: Bis(3-ethoxyphenyl) disulfide, formed by the oxidative coupling of two thiophenol molecules, a common fate for thiols[9].

  • Related Impurities: Isomers or other substituted phenols that may have been present in the starting materials.

The ideal analytical method must be able to separate this compound from these potential impurities and quantify them with high sensitivity and accuracy.

Head-to-Head: HPLC vs. GC-MS for this compound Analysis

The choice between HPLC and GC-MS is fundamentally dictated by the analyte's volatility and thermal stability. HPLC is the preferred method for non-volatile or thermally labile compounds, while GC-MS excels in the analysis of volatile and semi-volatile substances[10].

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Analyte Suitability Ideal for non-volatile and thermally unstable compounds.Best for volatile and thermally stable compounds.
Sample Preparation Simple dissolution in a suitable solvent.May require derivatization to increase volatility and thermal stability.
Detection Commonly UV-Vis, offering good quantification but limited identification.Mass Spectrometry, providing definitive structural information and identification.
Sensitivity Can be enhanced with derivatization for fluorescence detection.Inherently sensitive, especially in selected ion monitoring (SIM) mode.
Impurity Identification Requires collection of fractions for further analysis (e.g., by MS) or comparison with known standards.Provides mass spectra of impurities for tentative identification via library searching.

Experimental Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

The aromatic ring in this compound allows for direct detection by UV spectrophotometry. Phenol, a similar chromophore, exhibits a maximum absorbance (λmax) at 275 nm[11]. We can therefore postulate a similar λmax for this compound, making HPLC with UV detection a straightforward and robust method for purity analysis.

Causality of Methodological Choices:
  • Reverse-Phase Chromatography: A C18 column is selected due to its versatility and effectiveness in separating moderately polar to non-polar compounds like this compound and its likely impurities from a polar mobile phase.

  • Mobile Phase: A gradient of acetonitrile and water with a small amount of acid (e.g., formic or phosphoric acid) is chosen. The acid helps to suppress the ionization of the thiol group, leading to sharper, more symmetrical peaks. The gradient elution ensures that both the main component and any less or more retained impurities are eluted within a reasonable time with good resolution.

  • UV Detection: Detection at the presumed λmax (around 270-280 nm) provides high sensitivity for the analyte and related aromatic impurities. A Diode Array Detector (DAD) is preferable as it can acquire spectra across a range of wavelengths, helping to identify peak purity and tentatively classify impurities based on their UV spectra.

Step-by-Step HPLC Protocol:
  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound reference standard at 1.0 mg/mL in acetonitrile.

    • Prepare a working standard solution at 0.1 mg/mL by diluting the stock solution with the mobile phase initial composition.

    • Prepare a sample solution of the batch to be tested at 1.0 mg/mL in acetonitrile.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      • 0-5 min: 50% B

      • 5-20 min: 50% to 95% B

      • 20-25 min: 95% B

      • 25.1-30 min: 50% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: DAD at 275 nm.

  • Data Analysis:

    • Identify the peak for this compound based on the retention time of the reference standard.

    • Calculate the purity by the area percent method:

      • % Purity = (Area of this compound Peak / Total Area of all Peaks) x 100

Validation of the HPLC Protocol:

This protocol must be validated according to ICH guidelines (Q2(R1)) to ensure its reliability. Key validation parameters include:

  • Specificity: Demonstrating that the method can unequivocally assess the analyte in the presence of potential impurities. This can be done by spiking the sample with expected impurities (if available) and demonstrating their separation.

  • Linearity: Establishing a linear relationship between the concentration of the analyte and the detector response over a defined range.

  • Accuracy and Precision: Determining the closeness of the measured value to the true value and the degree of scatter between a series of measurements, respectively.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Prep_Standard Prepare Reference Standard (0.1 mg/mL) Injection Inject 10 µL onto C18 Column Prep_Standard->Injection Prep_Sample Prepare Test Sample (1.0 mg/mL) Prep_Sample->Injection Separation Gradient Elution (ACN/H2O with Formic Acid) Injection->Separation Detection DAD Detection at 275 nm Separation->Detection Integration Integrate Peak Areas Detection->Integration Calculation Calculate Purity (Area % Method) Integration->Calculation caption Figure 1. HPLC Experimental Workflow for this compound Purity Assessment.

Figure 1. HPLC Experimental Workflow.

Experimental Protocol 2: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

Given the inferred boiling point of this compound, GC-MS is a viable alternative, offering the significant advantage of mass spectrometric detection for definitive impurity identification. However, the thermal stability of the thiol group is a critical consideration, as degradation in the hot injector port could lead to inaccurate results.

Causality of Methodological Choices:
  • Injector Temperature: A lower-than-typical injector temperature is chosen to minimize the risk of on-column degradation of the thermally sensitive thiol. A split injection is used to handle the concentrated sample without overloading the column.

  • GC Column: A mid-polarity column (e.g., DB-5ms or equivalent) is selected to provide good separation of aromatic compounds with varying functional groups.

  • Oven Temperature Program: A temperature ramp is employed to effectively separate compounds with different boiling points, starting at a low enough temperature to trap volatile impurities and ramping up to elute the main component and any higher-boiling impurities like the disulfide.

  • MS Detection: Electron Ionization (EI) at 70 eV is a standard method that provides reproducible fragmentation patterns, which can be compared against spectral libraries (like NIST) for impurity identification.

Step-by-Step GC-MS Protocol:
  • Standard and Sample Preparation:

    • Prepare a stock solution of this compound reference standard at 1.0 mg/mL in dichloromethane.

    • Prepare a working standard solution at 0.1 mg/mL by diluting the stock solution with dichloromethane.

    • Prepare a sample solution of the batch to be tested at 1.0 mg/mL in dichloromethane.

  • GC-MS Conditions:

    • GC System: Agilent 7890B or equivalent.

    • MS System: Agilent 5977B or equivalent.

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Injector Temperature: 250 °C.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 60 °C, hold for 2 min.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 min at 280 °C.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-450 amu.

  • Data Analysis:

    • Identify the peak for this compound from the total ion chromatogram (TIC) based on the retention time of the reference standard.

    • Examine the mass spectrum of the main peak to confirm its identity.

    • For any other peaks, obtain their mass spectra and perform a library search for tentative identification.

    • Calculate purity by the area percent method from the TIC.

Self-Validation within the GC-MS Protocol:

The GC-MS method contains an inherent self-validation check. If thermal degradation is occurring, one would expect to see degradation products in the chromatogram that are not present in the HPLC analysis. A comparison of the impurity profiles from both techniques can thus provide confidence in the results. For example, an increase in the disulfide peak in the GC-MS chromatogram compared to the HPLC chromatogram might indicate on-column oxidation.

GCMS_Workflow cluster_prep_gc Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data_gc Data Processing Prep_Standard_GC Prepare Reference Standard (0.1 mg/mL) Injection_GC Inject 1 µL into Split/Splitless Inlet Prep_Standard_GC->Injection_GC Prep_Sample_GC Prepare Test Sample (1.0 mg/mL) Prep_Sample_GC->Injection_GC Separation_GC Temperature Programmed Separation on DB-5ms Injection_GC->Separation_GC Detection_MS EI-MS Detection (Scan 40-450 amu) Separation_GC->Detection_MS TIC_Analysis Analyze Total Ion Chromatogram (TIC) Detection_MS->TIC_Analysis Library_Search Identify Impurities via MS Library Search TIC_Analysis->Library_Search Purity_Calc Calculate Purity (TIC Area %) TIC_Analysis->Purity_Calc caption Figure 2. GC-MS Experimental Workflow for this compound Purity Assessment.

Figure 2. GC-MS Experimental Workflow.

Comparative Data Summary

The following table summarizes the expected performance of each technique for the purity assessment of a hypothetical batch of this compound containing 1% of the disulfide impurity and 0.5% of the starting sulfonyl chloride.

ParameterHPLC-DADGC-MS
Retention Time of this compound ~15 min~18 min
Resolution (from disulfide) > 2.0> 2.0
LOD for Impurities ~0.01%~0.005%
LOQ for Impurities ~0.03%~0.015%
Precision (%RSD for main peak area) < 1.0%< 1.5%
Impurity Identification Tentative (by UV spectrum)High Confidence (by MS fragmentation)
Analysis of High MW Impurities ExcellentPossible, but may require high temperatures
Analysis of Thermally Labile Impurities ExcellentChallenging, risk of degradation

Conclusion: A Dual-Pronged Approach for Comprehensive Purity Assessment

Neither HPLC nor GC-MS is unilaterally superior for the purity assessment of this compound; rather, they are complementary techniques that, when used in concert, provide a comprehensive and robust understanding of the sample's purity profile.

HPLC with UV detection should be considered the primary method for routine quality control and quantitative purity determination. Its robustness, precision, and suitability for potentially non-volatile or thermally labile impurities make it ideal for generating reliable, batch-to-batch data.

GC-MS , on the other hand, is an unparalleled tool for impurity identification and characterization. Its strength lies in providing structural information that can help elucidate the source of impurities and guide process optimization. It is the method of choice for identifying unknown peaks observed during HPLC analysis and for screening for volatile and semi-volatile impurities.

For researchers and drug development professionals, a dual-pronged approach is recommended. Develop and validate a robust HPLC method for routine purity testing and assay. Concurrently, utilize a GC-MS method to identify any significant impurities and to confirm the absence of volatile contaminants. This integrated strategy ensures not only that the purity of this compound is accurately determined but also that a deep understanding of the impurity profile is achieved, fulfilling the rigorous demands of scientific integrity and regulatory compliance.

References

A Senior Application Scientist's Guide: 3-Ethoxythiophenol Versus Other Aromatic Thiols in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Aromatic Thiols in Modern Synthesis

Aromatic thiols are indispensable reagents in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The thioether linkage, formed from the sulfur atom of a thiophenol, is a critical structural motif found in numerous biologically active molecules, including the marketed drugs axitinib (cancer) and ticagrelor (heart conditions).[1] The reactivity of an aromatic thiol is profoundly influenced by the substituents on the aromatic ring, which modulate its acidity, nucleophilicity, and interaction with metal catalysts.

This guide provides an in-depth comparison of 3-ethoxythiophenol with other commonly used aromatic thiols. We will explore how the electronic and steric properties of the 3-ethoxy group dictate its performance in key synthetic transformations, offering field-proven insights to guide your selection of the optimal thiol for specific synthetic challenges. Our focus is on explaining the causality behind experimental choices, empowering researchers in drug development and chemical synthesis to make informed, effective decisions.

Comparative Physicochemical Properties: The Foundation of Reactivity

The choice of an aromatic thiol often begins with an understanding of its fundamental physicochemical properties. The electronic nature of ring substituents—whether they are electron-donating (EDG) or electron-withdrawing (EWG)—directly impacts the acidity (pKa) of the thiol proton and the nucleophilicity of the corresponding thiolate anion.[2]

The 3-ethoxy group is a nuanced substituent. It exerts a weak electron-withdrawing inductive effect due to the oxygen's electronegativity, but a more potent electron-donating resonance effect via its lone pairs.[3][4] This duality distinguishes it from simple alkyl EDGs or strongly withdrawing halogens.

Thiol DerivativeMolecular FormulaMolecular WeightpKa (in H₂O)Key Substituent Effects
This compound C₈H₁₀OS154.23~6.5 (Est.)-I (weak), +R (strong): Overall electron-donating. Increases nucleophilicity of the thiolate compared to thiophenol.
ThiophenolC₆H₆S110.186.62Reference: No electronic substituent effects.
4-MethoxythiophenolC₇H₈OS140.206.75-I (weak), +R (strong): Similar to 3-ethoxy, strong resonance donation from the para position.
4-MethylthiophenolC₇H₈S124.216.85+I: Weakly electron-donating through induction.
4-ChlorothiophenolC₆H₅ClS144.625.90-I (strong), +R (weak): Overall electron-withdrawing. Increases acidity, forming a more stable, less nucleophilic thiolate.[2]

Visualizing Substituent Effects on Aromatic Thiols

The interplay between inductive and resonance effects is crucial for understanding reactivity. The following diagram illustrates how different substituents modulate the electron density of the aromatic ring, which in turn affects the thiol's properties.

Substituent_Effects cluster_EDG Electron-Donating Groups (Activating) cluster_EWG Electron-Withdrawing Groups (Deactivating) Thiophenol Thiophenol (C₆H₅SH) pKa: 6.62 Baseline Reactivity Ethoxy Ethoxy Thiophenol->Ethoxy Donating character increases nucleophilicity Methoxy Methoxy Thiophenol->Methoxy Donating character increases nucleophilicity Methyl 4-Methylthiophenol +I Effect Slightly Increased Nucleophilicity Thiophenol->Methyl Donating character increases nucleophilicity Chloro Chloro Thiophenol->Chloro Withdrawing character decreases nucleophilicity

Caption: Electronic effects of substituents on aromatic thiols.

Comparative Performance in Key Synthetic Reactions

We will now analyze the performance of this compound in two ubiquitous and powerful C-S bond-forming reactions: Nucleophilic Aromatic Substitution (SₙAr) and the Chan-Lam Cross-Coupling.

Nucleophilic Aromatic Substitution (SₙAr)

The SₙAr reaction is a cornerstone of thioether synthesis, involving the attack of a nucleophile (the thiolate anion) on an electron-deficient aromatic ring, displacing a leaving group.[5] The reaction rate is highly dependent on the nucleophilicity of the attacking species.

Causality: The reactivity in SₙAr is governed by the stability of the thiolate anion. Electron-withdrawing groups stabilize the anion, making the parent thiol more acidic but the thiolate less nucleophilic.[2] Conversely, electron-donating groups like the 3-ethoxy substituent destabilize the thiolate anion, making it a more potent nucleophile. This often leads to faster reactions or allows for the use of milder conditions.

Experimental Data Summary (Representative SₙAr with 1-fluoro-4-nitrobenzene):

Thiol ReactantSubstituent EffectBaseTemperature (°C)Time (h)Yield (%)
This compound EDG (+R > -I)K₂CO₃804>95
ThiophenolNeutralK₂CO₃80692
4-MethylthiophenolEDG (+I)K₂CO₃80594
4-ChlorothiophenolEWG (-I > +R)K₂CO₃1001285

This data is synthesized from general principles and reactivity trends reported in the literature for SₙAr reactions with thiols.[6][7]

Field Insights: For SₙAr reactions, this compound is an excellent choice when high reactivity is desired. Its enhanced nucleophilicity can be particularly advantageous for less activated aryl halide substrates, potentially avoiding the need for harsher bases or higher temperatures that could compromise other functional groups in a complex molecule.

Detailed Protocol: SₙAr Synthesis of 3-Ethoxyphenyl-4-nitrophenyl sulfide

This protocol is designed to be a self-validating system, providing clear steps and rationale.

  • Reagent Preparation: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-fluoro-4-nitrobenzene (1.41 g, 10 mmol), this compound (1.54 g, 10 mmol), and anhydrous potassium carbonate (2.07 g, 15 mmol).

  • Solvent Addition: Add 20 mL of anhydrous N,N-Dimethylformamide (DMF).

    • Causality: DMF is a polar aprotic solvent that effectively solvates the potassium cation, leaving the carbonate anion more available to deprotonate the thiol. It also promotes the formation of the charged Meisenheimer intermediate.[5]

  • Reaction Execution: Heat the mixture to 80 °C under a nitrogen atmosphere. Monitor the reaction progress by TLC (e.g., 20% ethyl acetate in hexanes). The reaction is typically complete within 4 hours.

  • Workup and Isolation: Cool the reaction to room temperature. Pour the mixture into 100 mL of cold water and stir for 15 minutes. The product will precipitate.

  • Purification: Collect the solid by vacuum filtration, wash with water (3 x 20 mL), and dry under vacuum. Recrystallize from ethanol to afford the pure diaryl sulfide as a yellow solid.

Chan-Lam Cross-Coupling

The Chan-Lam reaction is a copper-catalyzed C-S bond formation between a thiol and a boronic acid.[8] It is highly valued for its mild conditions, often running at room temperature and open to the air.[9][10] The mechanism involves transmetalation of the aryl group from boron to copper, followed by reductive elimination to form the C-S bond.[11]

Causality: The electronic nature of the thiol can influence the catalytic cycle. While a comprehensive study on substituted thiophenols in Chan-Lam coupling is nuanced, thiols with electron-donating groups generally perform well. The rate is often more dependent on the boronic acid partner and the ligand choice. However, the inherent nucleophilicity and binding affinity of the thiol to the copper center are key parameters.

Experimental Data Summary (Representative Chan-Lam Coupling with Phenylboronic Acid):

Thiol ReactantSubstituent EffectCatalyst SystemSolventYield (%)
This compound EDG (+R > -I)CuSO₄ (10 mol%), Pyridine (2 eq)CH₂Cl₂88
ThiophenolNeutralCuSO₄ (10 mol%), Pyridine (2 eq)CH₂Cl₂90
4-MethoxythiophenolEDG (+R > -I)CuSO₄ (10 mol%), Pyridine (2 eq)CH₂Cl₂92
4-ChlorothiophenolEWG (-I > +R)CuSO₄ (10 mol%), Pyridine (2 eq)CH₂Cl₂85

This data is based on typical yields reported for Chan-Lam S-arylation reactions.[9][10]

Field Insights: this compound is a reliable and effective substrate for Chan-Lam couplings. Its performance is comparable to other electron-rich and unsubstituted thiophenols. The choice between this compound and other EDG-substituted thiols like 4-methoxythiophenol will likely be dictated by the desired final structure and potential downstream modifications rather than a significant difference in coupling efficiency.

Workflow for a Generalized Chan-Lam S-Arylation

The following diagram outlines a typical workflow for performing a Chan-Lam cross-coupling reaction in a research setting.

Caption: Standard laboratory workflow for Chan-Lam S-Arylation.

Applications in Drug Discovery

The 3-ethoxyphenyl thioether moiety is a valuable pharmacophore. The ethoxy group can serve as a hydrogen bond acceptor and its lipophilicity can improve cell membrane permeability, a critical parameter in drug design. The meta-substitution pattern provides a specific vector for molecular growth, allowing chemists to explore the surrounding space to optimize binding to a biological target. The synthesis of such structures relies on the efficient and predictable reactivity of precursors like this compound.[12][13]

Conclusion and Recommendations

This compound emerges as a highly versatile and effective aromatic thiol for a range of synthetic applications.

  • Key Advantage: Its primary strength lies in its enhanced nucleophilicity, driven by the electron-donating resonance of the ethoxy group. This makes it a superior choice over thiophenol or electron-deficient thiols for SₙAr reactions , where it can accelerate reaction times and enable the use of milder conditions.

  • Reliable Performer: In metal-catalyzed cross-coupling reactions like the Chan-Lam S-arylation, this compound performs reliably and predictably, with efficiencies comparable to other electron-rich thiols.

  • Strategic Choice: For drug development professionals, the 3-ethoxyphenyl sulfide motif offers favorable physicochemical properties. Therefore, mastering the reactivity of this compound is a strategic asset for medicinal chemistry campaigns.

Ultimately, while thiophenol remains a workhorse for baseline reactivity, This compound should be selected when enhanced nucleophilicity is required for challenging SₙAr substrates or when the final target molecule benefits from the specific electronic and steric properties of the 3-ethoxyphenyl thioether core.

References

A Comparative Guide to the Structural Confirmation of 3-Ethoxythiophenol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's structure is the bedrock of reliable and reproducible results. In the synthesis and application of novel therapeutics and functional materials, derivatives of 3-ethoxythiophenol are of growing interest. Their precise atomic arrangement dictates their biological activity, reactivity, and physical properties. This guide provides an in-depth, comparative analysis of the primary analytical techniques for the structural elucidation of these compounds. We will delve into the causality behind experimental choices, presenting a self-validating system of protocols and data interpretation that ensures scientific integrity.

The Imperative of Multi-faceted Structural Analysis

No single analytical technique can provide a complete and unambiguous structural picture under all circumstances. A robust structural confirmation relies on the convergence of data from multiple, orthogonal methods. Each technique probes different aspects of the molecule's constitution, and their combined interpretation provides a synergistic and definitive confirmation. This guide will compare and contrast the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. While X-ray Crystallography stands as the ultimate arbiter of solid-state structure, its application is contingent on the formation of high-quality single crystals.

Comparative Analysis of Spectroscopic Techniques

To illustrate the application and comparative value of each technique, we will use 3-methoxythiophenol as a close and well-characterized analog to this compound. The spectral data for 3-methoxythiophenol will be presented, and the expected variations for the ethoxy derivative will be discussed, providing a clear framework for interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and through-space proximity of atoms.

¹H NMR spectroscopy provides information on the number of different types of protons and their neighboring protons. For this compound, we expect to see signals corresponding to the aromatic protons, the thiol proton, and the protons of the ethoxy group.

  • Aromatic Protons: The substitution pattern on the benzene ring will give rise to a complex splitting pattern in the aromatic region (typically δ 7.0-7.5 ppm). The exact chemical shifts and coupling constants are highly sensitive to the electronic environment.

  • Thiol Proton (-SH): The thiol proton typically appears as a broad singlet. Its chemical shift can vary depending on concentration and solvent due to hydrogen bonding.

  • Ethoxy Group (-OCH₂CH₃): This group will present as a quartet for the methylene (-CH₂) protons and a triplet for the methyl (-CH₃) protons, a characteristic ethyl pattern.

Table 1: Comparative ¹H NMR Spectral Data (CDCl₃)

CompoundAromatic Protons (δ, ppm)Thiol Proton (δ, ppm)Alkoxy Protons (δ, ppm)
3-Methoxythiophenol 6.7-7.2 (m, 4H)3.4 (s, 1H)3.8 (s, 3H, -OCH₃)
This compound (Predicted) ~6.7-7.2 (m, 4H)~3.4 (s, 1H)~4.0 (q, 2H, -OCH₂), ~1.4 (t, 3H, -CH₃)

¹³C NMR spectroscopy provides a signal for each unique carbon atom in the molecule, offering a direct count of the carbon environments.

  • Aromatic Carbons: The benzene ring will show distinct signals for the substituted and unsubstituted carbons.

  • Ethoxy Group Carbons: The methylene (-CH₂) and methyl (-CH₃) carbons of the ethoxy group will have characteristic chemical shifts.

Table 2: Comparative ¹³C NMR Spectral Data (CDCl₃)

CompoundAromatic Carbons (δ, ppm)Alkoxy Carbons (δ, ppm)
3-Methoxythiophenol 112.1, 114.9, 121.2, 130.0, 137.5, 159.955.3 (-OCH₃)
This compound (Predicted) ~113, ~115, ~121, ~130, ~137, ~159~63 (-OCH₂), ~15 (-CH₃)
Mass Spectrometry (MS): Weighing the Molecule and Its Fragments

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers valuable clues about its structure. Electron Ionization (EI) is a common technique that leads to predictable fragmentation patterns.

The molecular ion peak (M⁺) will confirm the molecular formula. The fragmentation of this compound is expected to involve the loss of the ethyl group, the ethoxy group, and potentially rearrangements involving the sulfur atom. The fragmentation of phenetole (ethoxybenzene) serves as a good model for the behavior of the ethoxy group.

Table 3: Comparative Mass Spectrometry Data (Electron Ionization)

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z) and (Proposed Structure)
3-Methoxythiophenol 140125 ([M-CH₃]⁺), 97 ([M-CH₃-CO]⁺)
This compound (Predicted) 154125 ([M-C₂H₅]⁺), 109 ([M-OC₂H₅]⁺), 97 ([M-C₂H₅-CO]⁺)
Phenetole (Ethoxybenzene) 12294 ([M-C₂H₄]⁺), 77 ([C₆H₅]⁺)
Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

  • S-H Stretch: A weak absorption around 2550-2600 cm⁻¹ is characteristic of the thiol group.[1]

  • Aromatic C-H and C=C Stretches: These will appear in their typical regions, confirming the presence of the benzene ring.

  • C-O Stretch: The stretching vibration of the aryl-ether C-O bond will be a strong band, typically in the 1200-1275 cm⁻¹ region.

Table 4: Comparative FTIR Spectral Data (neat)

Functional Group3-Methoxythiophenol (cm⁻¹)This compound (Predicted cm⁻¹)
S-H Stretch ~2560~2560
Aromatic C-H Stretch ~3000-3100~3000-3100
Aliphatic C-H Stretch ~2835, ~2950~2850-2980
Aromatic C=C Bending ~1450-1600~1450-1600
Aryl C-O Stretch ~1250~1250

Experimental Protocols

Detailed and consistent experimental protocols are essential for obtaining high-quality, reproducible data.

Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the this compound derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Data Acquisition:

    • Pulse Sequence: A standard single-pulse sequence is typically used.

    • Spectral Width: Set a spectral width of approximately 12-15 ppm.

    • Number of Scans: Acquire 16 to 64 scans to achieve a good signal-to-noise ratio.

    • Relaxation Delay: Use a relaxation delay of 1-5 seconds between scans.

  • ¹³C NMR Data Acquisition:

    • Pulse Sequence: Employ a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.

    • Spectral Width: Set a spectral width of approximately 200-220 ppm.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

    • Relaxation Delay: Use a relaxation delay of 2-5 seconds to ensure full relaxation of the carbon nuclei.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the resulting spectrum.

    • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

    • Integrate the signals in the ¹H spectrum to determine the relative number of protons.

Protocol for Mass Spectrometry (Electron Ionization)
  • Sample Introduction: Introduce a small amount of the sample (typically in solution or as a solid on a direct insertion probe) into the mass spectrometer.

  • Ionization: Ionize the sample using a standard electron ionization (EI) source (typically 70 eV).

  • Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

Protocol for FTIR Spectroscopy
  • Sample Preparation: For a liquid sample, a small drop can be placed between two KBr or NaCl plates. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with KBr powder and pressing it into a transparent disk.

  • Data Acquisition: Place the sample in the IR spectrometer and acquire the spectrum, typically over the range of 4000-400 cm⁻¹.

  • Data Interpretation: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Visualization of Experimental Workflow

The logical flow from sample preparation to structural elucidation via a combination of spectroscopic techniques is depicted in the following diagram.

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structural Confirmation Sample This compound Derivative NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR MS Mass Spectrometry (EI) Sample->MS IR FTIR Spectroscopy Sample->IR NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data MS_Data Molecular Ion Fragmentation Pattern MS->MS_Data IR_Data Characteristic Absorptions IR->IR_Data Structure Confirmed Structure NMR_Data->Structure MS_Data->Structure IR_Data->Structure

Caption: Workflow for structural confirmation.

Definitive Confirmation: Single Crystal X-ray Crystallography

For crystalline derivatives of this compound, single crystal X-ray crystallography provides the definitive three-dimensional structure of the molecule, including bond lengths, bond angles, and crystal packing information. This technique is considered the "gold standard" for structural determination.

Protocol for X-ray Crystallography
  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques.

  • Crystal Mounting: Mount a suitable crystal (typically 0.1-0.3 mm in size) on a goniometer head.

  • Data Collection: Collect diffraction data at a controlled temperature (often 100 K) using a diffractometer equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

  • Structure Solution and Refinement: Process the diffraction data to solve the crystal structure using direct methods or Patterson methods. Refine the atomic positions and thermal parameters to obtain a final, accurate molecular structure.

Conclusion

The structural confirmation of this compound derivatives requires a synergistic approach, integrating data from NMR, MS, and IR spectroscopy. Each technique provides a unique piece of the structural puzzle, and their combined interpretation leads to a high degree of confidence in the assigned structure. For crystalline materials, single crystal X-ray crystallography offers the ultimate and unambiguous proof of the molecular architecture. By following the detailed protocols and comparative data presented in this guide, researchers can ensure the scientific rigor and integrity of their findings in the exciting field of drug development and materials science.

References

A Comparative Guide to Catalysts for 3-Ethoxythiophenol Reactions: Optimizing C-S Cross-Coupling Strategies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient and selective formation of carbon-sulfur (C-S) bonds is a cornerstone of modern synthetic chemistry. Aryl thioethers, and specifically derivatives of 3-ethoxythiophenol, are prevalent motifs in pharmaceuticals, agrochemicals, and materials science. The choice of catalyst for the construction of these molecules is paramount, directly influencing reaction yields, substrate scope, and overall process efficiency. This guide provides a comparative analysis of common catalytic systems for reactions involving this compound, with a focus on C-S cross-coupling, supported by available experimental insights to inform your selection process.

Introduction to Catalytic C-S Bond Formation

The synthesis of aryl thioethers from this compound typically involves the cross-coupling reaction with an aryl halide or pseudohalide. The primary catalytic systems employed for this transformation are based on palladium and copper complexes. Each system possesses distinct advantages and limitations regarding reaction conditions, catalyst loading, and functional group tolerance. This guide will delve into the specifics of these catalysts, offering a framework for rational catalyst selection in your synthetic endeavors.

Palladium-Catalyzed C-S Cross-Coupling: The Buchwald-Hartwig Approach

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been extended to C-S bond formation, proving to be a versatile and highly efficient method.[1] The catalytic cycle generally involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the thiolate, and subsequent reductive elimination to yield the aryl thioether and regenerate the active catalyst.[1] The success of this reaction is heavily reliant on the choice of phosphine ligand, which modulates the reactivity and stability of the palladium center.

Key Ligands in Palladium Catalysis

Several classes of phosphine ligands have been developed to enhance the efficiency of palladium-catalyzed C-S coupling reactions. Among these, biaryl phosphines and bulky, electron-rich ligands have shown particular promise.

  • Xantphos: This rigid, wide bite-angle bisphosphine ligand is known for promoting reductive elimination and stabilizing the catalytic species, making it effective in a variety of cross-coupling reactions, including C-S bond formation.[2][3] It is particularly useful in preventing the formation of undesired side products. The use of a Pd₂(dba)₃/Xantphos system has been reported for the cross-coupling of various thiols with aryl bromides and triflates, affording aryl thioethers in good to excellent yields, although sometimes requiring elevated temperatures (e.g., 140 °C in xylene).[4]

  • Josiphos Ligands: This family of chiral ferrocenyl diphosphine ligands is renowned for its application in asymmetric catalysis.[5] While primarily used for enantioselective transformations, their steric and electronic properties also make them effective in standard cross-coupling reactions. The CyPF-tBu ligand, a member of the Josiphos family, has been shown to be highly efficient for the palladium-catalyzed coupling of aryl chlorides with thiols, often with significantly higher turnover numbers compared to other catalysts.[6]

  • Buchwald's Biarylphosphine Ligands (e.g., t-BuXPhos): These bulky and electron-rich monophosphine ligands are highly effective in promoting the oxidative addition of challenging substrates like aryl chlorides. The combination of [(cinnamyl)PdCl]₂ with t-BuXPhos has demonstrated excellent performance for Buchwald-Hartwig cross-coupling reactions in aqueous micellar media, offering a greener alternative to traditional organic solvents.[7]

The general workflow for a palladium-catalyzed C-S cross-coupling reaction is depicted below:

G cluster_setup Reaction Setup Reactants This compound + Aryl Halide Reaction_Mixture Reaction Mixture Reactants->Reaction_Mixture Catalyst_System Pd Precatalyst (e.g., Pd₂(dba)₃) + Ligand (e.g., Xantphos) Catalyst_System->Reaction_Mixture Base Base (e.g., K₂CO₃, NaOt-Bu) Base->Reaction_Mixture Solvent Anhydrous Solvent (e.g., Toluene, Dioxane) Solvent->Reaction_Mixture Heating Heating under Inert Atmosphere Reaction_Mixture->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Chromatography Workup->Purification Product Aryl Thioether Product Purification->Product

Caption: General workflow for a palladium-catalyzed C-S cross-coupling reaction.

Copper-Catalyzed C-S Cross-Coupling: The Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-O, C-N, and C-S bonds.[8] While traditional Ullmann reactions often require harsh conditions, such as high temperatures and stoichiometric amounts of copper, modern protocols have been developed that utilize catalytic amounts of copper salts, often in the presence of ligands, under milder conditions.[2][8]

For C-S bond formation, the Ullmann-type reaction typically involves the coupling of a thiophenol with an aryl halide.[9] Ligand-free systems using copper(I) iodide (CuI) as the catalyst have been reported to be effective, particularly with aryl iodides.[9] The choice of solvent and base is critical, with polar aprotic solvents like DMF or NMP and inorganic bases such as K₂CO₃ often being employed.[9][10]

The catalytic cycle is believed to involve the formation of a copper(I) thiolate, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to give the diaryl sulfide.

G Cu(I) Cu(I) Catalyst Thiolate_Formation [Cu(I)-SR] Intermediate Cu(I)->Thiolate_Formation + R-SH - HX Oxidative_Addition [Ar-Cu(III)-SR(X)] Intermediate Thiolate_Formation->Oxidative_Addition + Ar-X Reductive_Elimination Reductive Elimination Oxidative_Addition->Reductive_Elimination Reductive_Elimination->Cu(I) Catalyst Regeneration Product Ar-S-R Reductive_Elimination->Product

Caption: Simplified catalytic cycle for a copper-catalyzed Ullmann-type C-S coupling.

Performance Comparison: Palladium vs. Copper

The selection between a palladium- or copper-based catalytic system often depends on the specific substrates, desired reaction conditions, and cost considerations.

Catalyst SystemTypical CatalystLigandBaseSolventTemperature (°C)AdvantagesDisadvantages
Palladium-based Pd₂(dba)₃, Pd(OAc)₂Xantphos, Josiphos, BiarylphosphinesNaOt-Bu, K₂CO₃, Cs₂CO₃Toluene, Dioxane80-140High yields, broad substrate scope (including aryl chlorides), good functional group tolerance.[1][4][6]Higher cost of palladium and ligands, potential for catalyst poisoning by sulfur.
Copper-based CuI, Cu₂OOften ligand-free or with simple ligands (e.g., N-heterocycles)K₂CO₃, KOHDMF, NMP, DMSO100-150Lower cost, readily available catalysts.[8][9][10]Often requires higher temperatures, typically limited to aryl iodides and bromides, can have lower functional group tolerance.[9][11]

Note: The data presented is compiled from various studies on thiophenol and aryl halide couplings and serves as a general guideline. Specific yields and optimal conditions will vary depending on the exact substrates and reaction parameters.

Experimental Protocols

General Procedure for Palladium-Catalyzed C-S Cross-Coupling
  • To an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), the phosphine ligand (e.g., Xantphos, 2-10 mol%), and the base (e.g., K₂CO₃, 2 equivalents).

  • Seal the vessel and purge with an inert gas (e.g., argon or nitrogen).

  • Add the aryl halide (1 equivalent), this compound (1.2 equivalents), and the anhydrous solvent (e.g., toluene).

  • Heat the reaction mixture to the desired temperature (e.g., 110 °C) and stir for the specified time (typically 12-24 hours), monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Copper-Catalyzed (Ullmann-type) C-S Cross-Coupling
  • To a reaction vessel, add the copper catalyst (e.g., CuI, 5-10 mol%), the base (e.g., K₂CO₃, 2 equivalents), the aryl iodide (1 equivalent), and this compound (1.2 equivalents).

  • Add a polar aprotic solvent (e.g., DMF or NMP).

  • Heat the reaction mixture to the desired temperature (e.g., 120-150 °C) and stir for the specified time (typically 24-48 hours), monitoring the reaction progress.

  • After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Conclusion and Future Outlook

Both palladium and copper-based catalytic systems offer effective means for the synthesis of aryl thioethers from this compound. Palladium catalysts, particularly when paired with advanced phosphine ligands, generally provide higher reactivity and broader substrate scope, including the challenging activation of aryl chlorides. However, the cost and sensitivity of these systems can be a drawback. Copper-catalyzed Ullmann-type reactions present a more economical alternative, though often at the expense of milder reaction conditions and substrate versatility.

The ongoing development of more active and robust catalysts, including those based on other transition metals and advancements in organocatalysis, continues to expand the toolkit for C-S bond formation. For researchers and drug development professionals, a careful consideration of the specific synthetic challenge, including substrate compatibility, desired scale, and economic factors, will ultimately guide the selection of the optimal catalytic system for their this compound reactions.

References

Validating the Efficacy of Thiophenol-Derived Compounds: A Comparative Guide to Myeloperoxidase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Targeting Myeloperoxidase

In the landscape of cardiovascular disease research, the enzyme myeloperoxidase (MPO) has emerged as a critical therapeutic target. Predominantly expressed by neutrophils and macrophages, MPO contributes to inflammatory processes and the oxidative modification of lipoproteins within the arterial wall.[1] Specifically, MPO-mediated oxidation of low-density lipoprotein (LDL) and high-density lipoprotein (HDL) is a key event in the pathogenesis of atherosclerosis.[1] Inhibition of MPO is therefore a promising strategy for preventing or treating atherosclerotic cardiovascular disease.

This guide provides an in-depth technical comparison of novel thiophenol-derived compounds, using potent methoxyphenol analogues as primary examples, against other classes of MPO inhibitors. While the core focus is on a class of compounds structurally related to 3-Ethoxythiophenol, we will broaden the scope to include well-characterized methoxyphenol derivatives for which robust experimental data exists, providing a tangible and data-driven comparison. We will delve into the experimental workflows for validating their efficacy, from initial in vitro enzyme inhibition to more complex cell-based assays, providing the causal logic behind each step.

Comparative Efficacy of Lead Compounds

The primary measure of a compound's effectiveness in this context is its ability to inhibit MPO activity. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of an inhibitor required to reduce MPO activity by 50%. A lower IC50 value denotes higher potency.

For this guide, we will compare two lead methoxyphenol derivatives, hereafter referred to as Compound 2a and Compound 3 , which are structurally analogous to the thiophenol class of interest.[1][2] These will be compared against a known reversible MPO inhibitor, a triazolopyrimidine-based compound, to provide a benchmark.[1]

CompoundChemical ClassTargetIn Vitro IC50 (µM)Reference
Compound 2a Methoxyphenol AnalogMyeloperoxidase (MPO)0.9[1]
Compound 3 Methoxyphenol AnalogMyeloperoxidase (MPO)8.5[1]
Triazolopyrimidine Inhibitor TriazolopyrimidineMyeloperoxidase (MPO)~5-10 (literature average)[1]

As the data indicates, Compound 2a demonstrates significantly higher potency in vitro compared to both Compound 3 and the benchmark triazolopyrimidine inhibitor.[1] This makes it a compelling candidate for further investigation.

Experimental Validation Workflow

A multi-tiered approach is essential to validate the efficacy and mechanism of action of novel MPO inhibitors. The workflow is designed to move from a simplified in vitro system to a more physiologically relevant cell-based model.

G cluster_0 Phase 1: In Vitro Validation cluster_1 Phase 2: Cell-Based Validation cluster_2 Phase 3: Preclinical Evaluation in_vitro_mpo In Vitro MPO Inhibition Assay (Biochemical) hdl_ox MPO-Mediated HDL Oxidation Assay in_vitro_mpo->hdl_ox Confirms functional impact on lipoprotein cell_based_mpo Human Leukocyte-Derived MPO Inhibition Assay in_vitro_mpo->cell_based_mpo Translates biochemical potency to cellular context cytotoxicity Cytotoxicity Assay (e.g., MTT/SRB) cell_based_mpo->cytotoxicity Assesses therapeutic window pk_pd Pharmacokinetic/ Pharmacodynamic (PK/PD) Studies cell_based_mpo->pk_pd Guides selection for in vivo testing in_vivo In Vivo Efficacy Models (e.g., Atherosclerosis mouse model) pk_pd->in_vivo Informs dosing for efficacy studies caption Experimental Workflow for MPO Inhibitor Validation.

Caption: Experimental Workflow for MPO Inhibitor Validation.

Detailed Experimental Protocols

Protocol 1: In Vitro MPO Inhibition Assay

Rationale: This initial biochemical assay directly measures the compound's ability to inhibit purified MPO enzyme activity. It is a rapid and cost-effective method for determining direct target engagement and calculating the IC50 value.[1] A common method involves monitoring the oxidation of a chromogenic substrate like 3,3′,5,5′-Tetramethylbenzidine (TMB).[1]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 50 mM sodium acetate buffer (pH 5.6).

    • Prepare stock solutions of the test compounds (e.g., Compound 2a, Compound 3) in a suitable solvent like DMSO.

    • Prepare a stock solution of human MPO enzyme.

    • Prepare a stock solution of TMB and hydrogen peroxide (H2O2).

  • Assay Setup:

    • In a 96-well plate, add 50 µL of sodium acetate buffer to each well.

    • Add 10 µL of varying concentrations of the test compound (serially diluted) to the wells. Include a vehicle control (DMSO) and a positive control inhibitor.

    • Add 20 µL of the TMB solution.

    • Add 10 µL of H2O2 solution.

  • Initiation and Measurement:

    • Initiate the reaction by adding 10 µL of the MPO enzyme solution to each well.

    • Immediately place the plate in a microplate reader.

    • Measure the absorbance at 650 nm over a period of 5-10 minutes. The rate of change in absorbance is proportional to MPO activity.

  • Data Analysis:

    • Calculate the percentage of MPO inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value using a non-linear regression curve fit.[1]

Protocol 2: MPO-Mediated HDL Oxidation Assay

Rationale: This assay provides functional validation by testing the inhibitor's ability to prevent the MPO-mediated oxidative modification of a biologically relevant substrate, HDL.[1] This is crucial because it demonstrates that enzyme inhibition translates to a protective effect on lipoproteins, which is the desired therapeutic outcome.

Step-by-Step Methodology:

  • HDL Isolation: Isolate HDL from fresh human plasma using standard density gradient ultracentrifugation methods.

  • Reaction Mixture:

    • In a microcentrifuge tube, combine isolated HDL, H2O2, and L-tyrosine (as a cofactor for MPO) in a buffer solution.

    • Add the test compound at a concentration several-fold higher than its IC50 (e.g., 10 µM for Compound 2a). Include a no-inhibitor control.

  • Reaction Initiation:

    • Add MPO enzyme to the mixture to start the oxidation reaction.

    • Incubate the reaction at 37°C for 1-2 hours.

  • Analysis of Oxidation:

    • Measure the formation of conjugated dienes, a marker of lipid peroxidation, by monitoring the increase in absorbance at 234 nm with a spectrophotometer.

    • Alternatively, use a Thiobarbituric Acid Reactive Substances (TBARS) assay to quantify lipid peroxidation products.[1]

  • Interpretation: A significant reduction in conjugated diene formation or TBARS in the presence of the test compound, compared to the control, indicates successful inhibition of HDL oxidation.[1]

Protocol 3: Human Leukocyte-Derived MPO Inhibition

Rationale: This cell-based assay validates the findings from purified enzyme assays in a more complex biological environment. By using freshly isolated human polymorphonuclear cells (granulocytes), this protocol assesses the compound's ability to penetrate the cell and inhibit MPO in its native cellular compartment.[1]

Step-by-Step Methodology:

  • Cell Isolation: Isolate granulocytes from the whole blood of healthy volunteers using density gradient centrifugation (e.g., with Ficoll-Paque).

  • Cell Treatment:

    • Resuspend the isolated cells in a suitable buffer.

    • Incubate the cells with varying concentrations of the test compound for 30-60 minutes at 37°C.

  • Cell Lysis and MPO Activity Measurement:

    • Lyse the cells to release their contents, including MPO.

    • Measure the MPO activity in the cell lysate using the TMB-based colorimetric assay described in Protocol 1.

  • Data Analysis:

    • Calculate the IC50 value based on the inhibition of MPO activity in the lysate from treated cells compared to untreated cells. This provides a cell-based IC50, which is often more predictive of in vivo efficacy.[1]

Underlying Mechanism: MPO's Role in Atherogenesis

The therapeutic strategy is based on interrupting the pathological cascade initiated by MPO in the vascular wall.

G cluster_0 Vascular Inflammation cluster_1 Oxidative Modification cluster_2 Pathological Consequences Neutrophil Activated Neutrophil/ Macrophage MPO Myeloperoxidase (MPO) Release Neutrophil->MPO Degranulation oxLDL Oxidized LDL (oxLDL) MPO->oxLDL Oxidizes dysHDL Dysfunctional HDL MPO->dysHDL Oxidizes LDL Native LDL HDL Native HDL FoamCell Foam Cell Formation oxLDL->FoamCell Efflux Impaired Cholesterol Efflux dysHDL->Efflux Athero Atherosclerotic Plaque Formation FoamCell->Athero Efflux->Athero Inhibitor Thiophenol-Derived Inhibitor Inhibitor->MPO INHIBITS caption MPO Signaling Pathway in Atherosclerosis.

Caption: MPO Signaling Pathway in Atherosclerosis.

Conclusion and Future Directions

The validation workflow presented here provides a robust framework for evaluating the efficacy of novel this compound-derived compounds and their analogs as MPO inhibitors. The data on methoxyphenol derivatives, particularly Compound 2a, demonstrates that this chemical scaffold holds significant promise, exhibiting potent, sub-micromolar inhibition of MPO both biochemically and in a cellular context.[1] The successful inhibition of HDL oxidation further strengthens its therapeutic potential.[1]

The next logical steps in the drug development pipeline would involve comprehensive pharmacokinetic and pharmacodynamic (PK/PD) studies to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the lead compounds.[3] Following favorable PK/PD profiling, evaluation in animal models of atherosclerosis would be required to establish in vivo efficacy and safety before consideration for clinical trials.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 3-Ethoxythiophenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical research and drug development, the integrity of experimental data is paramount. The reliability of every result hinges on the robustness and accuracy of the analytical methods used for quantification and characterization. 3-Ethoxythiophenol, a substituted aromatic thiol, serves as a versatile intermediate in the synthesis of various organic molecules. Its reactive thiol group makes it a valuable synthon but also presents unique analytical challenges, including susceptibility to oxidation.

This guide provides an in-depth, practical comparison of two distinct analytical methods for the quantification of this compound: a modern, high-specificity chromatographic technique and a classic, high-throughput spectrophotometric assay. More critically, it details the process of cross-validation, a systematic comparison of results from different analytical methods to ensure consistency, reliability, and accuracy.[1][2] For drug development professionals, establishing a cross-validated analytical protocol is not merely good science; it is a foundational requirement for regulatory compliance and ensures that data generated across different laboratories or over the course of a long-term project is comparable and trustworthy.[3][4]

Part 1: The Imperative of Analytical Cross-Validation

Analytical method cross-validation is the process of formally demonstrating that two or more distinct analytical methods provide comparable and reliable results for the same analyte.[1] This becomes critical in several scenarios: when a method is transferred between laboratories, when a new method is introduced to replace an older one, or, as we will demonstrate, when results from a rapid, high-throughput method need to be confirmed by a more specific, reference method. The primary goal is to ensure the long-term consistency and integrity of the data generated.[3]

The decision to perform a cross-validation study is a key aspect of a project's lifecycle management. The following decision process illustrates the logic.

G start New or Transferred Analytical Requirement is_validated Is the method already fully validated? start->is_validated is_transfer Is the method being transferred to a new lab? is_validated->is_transfer Yes full_validation Perform Full Method Validation (ICH Q2(R1)) is_validated->full_validation No is_new_method Is a new method being implemented for the same analyte? is_transfer->is_new_method No cross_validation Perform Cross-Validation (Comparative Testing) is_transfer->cross_validation Yes is_new_method->cross_validation Yes no_action Proceed with Validated Method is_new_method->no_action No

Caption: Decision workflow for analytical method validation.

Part 2: The Analytes - A Structural Comparison

To provide a meaningful comparison, we will evaluate methods for this compound and a structurally related alternative, 4-Chlorothiophenol . The difference in their para-substituent—an electron-donating ethoxy group versus an electron-withdrawing chloro group—influences their chemical properties, such as acidity (pKa) and susceptibility to oxidation, which can in turn affect their behavior in different analytical systems.

PropertyThis compound4-ChlorothiophenolRationale for Analytical Impact
Structure The position and electronic nature of the substituent affect the reactivity of the thiol group and the molecule's chromatographic retention.
Molecular Weight 154.23 g/mol 144.61 g/mol Affects mass spectrometry analysis and molar concentration calculations.
Boiling Point ~235 °C~206 °CRelevant for Gas Chromatography (GC) methods, indicating volatility.
pKa (Thiol) ~6.7~6.2The acidity of the thiol proton is critical for reactions based on thiolate formation, such as the Ellman's test. The electron-withdrawing chlorine atom lowers the pKa, making the thiol more acidic.
UV λmax ~240 nm, ~280 nm~245 nm, ~285 nmDetermines the optimal wavelength for detection in HPLC-UV and spectrophotometry.

Part 3: Comparative Experimental Protocols

We will cross-validate two common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and the classic Ellman's Test for thiol quantification.

Method A: Quantification by Reverse-Phase HPLC-UV

This method offers high specificity, separating the analyte of interest from impurities and degradation products before quantification. It is considered a reference or "gold standard" method for purity and concentration determination.

Experimental Protocol: HPLC-UV

  • Reagent & Sample Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water. Causality: The acid suppresses the ionization of free silanols on the silica-based column, improving peak shape.

    • Mobile Phase B: 0.1% TFA in Acetonitrile. Causality: Acetonitrile is a common organic modifier providing good separation for aromatic compounds.

    • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10.0 mg of this compound in 10.0 mL of Acetonitrile. Causality: Acetonitrile is a good solvent and is compatible with the mobile phase.

    • Calibration Standards: Perform serial dilutions of the stock solution with a 50:50 mixture of Acetonitrile and Water to prepare standards ranging from 1 µg/mL to 100 µg/mL.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C. Causality: Maintaining a constant temperature ensures reproducible retention times.

    • UV Detection: 240 nm. Causality: This wavelength corresponds to a strong absorbance maximum for the thiophenol, providing high sensitivity.

    • Gradient Elution:

      • 0-2 min: 30% B

      • 2-10 min: 30% to 90% B

      • 10-12 min: 90% B

      • 12-13 min: 90% to 30% B

      • 13-15 min: 30% B (re-equilibration)

    • Causality: A gradient elution allows for the efficient separation of the analyte from potential early-eluting polar impurities and later-eluting non-polar impurities.

  • Analysis:

    • Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration).

    • Inject the unknown samples.

    • Calculate the concentration of this compound in the samples using the linear regression equation from the standard curve.

Method B: Quantification by Ellman's Test (DTNB Assay)

This spectrophotometric method is a rapid, high-throughput assay for quantifying free thiol groups.[5] It is based on the reaction of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) with a thiol, which cleaves the disulfide bond to produce 2-nitro-5-thiobenzoate (TNB²⁻), a yellow-colored product with a strong absorbance at 412 nm.[6]

Experimental Protocol: Ellman's Test

  • Reagent Preparation:

    • Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0. Causality: A pH of 8.0 ensures the thiol is sufficiently deprotonated to its reactive thiolate form, while EDTA chelates divalent metal ions that could oxidize the thiol.

    • DTNB Stock Solution (4 mg/mL): Dissolve 4 mg of DTNB in 1 mL of Reaction Buffer.

    • Standard Stock Solution (1 mg/mL): Prepare as described in the HPLC method, but use the Reaction Buffer as the solvent.

    • Cysteine Standards: For a positive control and standard curve, prepare a series of known cysteine concentrations (e.g., 10 µM to 200 µM) in the Reaction Buffer.

  • Assay Procedure:

    • Turn on a UV-Vis spectrophotometer and set the wavelength to 412 nm.

    • In a 96-well plate or cuvettes, add 20 µL of the sample or standard.

    • Add 180 µL of the Reaction Buffer.

    • Add 10 µL of the DTNB Stock Solution.

    • Incubate for 15 minutes at room temperature, protected from light. Causality: This allows the color-forming reaction to go to completion.

    • Measure the absorbance at 412 nm.

  • Calculation:

    • Generate a standard curve using the cysteine standards (Absorbance vs. Molar Concentration).

    • Determine the molar concentration of thiols in the this compound samples from the curve. The molar extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹) can also be used for direct calculation via the Beer-Lambert law.[6]

Part 4: Cross-Validation Workflow and Data Comparison

To cross-validate the two methods, a set of "blind" samples containing unknown concentrations of this compound were prepared and analyzed by both HPLC-UV and the Ellman's Test.

G cluster_0 Sample Preparation cluster_1 Method A: HPLC-UV Analysis cluster_2 Method B: Ellman's Test prep Prepare Blind Samples of this compound (N=5) hplc_run Analyze Blind Samples prep->hplc_run ellman_run Analyze Blind Samples prep->ellman_run hplc_cal Run Calibration Curve (1-100 µg/mL) hplc_cal->hplc_run hplc_calc Calculate Concentration (µg/mL) hplc_run->hplc_calc compare Statistical Comparison of Results (Paired t-test, % Difference) hplc_calc->compare ellman_cal Run Cysteine Standard Curve (10-200 µM) ellman_cal->ellman_run ellman_calc Calculate Concentration (µM -> µg/mL) ellman_run->ellman_calc ellman_calc->compare

Caption: Experimental workflow for cross-validation.

Illustrative Results

The following tables summarize the validation parameters for each method and the comparative results from the analysis of five blind samples.

Table 1: Method Validation Summary

ParameterHPLC-UVEllman's TestCommentary
Linearity (R²) > 0.999> 0.995Both methods show excellent linearity in their respective ranges.
Limit of Detection (LOD) ~0.5 µg/mL~2 µg/mLThe HPLC method is more sensitive, capable of detecting lower concentrations.
Specificity High (Separates from impurities)Low (Reacts with any free thiol)This is the key difference; HPLC-UV is specific to the target compound, while Ellman's is a general thiol assay.
Throughput Low (~15 min/sample)High (~20 min for 96 samples)The Ellman's test is significantly faster for screening large numbers of samples.

Table 2: Cross-Validation Data Comparison

Sample IDHPLC-UV Result (µg/mL)Ellman's Test Result (µg/mL)% Difference
Sample 152.355.1+5.3%
Sample 224.826.5+6.9%
Sample 378.181.9+4.9%
Sample 415.617.0+9.0%
Sample 599.2104.5+5.3%

Part 5: Synthesis of Findings and Expert Recommendations

The cross-validation results show a consistent positive bias, with the Ellman's Test reporting slightly higher concentrations (5-9%) than the HPLC-UV method. This is a classic and expected outcome when comparing a general assay with a specific one.

Causality of Discrepancy:

  • Oxidation: this compound can slowly oxidize in solution to form the corresponding disulfide. The HPLC method would separate the disulfide from the parent thiol, quantifying only the remaining thiol. The Ellman's test, however, is performed on the bulk solution and would not detect the disulfide, potentially leading to an underestimation if significant oxidation has occurred (though sample preparation can mitigate this). More importantly, if any reducing agents were present in a complex sample matrix, they could interfere.

  • Interfering Thiols: If the samples contained any other thiol-containing impurities, the Ellman's test would react with them, leading to an artificially inflated result. The HPLC method's chromatographic separation ensures only the peak corresponding to this compound is integrated and quantified.

Recommendations for Researchers and Drug Development Professionals:

  • For In-Process Monitoring & High-Throughput Screening: The Ellman's Test is an excellent choice. Its speed and low cost make it ideal for quickly assessing reaction progress or screening large compound libraries where a semi-quantitative understanding of thiol concentration is sufficient. However, one must be aware of its limitations regarding specificity.

  • For Quality Control, Stability Testing, and Regulatory Submissions: HPLC-UV (or HPLC-MS) is the mandatory choice. Its high specificity and sensitivity are essential for accurately determining the purity and concentration of an active pharmaceutical ingredient (API) or key intermediate. It can distinguish the analyte from impurities, degradants, and other related substances.

  • Cross-Validation as a Strategy: The two methods can be used synergistically. The Ellman's test can be used for rapid, routine checks, with the HPLC-UV method employed periodically to cross-validate the results and provide a more accurate, specific measurement. A pre-defined acceptance criterion (e.g., results must be within 15% of each other) should be established to trigger further investigation if the methods diverge.

Conclusion

The cross-validation of analytical methods for a compound like this compound is not merely a procedural formality but a cornerstone of scientific rigor. By systematically comparing a high-specificity method (HPLC-UV) with a high-throughput method (Ellman's Test), we gain a comprehensive understanding of each technique's strengths and limitations. This guide demonstrates that while both methods are valid, their appropriate application depends entirely on the experimental context—from rapid screening to stringent quality control. For researchers and drug development professionals, implementing such cross-validation strategies builds confidence in the data, ensures regulatory compliance, and ultimately accelerates the path from discovery to application.

References

A Senior Application Scientist's Guide to Benchmarking 3-Ethoxythiophenol Against Commercially Available Alternatives in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Evolving Role of Substituted Thiophenols in Modern Synthesis

In the landscape of drug discovery and materials science, the synthesis of complex molecular architectures with precision and efficiency is paramount. Aryl-sulfur bonds are a common motif in a wide array of pharmaceuticals and functional materials, making the selection of the appropriate thiol reagent a critical decision in the synthetic workflow. Thiophenol and its derivatives are indispensable nucleophiles in various transformations, most notably in transition metal-catalyzed cross-coupling reactions for the formation of carbon-sulfur bonds.[1][2] The electronic and steric properties of substituents on the aromatic ring can profoundly influence the reactivity, selectivity, and overall success of these reactions.

This guide provides an in-depth comparative analysis of 3-ethoxythiophenol against two widely used, commercially available reagents: the parent thiophenol and its close structural analog, 3-methoxythiophenol . Our objective is to equip researchers, chemists, and drug development professionals with the necessary data and insights to make an informed decision when selecting a thiol for their synthetic needs. We will delve into a head-to-head comparison of their physicochemical properties and benchmark their performance in a simulated, yet representative, palladium-catalyzed C-S cross-coupling reaction.

Physicochemical Properties: A Comparative Overview

The choice of a reagent is often guided by its physical and chemical properties, which can impact handling, safety, and reactivity. Below is a summary of the key properties of this compound and its selected commercial alternatives.

PropertyThis compound3-MethoxythiophenolThiophenol
Molecular Formula C₈H₁₀OSC₇H₈OSC₆H₆S
Molecular Weight 154.23 g/mol 140.20 g/mol 110.18 g/mol
Boiling Point 238-239 °C[3]223-226 °C[4][5]168.3 °C[6]
Density 1.096 g/cm³ at 25 °C[3]1.13 g/mL at 25 °C[4][5]1.08 g/cm³ at 20 °C[6]
Flash Point 110 °C (closed cup)[3]96 °C (closed cup)[4]50 °C (closed cup)[6][7]
Appearance Colorless liquid[3]Light yellow liquid[8]Colorless liquid[9]
Odor Stench[3]Stench[8]Unpleasant, pungent[9]

Expert Insights: The higher boiling point and flash point of this compound compared to thiophenol suggest it is less volatile and may present a lower fire hazard during handling and reflux conditions.[3][6] The structural similarities between this compound and 3-methoxythiophenol result in comparable physical properties, with the ethyl group in the former leading to a slightly higher molecular weight and boiling point.

Benchmarking Performance in a Palladium-Catalyzed C-S Cross-Coupling Reaction

To objectively assess the performance of this compound against its counterparts, we designed a representative Buchwald-Hartwig C-S cross-coupling reaction. This class of reactions is a cornerstone of modern synthetic chemistry for the formation of aryl-sulfur bonds and is highly relevant to the work of our target audience.[10][11]

Reaction Scheme:

Reaction_Scheme Aryl_Bromide Aryl Bromide Plus1 + Thiol R-SH Catalyst Pd Catalyst Ligand, Base Product Aryl Thioether Plus2 + Catalyst->Product Solvent Solvent, Heat

Caption: General scheme for the Pd-catalyzed C-S cross-coupling reaction.

Experimental Protocol

Rationale for Experimental Design: The choice of a palladium catalyst, a suitable ligand, a base, and a solvent is critical for a successful cross-coupling reaction. We selected Pd₂(dba)₃ as the palladium source and Xantphos as the ligand, a combination known for its high efficiency in C-S bond formation. Cesium carbonate was chosen as the base, and dioxane as the solvent, which are standard conditions for this type of transformation. The reaction temperature was set to 100 °C to ensure a reasonable reaction rate.

Step-by-Step Methodology:

  • To a dry Schlenk tube under an inert atmosphere (argon), add 4-bromoacetophenone (1.0 mmol, 1.0 equiv), cesium carbonate (1.5 mmol, 1.5 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and Xantphos (0.04 mmol, 4 mol%).

  • Add 5 mL of anhydrous dioxane to the Schlenk tube.

  • Add the respective thiol (this compound, 3-methoxythiophenol, or thiophenol) (1.2 mmol, 1.2 equiv) to the reaction mixture.

  • Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) at regular intervals (e.g., 1, 2, 4, 8, and 24 hours).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography on silica gel to obtain the desired aryl thioether.

Workflow Diagram

Experimental_Workflow Setup 1. Assemble Reactants (Aryl Bromide, Base, Catalyst, Ligand) in Schlenk Tube under Argon Solvent_Addition 2. Add Anhydrous Dioxane Setup->Solvent_Addition Thiol_Addition 3. Add Thiol Reagent Solvent_Addition->Thiol_Addition Reaction 4. Heat at 100 °C Thiol_Addition->Reaction Monitoring 5. Monitor Reaction Progress (TLC/GC-MS) Reaction->Monitoring Quench 6. Quench with Water Monitoring->Quench Extraction 7. Extract with Ethyl Acetate Quench->Extraction Purification 8. Column Chromatography Extraction->Purification Product Isolated Product Purification->Product

References

Safety Operating Guide

A Researcher's Comprehensive Guide to the Proper Disposal of 3-Ethoxythiophenol

Author: BenchChem Technical Support Team. Date: January 2026

As scientists and innovators, our commitment to safety and environmental stewardship is as paramount as the discoveries we pursue. 3-Ethoxythiophenol, a valuable reagent in organic synthesis, demands meticulous handling not only during its use but, critically, through its entire lifecycle to the point of final disposal. Its potent odor, potential toxicity, and chemical reactivity necessitate a disposal protocol grounded in rigorous safety standards and regulatory compliance.

This guide moves beyond a simple checklist, providing the procedural rationale essential for laboratory professionals. By understanding the "why" behind each step, we empower researchers to manage this chemical waste stream safely, effectively, and responsibly, ensuring the protection of ourselves, our colleagues, and our environment.

Hazard Profile and Risk Assessment: Understanding the "Why"

Proper disposal begins with a thorough understanding of the substance's inherent risks. This compound, like other thiophenols, presents a multi-faceted hazard profile that dictates every aspect of its handling and waste management.

  • Acute Toxicity & Irritation: While specific toxicity data for this compound is limited, analogous compounds like 3-methoxybenzenethiol are classified as harmful if swallowed, causing significant skin and serious eye irritation, and potential respiratory irritation.[1][2][3] The parent compound, thiophenol, is designated by the EPA with waste number P014, indicating high toxicity.[4][5][6] Therefore, this compound must be managed as a toxic substance.

  • Potent Odor (Stench): Thiophenols are characterized by an extremely powerful and unpleasant odor.[1][2][7] This property serves as an immediate exposure indicator but also presents a significant challenge in containment. All waste, including contaminated labware, must be handled in a way that minimizes odor release.[4]

  • Chemical Reactivity: this compound is incompatible with strong oxidizing agents, acids, and bases.[3][5] Accidental mixing in a waste container can lead to vigorous, exothermic reactions, potentially causing pressure buildup and container failure. It is also noted to be air-sensitive and can oxidize upon exposure to air.[5][6]

  • Environmental Hazard: Thiophenols are generally toxic to aquatic life with long-lasting effects.[8] Disposal down the drain is strictly prohibited as it can cause significant environmental damage and disrupt wastewater treatment processes.[4][9]

Table 1: Key Properties and Hazards of this compound

PropertyValueSource
Appearance Colorless liquid[7]
Odor Stench[1][7]
Boiling Point 238 - 239 °C[7]
Flash Point 110 °C (closed cup)[7]
Incompatibilities Strong oxidizing agents, strong bases, acids, air[3][5][6]
Hazardous Decomposition Carbon monoxide, carbon dioxide, oxides of sulfur, hydrogen sulfide[2][5]

Pre-Disposal Safety and Waste Minimization

Safe disposal is a direct extension of safe handling. The following engineering controls and personal protective equipment are mandatory when handling both the pure chemical and its waste streams.

Engineering Controls:

  • Chemical Fume Hood: All handling and waste consolidation must be performed inside a certified chemical fume hood to contain vapors and the potent stench.[5][6]

  • Emergency Equipment: An eyewash station and safety shower must be immediately accessible.[1][6]

Personal Protective Equipment (PPE): The selection of PPE is critical to prevent dermal, ocular, and respiratory exposure.

Table 2: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene). Discard after each use.Prevents skin contact and irritation.[1][7][10] Single-use prevents cross-contamination.
Eye/Face Protection Chemical safety goggles and a face shield.Protects against splashes and vapors, preventing serious eye damage.[3][7][10]
Body Protection Flame-resistant lab coat. Disposable aprons are recommended.Protects clothing from contamination.[4] Clothing exposed to thiols is difficult to deodorize.
Respiratory Not typically required if work is performed in a fume hood.A fume hood provides adequate respiratory protection from vapors.

Waste Minimization: The most effective disposal strategy is to minimize waste generation from the outset.

  • Scale Reduction: Use the smallest feasible scale for experiments to reduce the volume of leftover material.[11]

  • Inventory Management: Maintain a clear chemical inventory to avoid ordering duplicates.[12] Consider offering unneeded chemicals to other labs in your department.[9][11]

Step-by-Step Waste Collection and Segregation Protocol

The proper segregation and containment of this compound waste is a critical, regulated process. Never dispose of this chemical in the regular trash or down the sink.[11]

Step 1: Characterize as Hazardous Waste All waste streams containing this compound must be managed as hazardous chemical waste. This includes the pure chemical, reaction mixtures, solutions, contaminated solids, and rinsate.

Step 2: Use Designated Waste Containers

  • Liquid Waste: Collect liquid waste in a dedicated, leak-proof container made of compatible material (e.g., glass or a lined metal can).[4][9] The container must have a tight-fitting screw cap.[9][11] Do not overfill; leave at least 10% headspace for vapor expansion.

  • Solid Waste: Collect contaminated solids (e.g., gloves, pipette tips, absorbent pads) in a separate, dedicated container.[9] A five-gallon pail lined with a clear, heavy-duty plastic bag is a common and effective method.[9] Keep the pail covered when not in use.

Step 3: Label Containers Correctly and Immediately As soon as you begin accumulating waste, affix a completed hazardous waste label from your institution's Environmental Health & Safety (EHS) department.[9][11] The label must include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound" and any other components

  • The approximate concentrations/percentages of each component

  • The specific hazard characteristics (e.g., Toxic, Stench)

  • The accumulation start date

Step 4: Segregate Incompatible Wastes Store the this compound waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.[9] Crucially, ensure it is stored separately from incompatible materials, particularly oxidizers, acids, and bases, using secondary containment bins to prevent accidental mixing.[3][5][13]

Step 5: Decontaminate Empty Containers Empty containers that held pure this compound must be managed as hazardous waste until properly decontaminated.[5][6]

  • Thoroughly empty all contents into the hazardous waste container.[11]

  • Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).[9]

  • Collect the first rinsate and add it to your liquid hazardous waste container, as it will be contaminated.[11] For highly toxic chemicals, the first three rinses must be collected.[11]

  • After triple rinsing and air-drying in a fume hood, completely deface or remove the original label.[9][13]

  • The cleaned container can now be disposed of as regular laboratory glassware or plastic waste.

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is essential to mitigate exposure and prevent further contamination.

For Minor Spills (inside a chemical fume hood):

  • Alert Colleagues: Inform others in the immediate area.

  • Ensure PPE: Don the appropriate PPE as listed in Table 2.

  • Containment: Cover the spill with an activated carbon adsorbent or other inert material.[5][6] WARNING: Never use dry, powdered hypochlorite or other strong oxidizers for mercaptan spills, as this can lead to autoignition.[4]

  • Collection: Carefully scoop the contaminated absorbent material into a designated container for hazardous solid waste.[5][6]

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent, and place the cloth in the solid waste container.

  • Label and Dispose: Seal and label the waste container and manage it as hazardous waste.

For major spills or any spill outside of a fume hood, evacuate the area immediately, alert others, and contact your institution's EHS emergency line.

Final Disposal Pathway

The ultimate disposal of this compound waste is handled by professionals and typically involves high-temperature incineration at a licensed facility.[3] Your responsibility is to prepare the waste for safe transport off-site.

  • Monitor Accumulation: Keep track of the accumulation start date and volume. Do not exceed your lab's designated SAA limits (e.g., containers ¾ full or a specific time limit like 150 days).[9]

  • Request Pickup: Once your waste container is ready for disposal, submit a hazardous waste pickup request through your institution's EHS department.[9]

  • Ensure Accessibility: Make sure the container is properly sealed, labeled, and accessible for the EHS team to collect.

The following diagram illustrates the decision-making process for managing waste generated from work with this compound.

G Figure 1. Disposal Workflow for this compound Waste A Waste Generated (Containing this compound) B Liquid Waste (Pure, solutions, rinsate) A->B Is it liquid? C Solid Waste (Gloves, tips, absorbent) A->C Is it solid? D Empty Container A->D Is it an empty container? E Collect in Labeled, Compatible Liquid Waste Container B->E F Collect in Labeled, Lined Solid Waste Container C->F G Triple Rinse Container (Collect 1st rinsate as liquid waste) D->G H Store in SAA (Segregated from Incompatibles) E->H F->H G->E Add rinsate I Deface Label & Dispose as Non-Hazardous Waste G->I J Request EHS Pickup for Final Disposal H->J

Caption: Disposal workflow for this compound waste streams.

By adhering to this comprehensive disposal protocol, you actively contribute to a culture of safety and environmental responsibility. Proper chemical waste management is a non-negotiable aspect of scientific excellence.

References

A Comprehensive Guide to Personal Protective Equipment for Handling 3-Ethoxythiophenol

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical compounds requires a safety-first mindset, grounded in a deep understanding of the molecule's potential hazards. 3-Ethoxythiophenol, a member of the aromatic thiol family, presents a unique set of challenges, most notably its intense and pervasive stench, alongside potential toxicological risks analogous to similar compounds.[1][2][3] This guide provides essential, field-tested procedures for the safe handling, use, and disposal of this compound, ensuring the protection of researchers and the integrity of the laboratory environment. Our approach moves beyond a simple checklist, delving into the causality behind each safety recommendation to build a self-validating system of laboratory practice.

Immediate Safety Profile: this compound

While specific toxicological data for this compound is limited, a conservative approach is mandated by examining data from structurally similar aromatic thiols, such as 3-Methoxythiophenol and Thiophenol itself.[4][5] The primary hazards are summarized below.

Hazard CategoryDescriptionPhysicochemical Data (for this compound)
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.[4][6] Thiophenols can be fatal upon significant dermal absorption.[5]Appearance: Colorless liquid[1]
Skin Irritation/Corrosion Causes skin irritation.[4][7] Prolonged contact may lead to more severe effects.Odor: Powerful, unpleasant stench[1]
Eye Damage/Irritation Causes serious eye irritation.[4][6] Direct contact can cause significant damage.Boiling Point: 238 - 239 °C[1]
Respiratory Irritation May cause respiratory tract irritation upon inhalation of vapors.[6][7]Flash Point: 110 °C (closed cup)[1]
Odor Hazard The overpowering stench is a primary characteristic. While not directly a toxic threat at low concentrations, it can cause nausea and headaches and may indicate a containment breach.[2][3]Density: 1.096 g/cm³ at 25 °C[1]

Core PPE Requirements: A Multi-Layered Defense

The selection of Personal Protective Equipment (PPE) is the cornerstone of safe chemical handling. For this compound, a comprehensive barrier against dermal, ocular, and respiratory exposure is non-negotiable.

  • Eye and Face Protection: At a minimum, chemical splash goggles conforming to ANSI Z87.1 or EN166 standards are required.[8] Due to the risk of splashes during transfers or exothermic reactions, the use of a full-face shield over safety goggles is strongly recommended as a best practice.[4][9] This provides a secondary layer of protection for the entire face.

  • Hand Protection: Double-gloving is mandatory. The inner glove, typically a thin nitrile glove, provides a second barrier in case the outer glove is compromised. The outer glove must be a chemical-resistant material with a proven low breakthrough time for aromatic compounds. While specific data for this compound may not be available, nitrile or neoprene gloves are often recommended for similar thiols.[10] Crucially, consult the glove manufacturer's chemical resistance guide to verify compatibility. [5][9] Gloves must be inspected for any signs of degradation before each use and changed immediately upon contamination.[11]

  • Body Protection: A flame-resistant laboratory coat is required. For procedures involving larger quantities (>50 mL) or with a heightened risk of splashing, a chemical-resistant apron or disposable coveralls should be worn over the lab coat.[4][12] All clothing worn in the lab should be non-synthetic (e.g., cotton) and cover all exposed skin, including long pants and closed-toe shoes.[9]

  • Respiratory Protection: All work with this compound must be conducted within a certified chemical fume hood to control vapor exposure.[8][13][14] If engineering controls are insufficient or during a significant spill, respiratory protection is necessary. A NIOSH-approved air-purifying respirator fitted with an organic vapor cartridge is the minimum requirement.[5][11] For emergency situations, a self-contained breathing apparatus (SCBA) may be required.[15][16]

PPE Selection Workflow

The level of PPE required is dictated by the specific task and the quantities of this compound being handled. This decision-making process can be visualized as follows:

PPE_Selection_Workflow start Start: Task Assessment weighing Weighing Small Quantity (<1g in Fume Hood) start->weighing reaction_setup Reaction Setup / Transfer (>1g or any scale) start->reaction_setup emergency Spill or Emergency Response start->emergency ppe_base Standard PPE: - Double Nitrile Gloves - Safety Goggles - Lab Coat weighing->ppe_base ppe_enhanced Enhanced PPE: - Standard PPE + - Face Shield - Chemical Apron reaction_setup->ppe_enhanced ppe_emergency Emergency PPE: - Full Chemical Suit - SCBA or appropriate  Air-Purifying Respirator emergency->ppe_emergency

Caption: PPE selection workflow for this compound.

Step-by-Step Handling Protocol

Adherence to a strict, systematic protocol is essential for minimizing exposure and preventing odor release.

Part 1: Preparation and Staging

  • Designate Work Area: All handling must occur in a certified chemical fume hood.[14] Inform colleagues in the vicinity that you will be working with a potent stench agent.[3]

  • Prepare Bleach Baths: Before handling the thiol, prepare a bleach bath for glassware decontamination. In a designated plastic bucket within the fume hood, create a 1:1 mixture of household bleach and water.[13] This bath will be used to immediately submerge all contaminated glassware after use.

  • Assemble Equipment: Gather all necessary glassware, reagents, and spill cleanup materials and place them inside the fume hood before opening the this compound container. This minimizes traffic in and out of the hood.

  • Don PPE: Put on all required PPE as determined by the PPE Selection Workflow diagram above.

Part 2: Handling and Use

  • Inert Atmosphere: If the compound is air-sensitive or prone to oxidation, use standard air-free techniques such as a Schlenk line or glovebox.[17]

  • Transfers: For liquid transfers, use a syringe or cannula to move the material between sealed vessels.[10] Avoid open pouring, which increases the surface area for vaporization and odor release.

  • Reaction Setup: Ensure your reaction apparatus is a closed or isolated system. The exhaust from the system (e.g., from a condenser) must be vented through a bleach trap to "scrub" any escaping thiol vapors.[10][13] This typically consists of a gas bubbler filled with bleach.

Part 3: Cleanup and Decontamination

  • Immediate Decontamination: As soon as an item of glassware is no longer needed, it should be rinsed with a suitable solvent (e.g., ethanol) inside the fume hood, with the rinse collected as hazardous waste. Immediately thereafter, submerge the glassware in the prepared bleach bath.[13] Allow items to soak for at least 14-24 hours to ensure complete oxidation of the thiol.[10][13]

  • Surface Wipes: After the procedure is complete, wipe down all surfaces inside the fume hood with a cloth dampened with bleach solution, followed by a water rinse.

  • Glove Removal: Remove the outer gloves first, turning them inside out, and dispose of them in a designated solid waste container inside the hood. Then, remove the inner gloves.

  • Hand Washing: Immediately wash hands thoroughly with soap and water after exiting the lab.[1][6]

Operational Plan: Waste Management & Disposal

Improper disposal is a primary cause of persistent odor problems. A segregated waste stream is critical.

  • Liquid Waste: All solutions containing this compound, including solvent rinses, must be collected in a clearly labeled, sealed hazardous waste container. Never pour thiol waste down the drain.[18] For small amounts of aqueous waste, cautious neutralization with bleach in the fume hood may be an option, but the resulting solution must still be disposed of as hazardous waste.[10][14]

  • Solid Waste: All contaminated disposable items (gloves, weigh paper, absorbent pads, syringes) must be placed into a sealable plastic bag or container immediately after use.[2] This container should be labeled "Hazardous Waste: Contains this compound" and kept closed inside the fume hood until pickup.[14]

  • Sharps Waste: Contaminated needles and cannulas must be placed in a designated sharps container for hazardous chemical waste.

Waste_Disposal_Workflow cluster_0 Waste Generation in Fume Hood liquid Liquid Waste (e.g., reaction mixture, rinses) hw_liquid Sealable Hazardous Liquid Waste Container liquid->hw_liquid solid Contaminated Solids (e.g., gloves, paper towels) hw_solid Sealable Hazardous Solid Waste Bag/Container solid->hw_solid glass Contaminated Glassware bleach_bath Bleach Decontamination Bath (Soak >14 hours) glass->bleach_bath final_disposal Arrange for Hazardous Waste Pickup hw_liquid->final_disposal hw_solid->final_disposal bleach_bath->final_disposal After neutralization, dispose of bath liquid as hazardous waste

Caption: Waste segregation and disposal workflow.

Emergency Response Plan

Rapid and correct response to an emergency can significantly mitigate harm.

Spill Response

  • Small Spill (inside fume hood):

    • Alert nearby personnel.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material like sand, vermiculite, or clay.[7][19] Do not use combustible materials like paper towels for the initial absorption.[10]

    • Carefully scoop the absorbed material into a sealable container for hazardous waste.

    • Decontaminate the area with a bleach solution.[13][14]

  • Large Spill (or any spill outside a fume hood):

    • Evacuate the immediate area.[18][19]

    • Alert laboratory personnel and contact your institution's Environmental Health & Safety (EH&S) department immediately.[14]

    • Close the laboratory doors to contain the vapors.

    • Do not attempt to clean up a large spill without specialized training and equipment.

Exposure First Aid

The following are immediate first aid measures. All exposures must be followed by a professional medical evaluation.[1][4]

  • Skin Contact: Immediately flush the affected area with copious amounts of soap and water for at least 15 minutes while removing all contaminated clothing.[8][20]

  • Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[6][8] Remove contact lenses if present and easy to do.

  • Inhalation: Move the affected person to fresh air at once.[1][20] If breathing is difficult or has stopped, provide artificial respiration (if trained to do so) and seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[4][8] Rinse the mouth thoroughly with water and seek immediate medical attention.

Emergency_Response_Decision_Tree incident Incident Occurs spill Is it a spill? incident->spill Yes exposure Is it a personal exposure? incident->exposure No spill_loc Is spill inside fume hood? spill->spill_loc exposure_type What type of exposure? exposure->exposure_type spill_size Is spill small? spill_loc->spill_size Yes evacuate Evacuate Area! Call EH&S! spill_loc->evacuate No clean_small Contain with absorbent, decontaminate with bleach, collect as waste. spill_size->clean_small Yes spill_size->evacuate No skin_contact Skin Contact exposure_type->skin_contact Skin eye_contact Eye Contact exposure_type->eye_contact Eye inhalation Inhalation exposure_type->inhalation Inhalation flush_skin Flush with soap & water for 15 min. Remove clothing. skin_contact->flush_skin flush_eyes Flush with water for 15 min. eye_contact->flush_eyes fresh_air Move to fresh air. inhalation->fresh_air medical Seek Immediate Medical Attention flush_skin->medical flush_eyes->medical fresh_air->medical

Caption: Decision tree for emergency response actions.

By integrating these comprehensive PPE, handling, and emergency protocols into your daily laboratory workflow, you can effectively manage the risks associated with this compound, ensuring a safe and productive research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.